LMP7-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H20BNO5 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC 名称 |
[2-(1-benzofuran-3-yl)-1-(7-oxabicyclo[2.2.1]heptane-2-carbonylamino)ethyl]boronic acid |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20) |
InChI 键 |
RFQDLTYXNINJON-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of LMP7-IN-1 in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical regulator of immune responses and a promising therapeutic target for autoimmune diseases.[1][2][3] The LMP7 (low-molecular-mass polypeptide 7 or β5i) subunit, a key catalytic component of the immunoproteasome, plays a pivotal role in cytokine production and T-cell differentiation.[1][2][3][4][5] LMP7-IN-1, also known as ONX-0914 or PR-957, is a selective inhibitor of the LMP7 subunit.[1][2][4][5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound in autoimmune diseases, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction to the Immunoproteasome and LMP7
The 26S proteasome is a multi-catalytic protease complex responsible for degrading polyubiquitinated proteins, thereby regulating a vast array of cellular processes. In hematopoietic cells, and in other cells upon exposure to inflammatory cytokines like IFN-γ and TNF-α, the standard catalytic subunits (β1, β2, and β5) are replaced by their inducible counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), forming the immunoproteasome.[1][6] This specialized form of the proteasome is crucial for processing antigens for presentation on MHC class I molecules.[1][2][7] However, emerging evidence reveals a broader role for the immunoproteasome, particularly the LMP7 subunit, in regulating inflammatory responses beyond antigen presentation, making it a key target in autoimmunity.[8][9]
This compound: A Selective LMP7 Inhibitor
This compound (ONX-0914/PR-957) is an epoxyketone-based irreversible inhibitor that demonstrates high selectivity for the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[6][10] Its selectivity for LMP7 over the constitutive β5 subunit and other immunoproteasome subunits allows for the targeted modulation of immune responses with potentially fewer off-target effects compared to broad-spectrum proteasome inhibitors.[1]
Mechanism of Action in Autoimmune Disease
The therapeutic effects of this compound in autoimmune disease models stem from its ability to modulate key immunological pathways, primarily by inhibiting cytokine production and influencing T-cell differentiation.
Inhibition of Pro-inflammatory Cytokine Production
LMP7 inhibition has been shown to significantly reduce the production of several pro-inflammatory cytokines that are central to the pathogenesis of autoimmune diseases.[1][2][3][4][5] Selective inhibition of LMP7 by this compound blocks the production of IL-23 by activated monocytes and IFN-γ and IL-2 by T cells.[1][2][4][5] Furthermore, studies have demonstrated that LMP7 and MECL-1 regulate the mRNA expression of cytokines such as IFN-γ, IL-4, and IL-10.[11] In preclinical models of rheumatoid arthritis, treatment with an LMP7 inhibitor led to a reduction in cytokine production.[1][2][4][5]
dot
Caption: this compound mechanism of action.
Modulation of T-Cell Differentiation and Function
LMP7 plays a critical role in T helper (Th) cell differentiation. Inhibition or deficiency of LMP7 has been shown to suppress the differentiation of naive CD4+ T cells into pro-inflammatory Th1 and Th17 lineages, while promoting the development of regulatory T cells (Tregs).[12] This effect is mediated through the modulation of key signaling pathways. Specifically, LMP7 inhibition blocks the phosphorylation of STAT3, a critical transcription factor for Th17 differentiation, and enhances the phosphorylation of SMAD2 and SMAD3, which promotes Treg development.[12] The reduction in Th1 and Th17 cells, coupled with an increase in Tregs, contributes to the amelioration of autoimmune pathology.
dot
Caption: LMP7's role in T-cell signaling.
Impact on Antigen Presentation
While the primary therapeutic mechanism in autoimmunity appears to be through cytokine and T-cell modulation, LMP7's role in antigen processing is also relevant. The immunoproteasome shapes the repertoire of peptides presented by MHC class I molecules.[1][2] By inhibiting LMP7, this compound can alter the presentation of certain self-antigens, which may contribute to the reduction of autoimmune responses driven by CD8+ T cells.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of LMP7 inhibitors.
Table 1: In Vitro Inhibitory Activity of LMP7 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| ONX-0914 (PR-957) | LMP7 (human) | Enzyme activity | <10 | [6] |
| ONX-0914 (PR-957) | β5 (human) | Enzyme activity | >1000 | [6] |
| ONX-0914 (PR-957) | LMP2 (human) | Enzyme activity | >1000 | [6] |
| ONX-0914 (PR-957) | MECL-1 (human) | Enzyme activity | >1000 | [6] |
Table 2: Effect of LMP7 Inhibition on Cytokine Production
| Cell Type | Stimulant | Treatment | Cytokine | % Inhibition | Reference |
| Human PBMCs | LPS | ONX-0914 (100 nM) | IL-23 | ~80% | [4] |
| Murine Splenocytes | anti-CD3/CD28 | ONX-0914 (300 nM) | IFN-γ | >90% | [13] |
| Murine Splenocytes | anti-CD3/CD28 | ONX-0914 (300 nM) | IL-2 | >90% | [13] |
Table 3: In Vivo Efficacy of LMP7 Inhibitors in Autoimmune Models
| Disease Model | Animal | Compound | Dose | Outcome | Reference |
| Collagen-Induced Arthritis | Mouse | ONX-0914 | 10 mg/kg | Reduced disease severity, cellular infiltration, and autoantibody levels | [4][5] |
| MRL/lpr Lupus Model | Mouse | ONX-0914 | 10 mg/kg | Reduced plasma cell numbers and anti-dsDNA IgG | [8][9] |
| DSS-Induced Colitis | Mouse | ONX-0914 | 10 mg/kg | Reduced inflammation and tissue destruction | [8][9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | ONX-0914 | 10 mg/kg | Ameliorated disease progression | [13] |
Key Experimental Protocols
In Vitro Proteasome Activity Assay
Objective: To determine the inhibitory activity and selectivity of a compound against immunoproteasome and constitutive proteasome subunits.
Methodology:
-
Proteasome Purification: Purify 20S immunoproteasomes from a suitable source, such as human lymphoblastoid cell lines (e.g., LCL721.145), and 20S constitutive proteasomes from a cell line expressing them (e.g., LCL721.174).
-
Inhibitor Incubation: Incubate the purified proteasomes with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add a fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC for LMP7 and β5).[14][15]
-
Fluorescence Measurement: Measure the hydrolysis of the substrate by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate hydrolysis and normalize it to the vehicle control. Determine the IC50 value by fitting the dose-response curve to a suitable equation.
Cytokine Production Assay in Human PBMCs
Objective: To assess the effect of an LMP7 inhibitor on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs in a 96-well plate and pre-incubate with various concentrations of the LMP7 inhibitor or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 20 hours), collect the cell culture supernatants.[14][15]
-
Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., IL-6, IL-23) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[14][15]
dot
Caption: Cytokine production assay workflow.
In Vitro T-Cell Differentiation Assay
Objective: To evaluate the effect of an LMP7 inhibitor on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.
Methodology:
-
Naive T-Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Polarization: Culture the naive CD4+ T cells under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, anti-IFN-γ, and anti-IL-4) or Treg-polarizing conditions (e.g., anti-CD3/CD28 antibodies and TGF-β) in the presence of the LMP7 inhibitor or vehicle control.[12][15]
-
Flow Cytometry Analysis: After several days of culture (e.g., 3-5 days), restimulate the cells and perform intracellular staining for lineage-specific transcription factors (RORγt for Th17, Foxp3 for Tregs) and cytokines (IL-17A for Th17).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of differentiated T-cell subsets.
Conclusion and Future Directions
This compound and other selective LMP7 inhibitors represent a promising therapeutic strategy for a range of autoimmune diseases. Their mechanism of action, centered on the potent suppression of pro-inflammatory cytokine production and the modulation of T-cell differentiation, addresses key drivers of autoimmune pathology. The data from preclinical models strongly support the therapeutic rationale for targeting LMP7. Future research should focus on further elucidating the downstream signaling pathways affected by LMP7 inhibition, exploring potential biomarkers to identify patient populations most likely to respond to this therapy, and advancing selective LMP7 inhibitors through clinical development. The potential for synergistic effects when combined with inhibitors of other immunoproteasome subunits, such as LMP2, also warrants further investigation.[14][15]
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. DSpace [kops.uni-konstanz.de]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome Inhibitors: Potential in Rheumatoid Arthritis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LPM7 Inhibitors May Potentially Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critical Role for the Inducible Proteasomal Subunits LMP7 and MECL1 in Cytokine Production by Activated Murine Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 15. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
biological function of LMP7 immunoproteasome subunit
An In-depth Technical Guide to the Biological Function of the LMP7 Immunoproteasome Subunit
Executive Summary
The Low Molecular Mass Protein 7 (LMP7), also known as β5i or Proteasome Subunit Beta Type-8 (PSMB8), is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome induced by inflammatory signals such as interferon-gamma (IFN-γ).[1][2][3] While constitutively expressed in hematopoietic cells, its induction in other tissues during inflammation underscores its critical role in shaping the immune response.[4][5] LMP7 replaces the constitutive catalytic subunit β5 in the 20S proteasome core, altering its proteolytic activity.[2][3][6] This substitution modifies the proteasome's chymotrypsin-like activity, which has profound implications for MHC class I antigen presentation, cytokine signaling, and T-cell differentiation.[7] Consequently, LMP7 has emerged as a significant therapeutic target for a range of pathologies, including autoimmune diseases, cancer, and metabolic disorders.[8][9][10][11] This guide provides a comprehensive overview of the core biological functions of LMP7, associated signaling pathways, its role in disease, and key experimental methodologies for its study.
Core Biological Functions of LMP7
Role in Antigen Processing and Presentation
The primary and most well-characterized function of the immunoproteasome is to generate peptides from intracellular proteins for presentation by MHC class I molecules to CD8+ cytotoxic T-lymphocytes.[4][7] LMP7, with its distinct chymotrypsin-like activity, preferentially cleaves after hydrophobic amino acids, which is thought to optimize the generation of peptides with C-terminal residues that are ideal for binding to the MHC class I groove.[12]
However, the necessity of LMP7 for efficient antigen presentation is nuanced. Studies using cells and mice lacking LMP2 and LMP7 have shown that while the repertoire of presented peptides is altered, the overall presentation of many viral determinants is not necessarily impaired.[13][14] Mice deficient in LMP7 (LMP7-/-) exhibit a modest, approximately 50%, decrease in MHC class I surface expression, and the presentation of certain epitopes is affected while most are presented normally.[15] This suggests that LMP7 plays a specialized role in generating a specific subset of antigenic peptides rather than being universally required for all class I antigen processing.[13][14]
Regulation of T-Cell Differentiation
LMP7 plays a pivotal role in governing the differentiation of CD4+ T helper (Th) cells. Research has demonstrated that both genetic deficiency and selective inhibition of LMP7 suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of anti-inflammatory regulatory T cells (Tregs).[7][8][16]
-
Th1 and Th17 Suppression: LMP7 inhibition leads to reduced phosphorylation of STAT1 and STAT3, key transcription factors for Th1 and Th17 lineage commitment, respectively.[8][16] This suppression of Th1/Th17 differentiation is a key mechanism by which LMP7 inhibition ameliorates autoimmune conditions.[8][17]
-
Treg Enhancement: In contrast, LMP7 inhibition enhances the phosphorylation of SMAD proteins, which promotes the expression of Foxp3, the master transcription factor for Treg development.[8][16]
This dual effect positions LMP7 as a critical checkpoint in balancing immune activation and tolerance. Interestingly, T-cells from mice lacking both LMP7 and another immunosubunit, MECL-1, exhibit hyperproliferation in response to polyclonal mitogens, indicating a role for the immunoproteasome in regulating the T-cell cycle that is distinct from its antigen processing function.[18]
Modulation of Cytokine Signaling and Inflammation
LMP7 is integral to the production of pro-inflammatory cytokines. Selective inhibition of LMP7 has been shown to block the production of IL-23, TNF-α, and IL-6 by activated monocytes and macrophages.[19] This function appears to be linked to the regulation of specific signaling pathways. In murine macrophages, LMP7, along with other immunosubunits, is required for the robust induction of nitric oxide (NO) via the TRIF/TRAM signaling pathway following lipopolysaccharide (LPS) stimulation.[20]
This role in cytokine regulation is central to its involvement in inflammatory diseases. By dampening the production of key inflammatory mediators, LMP7 inhibitors can attenuate disease progression in models of rheumatoid arthritis, colitis, and other autoimmune disorders.[19] Furthermore, LMP7 deficiency has been shown to protect against high-fat diet-induced obesity and metabolic disorders by reducing inflammatory responses, such as macrophage infiltration into adipose tissue.[9]
Key Signaling Pathways Involving LMP7
LMP7 function is intricately linked to several intracellular signaling cascades that are fundamental to the immune response.
JAK/STAT Pathway
The JAK/STAT pathway is crucial for cytokine signaling and T-cell differentiation. LMP7 activity influences this pathway by modulating the phosphorylation status of key STAT proteins.
-
STAT1 & Th1 Differentiation: LMP7 inhibition leads to reduced phosphorylation of STAT1, a critical step in the IFN-γ signaling cascade that drives Th1 differentiation.[8][21]
-
STAT3 & Th17 Differentiation: LMP7 activity is required for the phosphorylation of STAT3 in developing Th17 cells.[8] Inhibition of LMP7 blocks this activation, thereby suppressing Th17 differentiation.[16]
Caption: LMP7's role in T-cell lineage determination via STAT and SMAD pathways.
TGF-β/SMAD Pathway
The transforming growth factor-beta (TGF-β) signaling pathway, which utilizes SMAD proteins as intracellular mediators, is essential for promoting Treg differentiation. LMP7 inhibition was found to enhance the phosphorylation of SMAD2 and SMAD3, thereby promoting Treg development.[8][16] This suggests an antagonistic relationship between LMP7 activity and the pro-tolerogenic TGF-β/SMAD pathway. In other contexts, such as cerebral white matter demyelination, LMP7 inhibition has also been linked to the TGF-β/Smad pathway, suggesting it may regulate neuroinflammation and remyelination.[22]
TLR/TRIF Pathway
In macrophages, LMP7 is involved in Toll-like receptor (TLR) signaling. Specifically, LMP7 is required for the proper functioning of the TRIF/TRAM-dependent pathway downstream of LPS stimulation, which leads to the induction of inducible nitric oxide synthase (iNOS) and subsequent NO production.[20] Macrophages from LMP7 knockout mice show markedly reduced NO levels upon LPS stimulation, while TNF-α production (which is mediated by the MyD88-dependent pathway) remains largely intact.[20] This indicates a specific regulatory role for LMP7 in a distinct branch of the TLR4 signaling cascade.
Caption: LMP7's specific role in the TRIF-dependent pathway in macrophages.
Role in Disease and as a Therapeutic Target
The multifaceted functions of LMP7 make it a critical player in various diseases and an attractive target for therapeutic intervention.
Autoimmune and Autoinflammatory Diseases
Given its role in promoting pro-inflammatory T-cell responses and cytokine production, LMP7 is a key driver in many autoimmune diseases.
-
Therapeutic Inhibition: The selective LMP7 inhibitor ONX 0914 (also known as PR-957) has proven effective in preclinical models of rheumatoid arthritis, colitis, type 1 diabetes, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[8][17][23] Inhibition of LMP7 reduces cellular infiltration, cytokine production, and autoantibody levels.[19]
-
Co-inhibition Strategy: More recent studies have revealed that the therapeutic efficacy of ONX 0914 in some models may be due to its off-target inhibition of the LMP2 (β1i) subunit at higher concentrations or with prolonged exposure.[17][23] In fact, co-inhibition of both LMP7 and LMP2 appears to be synergistic and more effective at blocking autoimmunity than inhibiting LMP7 alone, leading to impaired MHC class I expression, reduced IL-6 secretion, and suppressed Th17 differentiation.[17][23][24]
-
Autoinflammatory Syndromes: Homozygous missense mutations in the PSMB8 gene, which encodes LMP7, are linked to proteasome-associated autoinflammatory syndromes (PRAAS), such as Nakajo-Nishimura syndrome.[2][25] These mutations impair immunoproteasome assembly and function, leading to systemic inflammation.[2]
Oncology
The role of LMP7 in cancer is complex and context-dependent.
-
Pro-tumorigenic Role: In inflammation-associated cancers, such as colitis-associated colorectal cancer (CRC), LMP7 promotes tumorigenesis.[10] Its inhibition or genetic deletion reduces tumor burden by suppressing the chronic inflammation that drives cancer development.[10] In anaplastic thyroid carcinoma, the HOXD9/miR-451a/PSMB8 axis is implicated in regulating cell proliferation and metastasis.[3]
-
Anti-tumorigenic Role: In other cancers, high LMP7 expression is associated with a better prognosis. In triple-negative breast cancer, increased expression of LMP7 and LMP2 correlates with better outcomes, potentially by enhancing antigen presentation and promoting tumor-infiltrating lymphocytes (TILs).[3][11] In this context, inhibiting LMP7 could be detrimental. However, direct inhibition of LMP7 in TNBC/IBC cell lines has been shown to reduce viability and induce apoptosis.[11]
Other Pathologies
-
Metabolic Disorders: LMP7 deficiency protects mice from high-fat diet-induced obesity, glucose intolerance, and insulin (B600854) resistance.[9] This is attributed to reduced inflammation in adipose tissue and decreased pancreatic lipase (B570770) expression, leading to lower lipid absorption.[9]
-
Viral Infections: LMP7 is a restriction factor for SARS-CoV-2, and its deficiency promotes viral replication.[26] The virus, in turn, has evolved mechanisms to counteract this, with its Nsp13 and Nsp16 proteins interacting with and reducing LMP7 levels.[26]
-
Cerebral and Retinal Pathologies: In a model of laser-induced chorioretinal neovascularization, LMP7 knockout mice developed significantly larger lesions, suggesting a protective role for the immunoproteasome in this context.[27] Conversely, in a model of chronic cerebral hypoperfusion, LMP7 expression was elevated, and its inhibition ameliorated white matter demyelination.[22]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the function of LMP7.
| Parameter | Model System | Finding | Reference |
| MHC Class I Surface Expression | LMP7 Knockout (β5i KO) Mice | ~50% decrease in MHC class I surface expression compared to wild-type. | [15] |
| Chorioretinal Neovascularization | Laser-induced lesion model, LMP7-/- vs. WT mice | 1-week post-injury: Lesion volume was 1.55 times larger in LMP7-/- mice (p=0.0044). | [27] |
| 2-weeks post-injury: Lesion volume was 2.57 times larger in LMP7-/- mice (p=0.0007). | [27] | ||
| T-Cell Differentiation (in vivo) | T-cell transfer model of colitis, ONX 0914 treatment | Significant reduction in the frequency of IFN-γ–producing Th1 cells in spleen and mesenteric lymph nodes. | [7] |
| Lower frequency of IL-17–producing Th17 cells compared to control. | [7] | ||
| Colorectal Cancer (AOM/DSS) | LMP7-/- vs. WT mice | Marked reduction in tumor burden in LMP7-/- mice. | [10] |
| Colorectal Cancer (ApcMin/+ model) | ONX 0914 treatment | Significant reduction in tumor numbers and increased survival rates. | [10] |
Key Experimental Methodologies
Studying the function of LMP7 involves a range of immunological, cellular, and in vivo techniques.
In Vivo Models
-
LMP7 Knockout (LMP7-/-) Mice: These mice are essential for studying the genetic requirement of LMP7 in various physiological and pathological processes, including immune responses, autoimmunity, and cancer.[8][10][27]
-
Chemically-Induced Colitis (DSS Model): This is a standard model to study inflammatory bowel disease and the role of LMP7. Mice are administered dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water for 5-7 days to induce acute colitis. Endpoints include body weight loss, colon length, histological scoring of inflammation, and analysis of immune cell infiltrates and cytokine expression in the lamina propria.[7]
-
T-Cell Transfer Model of Colitis: Naive T cells (CD4+CD45RB high or CD4+CD62L+) are sorted from wild-type or LMP7-/- mice and injected into immunodeficient mice (e.g., RAG-/-). The recipient mice develop colitis over several weeks. This model is used to assess the specific role of LMP7 in T-cell-mediated pathogenesis.[7][8]
Caption: Experimental workflow for the DSS-induced colitis model.
In Vitro Assays
-
T-Cell Polarization Assay:
-
Isolation: Naive CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Culture: Cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
Polarization: Specific cytokine cocktails and blocking antibodies are added to drive differentiation into distinct lineages:
-
Th1: IL-12 + anti-IL-4
-
Th17: TGF-β + IL-6 + anti-IFN-γ + anti-IL-4
-
Treg: TGF-β + IL-2
-
-
Treatment: An LMP7 inhibitor (e.g., ONX 0914) or vehicle (DMSO) is added at the start of the culture.
-
Analysis: After 3-5 days, cells are restimulated, and intracellular staining followed by flow cytometry is used to quantify the percentage of cells producing lineage-specific cytokines (IFN-γ for Th1, IL-17 for Th17) or expressing key transcription factors (T-bet for Th1, RORγt for Th17, Foxp3 for Tregs).[8][16]
-
-
Proteasome Activity Assay:
-
Lysate Preparation: Cells or tissues are lysed in a non-denaturing buffer.
-
Substrate Addition: A fluorogenic peptide substrate specific for LMP7's chymotrypsin-like activity (e.g., Ac-Ala-Asn-Trp-AMC) is added to the lysate.
-
Measurement: The cleavage of the substrate releases the fluorescent AMC group, which is measured over time using a fluorometer (excitation ~380 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the enzymatic activity.
-
Inhibitor Control: Assays are run in parallel with a known LMP7 inhibitor to confirm the specificity of the measured activity.
-
-
Western Blotting for Signaling Proteins:
-
Cell Treatment: Cells (e.g., CD4+ T-cells, macrophages) are stimulated under appropriate conditions (e.g., with cytokines or LPS) in the presence or absence of an LMP7 inhibitor for various time points.
-
Lysis and Electrophoresis: Cells are lysed, and proteins are separated by size using SDS-PAGE.
-
Transfer and Probing: Proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSMAD2) and total protein antibodies as loading controls.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. This allows for the quantification of changes in protein phosphorylation levels.[8][21]
-
Conclusion and Future Directions
LMP7 is far more than a simple component of the cell's protein degradation machinery. It is a sophisticated regulator of the immune system, acting as a critical node that influences antigen presentation, T-cell fate decisions, and inflammatory cytokine production. Its deep involvement in the pathogenesis of autoimmune diseases, cancers, and metabolic disorders has solidified its position as a high-value target for drug development.
Future research will likely focus on several key areas:
-
Developing Subunit-Specific Inhibitors: Designing inhibitors with higher specificity for LMP7 versus other immunoproteasome (LMP2, MECL-1) and constitutive (β5) subunits is crucial to dissect their individual functions and minimize off-target effects.
-
Elucidating Mechanisms in Non-Immune Roles: The functions of LMP7 in adipocyte maturation, neuroinflammation, and metabolic regulation are still not fully understood and warrant further investigation.
-
Combination Therapies: Exploring the synergistic potential of combining LMP7 inhibitors (or dual LMP7/LMP2 inhibitors) with other therapeutic modalities, such as checkpoint inhibitors in cancer or other immunomodulators in autoimmune disease, represents a promising clinical strategy.
A deeper understanding of the nuanced biological roles of LMP7 will continue to pave the way for novel and more effective therapies for a host of debilitating human diseases.
References
- 1. PSMB8 Gene: Function, Role in Immunity, and Potential Therapeutic Applications [learn.mapmygenome.in]
- 2. PSMB8 - Wikipedia [en.wikipedia.org]
- 3. PSMB8 proteasome 20S subunit beta 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 5. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoproteasome subunit LMP7 Deficiency Improves Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MHC-encoded proteasome subunits LMP2 and LMP7 are not required for efficient antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mice completely lacking immunoproteasomes display major alterations in antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 18. T cells lacking immunoproteasome subunits MECL-1 and LMP7 hyperproliferate in response to polyclonal mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 22. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 25. PSMB8 gene: MedlinePlus Genetics [medlineplus.gov]
- 26. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Validation of LMP7 in Oncology Research Utilizing LMP7-IN-1
This guide provides a comprehensive overview of the target validation for LMP7 (Low Molecular Mass Polypeptide 7), also known as PSMB8, a key component of the immunoproteasome, in the context of oncology. It focuses on the use of selective inhibitors, with this compound as a primary example, to probe the function of this target and assess its therapeutic potential.
Introduction to LMP7 as an Oncology Target
The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in homeostasis.[1][2][3] Eukaryotic cells express two main types of proteasomes: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ).[1][3][4] The immunoproteasome has three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5).[5][6]
LMP7, possessing chymotrypsin-like activity, is integral to the generation of peptides for presentation by MHC class I molecules, a cornerstone of the adaptive immune response against infected or malignant cells.[1][2] Beyond antigen presentation, the immunoproteasome, and specifically LMP7, is implicated in cytokine production, T-cell differentiation, and the regulation of inflammatory signaling pathways, such as NF-κB.[1][5][7]
In the context of cancer, LMP7 expression is often elevated in various tumor types, including colorectal cancer, triple-negative breast cancer (TNBC), and hematological malignancies.[5][8][9] This upregulation can have dichotomous roles. On one hand, it can enhance the presentation of tumor antigens, leading to better immune recognition.[10][11] On the other hand, it can promote a pro-tumorigenic inflammatory microenvironment and contribute to the survival and proliferation of cancer cells.[5][6] This dual functionality makes LMP7 a compelling, albeit complex, target for cancer therapy.
This compound and Other Selective Inhibitors
This compound is a potent and selective small molecule inhibitor of the LMP7 subunit, with a reported IC50 of 1.83 nM.[12] It belongs to a class of boronic acid derivatives designed for high-affinity and specific binding to the active site of LMP7. Due to the limited publicly available data specifically on this compound, this guide will also draw upon findings from other well-characterized selective LMP7 inhibitors, such as ONX-0914 (also known as PR-957) and M3258, to illustrate the principles of LMP7 target validation. These inhibitors have been instrumental in elucidating the therapeutic potential of targeting this specific immunoproteasome subunit.
Quantitative Data on LMP7 Inhibitors
The following table summarizes key quantitative data for various selective LMP7 inhibitors, providing a comparative look at their potency and efficacy in preclinical models.
| Inhibitor | Target | IC50 (nM) | Cancer Type | Key Findings | Reference |
| This compound | LMP7 (β5i) | 1.83 | Not Specified | Potent and selective inhibitor. | [12] |
| M3258 | LMP7 (β5i) | 4.1 (cell-free) | Multiple Myeloma, TNBC, IBC | >600-fold selectivity for LMP7 over β5. Orally bioavailable. Reduces tumor growth and M2 macrophage abundance in vivo. | [8][13][14] |
| 2-37 (cellular) | Inhibits proliferation of TNBC and IBC cell lines (IC50 = 1-20 µM). | [13][15] | |||
| ONX-0914 | LMP7 (β5i) | ~10-20 | Colorectal Cancer, Autoimmune Models | Blocks tumor initiation and progression in AOM/DSS and ApcMin/+ mouse models. Reduces pro-inflammatory cytokine production. | [5] |
| (also inhibits LMP2 at higher concentrations) | At 10 mg/kg in mice, it selectively inhibits LMP7, though some partial inhibition of β5 has been noted. | [4][5] | |||
| Ixazomib | LMP7, β5, and other subunits | 26.88 (in Huh7 cells for HCoV-229E inhibition) | Multiple Myeloma | FDA-approved pan-proteasome inhibitor with significant LMP7 inhibitory activity. | [16] |
Signaling Pathways and Mechanisms of Action
The inhibition of LMP7 by molecules like this compound can lead to a variety of downstream effects that contribute to its anti-cancer activity. These are primarily mediated through the disruption of protein homeostasis and the modulation of the tumor microenvironment.
Caption: Mechanism of Action of LMP7 Inhibition.
Inhibition of LMP7 disrupts the degradation of ubiquitinated proteins, leading to proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.[2][5] Furthermore, LMP7 inhibition has profound effects on the tumor microenvironment. By blocking NF-κB signaling, it can reduce the production of pro-inflammatory cytokines like IL-6 and IL-23.[4][5] This can lead to a reduction in the abundance of pro-tumorigenic M2 macrophages and a shift in T-cell differentiation away from inflammatory Th1 and Th17 phenotypes.[7][8]
Experimental Protocols for Target Validation
Validating LMP7 as a therapeutic target requires a series of well-defined experiments, progressing from in vitro biochemical assays to in vivo animal models.
| Experiment Type | Objective | Detailed Methodology |
| Cell-Free Proteasome Activity Assay | To determine the IC50 and selectivity of this compound. | 1. Purify human immunoproteasome and constitutive proteasome. 2. Incubate proteasomes with varying concentrations of this compound. 3. Add a fluorogenic peptide substrate specific for LMP7 (e.g., (Ac-ANW)2R110) and for other subunits (e.g., Suc-LLVY-AMC for β5). 4. Measure fluorescence over time using a plate reader to determine the rate of substrate cleavage. 5. Calculate IC50 values by fitting the data to a dose-response curve. |
| Cellular Proteasome Occupancy Assay | To confirm target engagement in intact cells. | 1. Treat cancer cell lines (e.g., MM.1S, SUM-149) with this compound for a specified time. 2. Lyse the cells and incubate with a proteasome activity-based probe that covalently binds to the active sites of proteasome subunits. 3. Separate proteins by SDS-PAGE and perform Western blotting with an antibody against the probe. 4. The reduction in signal for the LMP7 subunit indicates target occupancy by the inhibitor. |
| Cell Viability/Proliferation Assay | To assess the cytotoxic/cytostatic effects of this compound on cancer cells. | 1. Seed cancer cell lines in 96-well plates. 2. Treat with a dose range of this compound for 48-72 hours. 3. Measure cell viability using assays such as CellTiter-Glo (measures ATP), SRB (measures total protein), or MTT/XTT (measures metabolic activity). 4. Determine the GI50/IC50 for cell growth inhibition. |
| Apoptosis Assay | To confirm that cell death occurs via apoptosis. | 1. Treat cells with this compound at concentrations around the GI50. 2. After 24-48 hours, stain cells with Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis) and analyze by flow cytometry. 3. Alternatively, perform Western blotting for cleaved caspase-3 and cleaved PARP, which are markers of apoptosis. |
| In Vivo Xenograft Models | To evaluate the anti-tumor efficacy of this compound in a living organism. | 1. Implant human cancer cells (e.g., SUM-149 for TNBC, MM.1S for multiple myeloma) subcutaneously into immunocompromised mice. 2. Once tumors are established, randomize mice into vehicle and treatment groups. 3. Administer this compound (e.g., orally or subcutaneously) at a predetermined dose and schedule (e.g., 10 mg/kg, daily). 4. Measure tumor volume and body weight regularly. 5. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for ubiquitinated proteins, caspase-3 activity). |
| Immunocompetent Syngeneic Models | To assess the impact of this compound on the tumor microenvironment. | 1. Use a mouse cancer cell line (e.g., B16-F10 melanoma) in a mouse strain with a competent immune system (e.g., C57BL/6). 2. Follow the general protocol for xenograft models. 3. At the end of the study, analyze the tumor microenvironment by flow cytometry or immunohistochemistry for immune cell populations (CD8+ T cells, M2 macrophages, etc.) and cytokine levels. |
Logical and Experimental Workflow
The validation of an LMP7 inhibitor follows a logical progression from initial discovery to preclinical proof-of-concept.
Caption: Target Validation Workflow for this compound.
Conclusion and Future Directions
The validation of LMP7 as a therapeutic target in oncology is strongly supported by preclinical data from a range of selective inhibitors. These agents have demonstrated the ability to directly kill cancer cells and favorably modulate the tumor microenvironment. This compound, with its high potency, represents a promising tool for further research and potential therapeutic development.
Future work should focus on several key areas:
-
Combination Therapies: Exploring the synergy of LMP7 inhibitors with other anti-cancer agents, particularly immune checkpoint inhibitors, given the role of LMP7 in antigen presentation and immune modulation.[6]
-
Biomarker Development: Identifying patient populations most likely to respond to LMP7 inhibition. This could be based on LMP7 expression levels, the inflammatory state of the tumor, or specific genetic backgrounds.[11][17]
-
Understanding Resistance: Investigating potential mechanisms of resistance to selective LMP7 inhibition to inform the development of next-generation inhibitors and combination strategies.
-
Clinical Translation: Advancing the most promising LMP7 inhibitors, which exhibit favorable efficacy and safety profiles in preclinical models, into clinical trials to assess their therapeutic potential in cancer patients.[18]
References
- 1. The dichotomous role of immunoproteasome in cancer: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What are PSMB8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. kezarlifesciences.com [kezarlifesciences.com]
- 5. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PSMB8 proteasome 20S subunit beta 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Expression of Immunoproteasome Subunit LMP7 in Breast Cancer and Its Association with Immune-Related Markers [e-crt.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multifaceted investigations of PSMB8 provides insights into prognostic prediction and immunological target in thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of LMP7 in the Antigen Presentation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Low Molecular Mass Polypeptide 7 (LMP7), also known as β5i, a catalytic subunit of the immunoproteasome, in the major histocompatibility complex (MHC) class I antigen presentation pathway. This document provides a comprehensive overview of LMP7's function, quantitative data on its impact, detailed experimental protocols for its study, and visual representations of the associated biological pathways and experimental workflows.
Introduction: The Immunoproteasome and Antigen Presentation
The adaptive immune system relies on the presentation of intracellular antigens by MHC class I molecules to cytotoxic T lymphocytes (CTLs) for the surveillance and elimination of virally infected or cancerous cells. The generation of these antigenic peptides is a multi-step process initiated by the proteasome, a multi-catalytic protease complex. In response to inflammatory signals, such as interferon-gamma (IFN-γ), cells can assemble a specialized form of the proteasome known as the immunoproteasome. This variant incorporates three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5, respectively).
LMP7, the focus of this guide, confers a chymotrypsin-like activity to the immunoproteasome. Its incorporation significantly alters the cleavage specificity of the proteasome, favoring the production of peptides with C-terminal hydrophobic or basic residues. This characteristic is crucial as these peptides have a higher binding affinity for the peptide-binding groove of most MHC class I molecules, thereby enhancing the efficiency of antigen presentation and subsequent T-cell activation.
Quantitative Impact of LMP7 on Antigen Presentation
The functional significance of LMP7 in the antigen presentation pathway has been elucidated through various experimental models, including knockout mice and the use of specific inhibitors. The following tables summarize key quantitative data from these studies.
| Parameter | Experimental Model | Observation | Reference |
| MHC Class I Surface Expression | LMP7 Knockout (LMP7-/-) Mice | ~50% reduction in splenocytes | [1] |
| MHC Class I Surface Expression | LMP7 Knockout (LMP7-/-) Mice | 25-50% reduction on cell surface | [2] |
| Antigen Presentation (HY antigen) | LMP7 Knockout (LMP7-/-) Mice | Inefficient presentation | [3] |
| Proteolytic Activity (Suc-LLVY-MCA) | 20S proteasomes from LMP7-/- mice | 2-3.8-fold increase in Vmax | [4] |
Table 1: Effects of LMP7 Deficiency on MHC Class I Presentation. This table highlights the significant reduction in MHC class I surface expression and impaired antigen presentation in the absence of LMP7.
| Inhibitor | Target | Effect | Quantitative Data | Reference |
| ONX-0914 (PR-957) | LMP7 (selective) | Blocks presentation of LMP7-specific MHC-I restricted antigens | - | [5] |
| ONX-0914 (PR-957) | LMP7 (selective) | Reduction in MHC class I-restricted SIINFEKL peptide expression | - | [6] |
| M3258 | LMP7 (selective) | Inhibited M2 macrophage-induced invasion of cancer cells | 29.6% - 49.5% reduction | [7] |
Table 2: Effects of LMP7-Specific Inhibitors. This table summarizes the impact of selective LMP7 inhibitors on antigen presentation and related cellular processes.
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the central role of the immunoproteasome, and specifically LMP7, in the processing and presentation of intracellular antigens.
Experimental Workflow for Investigating LMP7 Function
This diagram outlines a typical experimental workflow to assess the impact of LMP7 on antigen presentation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of LMP7 in antigen presentation.
Proteasome Activity Assay using a Fluorogenic Substrate
This protocol measures the chymotrypsin-like activity of the proteasome, which is primarily mediated by LMP7 in immunoproteasomes.
Materials:
-
Cells or tissue homogenates
-
Proteasome Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 10 mM stock in DMSO
-
Proteasome Inhibitor (optional control): MG132 or a specific LMP7 inhibitor like ONX-0914
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in Proteasome Lysis Buffer. c. Lyse the cells by sonication or multiple freeze-thaw cycles on ice. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: a. Dilute the cell lysate to a final concentration of 1-2 µg/µL in Proteasome Lysis Buffer. b. In a 96-well plate, add 50 µL of the diluted cell lysate to each well. c. For inhibitor controls, pre-incubate the lysate with the inhibitor for 15-30 minutes at 37°C. d. Prepare a substrate working solution by diluting the Suc-LLVY-AMC stock to 100 µM in Proteasome Lysis Buffer.
-
Measurement: a. Add 50 µL of the substrate working solution to each well to initiate the reaction. b. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. c. Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: a. Determine the rate of reaction (increase in fluorescence over time) for each sample. b. Normalize the activity to the protein concentration of the lysate. c. Compare the activity between different experimental groups.
In-Gel Proteasome Activity Assay
This protocol allows for the separation of different proteasome complexes by native gel electrophoresis and subsequent detection of their chymotrypsin-like activity.[8][9][10]
Materials:
-
Native PAGE running buffer and gel casting reagents
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT, and 100 µM Suc-LLVY-AMC
-
Gel imaging system with UV transilluminator
Procedure:
-
Sample Preparation and Native PAGE: a. Prepare cell lysates under non-denaturing conditions. b. Load equal amounts of protein onto a native polyacrylamide gel. c. Run the gel at 4°C to maintain protein integrity.
-
In-Gel Activity Staining: a. After electrophoresis, carefully remove the gel and incubate it in the Reaction Buffer for 30 minutes at 37°C in the dark.
-
Visualization: a. Visualize the fluorescent bands on a UV transilluminator and capture the image. The intensity of the bands corresponds to the proteasome activity.
MHC Class I Surface Expression Analysis by Flow Cytometry
This protocol quantifies the level of MHC class I molecules on the cell surface.
Materials:
-
Single-cell suspension of cells to be analyzed
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide
-
Fluorochrome-conjugated anti-MHC class I antibody (e.g., anti-H-2Kb-PE for C57BL/6 mice)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Prepare a single-cell suspension from tissues or cell culture. b. Wash the cells with ice-cold FACS Buffer. c. Resuspend the cells to a concentration of 1 x 10^6 cells/100 µL in FACS Buffer.
-
Antibody Staining: a. Add the anti-MHC class I antibody or the isotype control to the cell suspension. b. Incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with FACS Buffer.
-
Flow Cytometry: a. Resuspend the cells in 500 µL of FACS Buffer. b. Acquire the data on a flow cytometer. c. Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the MHC class I staining compared to the isotype control.
Cytotoxic T Lymphocyte (CTL) Assay
This assay measures the ability of CTLs to kill target cells presenting a specific antigen.[11][12][13]
Materials:
-
Effector cells: CTLs specific for a particular antigen
-
Target cells: Cells expressing the specific antigen and MHC class I molecules
-
Chromium-51 (51Cr) or a non-radioactive alternative (e.g., LDH release assay kit)
-
96-well U-bottom plates
Procedure (using 51Cr release):
-
Target Cell Labeling: a. Label the target cells with 51Cr for 1-2 hours at 37°C. b. Wash the cells extensively to remove unincorporated 51Cr.
-
Co-culture: a. Plate the labeled target cells in a 96-well plate. b. Add the effector CTLs at various effector-to-target (E:T) ratios. c. Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent). d. Incubate the plate for 4-6 hours at 37°C.
-
Measurement of 51Cr Release: a. Centrifuge the plate and collect the supernatant. b. Measure the radioactivity in the supernatant using a gamma counter.
-
Data Analysis: a. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
LMP7 is a key component of the immunoproteasome that plays a pivotal role in shaping the peptide repertoire for MHC class I antigen presentation. Its enhanced chymotrypsin-like activity ensures the efficient generation of peptides that can be readily loaded onto MHC class I molecules, leading to robust CTL responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target the antigen presentation pathway. Further investigation into the precise mechanisms of LMP7 function and the development of highly specific inhibitors hold significant promise for the advancement of immunotherapies for cancer and autoimmune diseases.
References
- 1. Mice completely lacking immunoproteasomes display major alterations in antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubiqbio.com [ubiqbio.com]
- 3. MHC class I expression in mice lacking the proteasome subunit LMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction and measurement of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The cytotoxic T lymphocyte assay for evaluating cell-mediated immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Chemical Profile of LMP7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LMP7-IN-1, a novel and potent selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i). The document details its discovery, chemical structure, and mechanism of action. It includes a compilation of its inhibitory activity and compares it with other notable LMP7 inhibitors. Furthermore, this guide outlines detailed experimental protocols for the characterization of such inhibitors and visualizes the key signaling pathways affected by LMP7 inhibition, offering a valuable resource for researchers in immunology and drug discovery.
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory signals in other cell types. It plays a crucial role in processing proteins for antigen presentation via MHC class I molecules and is involved in the regulation of cytokine production and T-cell differentiation. The catalytic subunits of the immunoproteasome, including LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i), represent attractive therapeutic targets for autoimmune diseases, inflammatory disorders, and certain cancers. Selective inhibition of LMP7, the chymotrypsin-like subunit, has been a key focus of drug discovery efforts to modulate immune responses with greater specificity and potentially fewer side effects than broader proteasome inhibitors. This guide focuses on this compound, a recently identified selective LMP7 inhibitor.
Discovery and Chemical Identity of this compound
This compound is a novel, potent, and selective inhibitor of the immunoproteasome subunit LMP7 (β5i). Its discovery was disclosed in the patent application WO2021143923A1.
Chemical Structure: this compound is a boronic acid derivative. The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the catalytic threonine residue in the active site of LMP7.
-
Compound Name: this compound
-
CAS Number: 2671040-07-4
-
Molecular Formula: C₂₀H₂₃BN₂O₆S
-
Inhibitory Activity: It exhibits a half-maximal inhibitory concentration (IC50) of 1.83 nM against LMP7[1].
It is important to distinguish this compound from another selective LMP7 inhibitor, M3258 (CAS 2285330-15-4), which is also sometimes referred to in commercial listings with similar nomenclature. M3258 is an orally bioavailable, reversible LMP7 inhibitor with a biochemical IC50 of 3.6 nM and a cellular IC50 of 3.4 nM.
Quantitative Data: A Comparative Analysis of LMP7 Inhibitors
The development of selective LMP7 inhibitors has yielded several key compounds. A comparative summary of their inhibitory potencies is presented below.
| Compound | Target(s) | IC50 (nM) | Compound Class | Key Characteristics |
| This compound | LMP7 | 1.83 | Boronic Acid Derivative | Potent and selective LMP7 inhibitor. |
| M3258 | LMP7 | 3.6 (biochemical), 3.4 (cellular) | Not specified | Orally bioavailable, reversible, and highly selective. |
| ONX 0914 (PR-957) | LMP7, LMP2 | LMP7: ~5-15, LMP2: ~40-80 | Epoxomicin analog | Widely studied dual inhibitor; shows efficacy in autoimmune models. |
| KZR-616 | LMP7, LMP2 | Not specified | Peptide epoxyketone | First selective immunoproteasome inhibitor to enter clinical trials. |
| PRN1126 | LMP7 | Not specified | Reversible covalent | Highly selective for LMP7. |
Key Signaling Pathways Modulated by LMP7 Inhibition
Inhibition of LMP7 can significantly impact several critical immunological pathways. The following diagrams illustrate these pathways.
Caption: Antigen processing and presentation pathway via the immunoproteasome.
Caption: Canonical NF-κB signaling pathway.
Caption: T-Cell differentiation pathway influenced by immunoproteasome activity.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of LMP7 inhibitors. Below are standard protocols that can be adapted for the characterization of this compound.
Synthesis of this compound
The synthesis of boronic acid derivatives, including those similar to this compound, is a multi-step process. While the exact, detailed synthesis protocol for this compound is proprietary and contained within patent WO2021143923A1, a general workflow for the synthesis of peptide boronic acids involves:
-
Peptide Coupling: Synthesis of the peptide backbone using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Introduction of the Boronic Acid Moiety: Coupling of a boronic acid-containing amino acid analogue or a precursor that can be converted to a boronic acid.
-
Purification: Purification of the final compound using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirmation of the structure and purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biochemical Assay for LMP7 Activity
This assay measures the chymotrypsin-like activity of the immunoproteasome in a cell-free system.
-
Materials:
-
Purified human 20S immunoproteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS
-
This compound and other inhibitors
-
384-well black plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the inhibitor dilutions to the wells of the 384-well plate.
-
Add 25 µL of purified immunoproteasome (e.g., 0.5 nM final concentration) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of Suc-LLVY-AMC (e.g., 15 µM final concentration) in assay buffer.
-
Monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Assay for LMP7 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the activity of LMP7 within intact cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell lysis buffer (e.g., containing a mild detergent like digitonin)
-
Fluorogenic substrate: Suc-LLVY-AMC
-
96-well white plates
-
Luminescence or fluorescence plate reader
-
-
Procedure:
-
Plate PBMCs (e.g., 1 x 10⁵ cells/well) in a 96-well plate in RPMI-1640 medium.
-
Add serial dilutions of this compound to the cells.
-
Incubate the cells with the inhibitor for a specified time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Lyse the cells by adding the lysis buffer containing the Suc-LLVY-AMC substrate.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence or luminescence signal.
-
Calculate the cellular IC50 value as described for the biochemical assay.
-
Conclusion
This compound represents a significant advancement in the development of selective immunoproteasome inhibitors. Its high potency and selectivity for LMP7 make it a valuable tool for studying the role of the immunoproteasome in health and disease. This technical guide provides a foundational resource for researchers, offering insights into its discovery, chemical properties, and biological context, along with practical methodologies for its evaluation. Further research into this compound and similar compounds holds promise for the development of novel therapeutics for a range of immune-mediated disorders.
References
The Role of LMP7 in Cellular Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Low Molecular Mass Polypeptide 7 (LMP7), also known as β5i or PSMB8. As a catalytic subunit of the immunoproteasome, LMP7 plays a critical role in protein degradation and antigen presentation, making it a key molecule in immunology and a potential therapeutic target in various diseases. This document details its expression across different cell types, its involvement in signaling pathways, and the experimental methodologies used for its study.
Introduction to LMP7
LMP7 is an essential component of the immunoproteasome, a specialized form of the proteasome predominantly found in immune cells.[1] Under inflammatory conditions, particularly in response to interferon-gamma (IFN-γ), the constitutive catalytic subunits of the standard proteasome (β1, β2, and β5) are replaced by their inducible counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[2][3] This substitution alters the proteolytic activity of the proteasome, enhancing its ability to generate peptides that are suitable for binding to Major Histocompatibility Complex (MHC) class I molecules.[3][4] This process is crucial for the presentation of intracellular antigens to CD8+ T cells, thereby initiating an adaptive immune response.[5][6] While its primary role is in antigen presentation, emerging evidence suggests broader functions for LMP7 in regulating immune responses and its involvement in the pathogenesis of autoimmune disorders, infections, and cancer.[1][7][8]
LMP7 Expression in Various Cell Types
LMP7 expression is not uniform across all cell types. It is constitutively expressed at high levels in cells of hematopoietic origin and can be induced in many other cell types by inflammatory stimuli.[2][9]
Immune Cells
Immune cells are the primary expressors of LMP7, where it contributes to their function in pathogen defense and immune surveillance.
| Cell Type | Expression Level | Key Functions | References |
| Monocytes | High/Inducible | Antigen presentation, Cytokine production (e.g., IL-23) | [1] |
| Lymphocytes (T and B cells) | High/Inducible | Antigen presentation, T-cell differentiation (Th1/Th17) | [1][9] |
| Dendritic Cells | High/Inducible | Antigen presentation to initiate T-cell responses | [9] |
| Macrophages | Inducible | Regulation of LPS-induced signaling, Nitric oxide production | [10] |
| Microglia | Inducible | Neuroinflammation | [7] |
| Natural Killer (NK) Cells | Inducible | IFN-γ production | [2] |
Non-Immune Cells
While less prominent under normal conditions, LMP7 expression can be induced in various non-immune cells, suggesting its role extends beyond classical immunology.
| Cell Type | Expression Level | Context of Expression | Key Functions | References |
| Airway Epithelial Cells | Inducible | Rhinovirus infection, Poly(I:C) stimulation | Antiviral and anti-inflammatory responses | [8] |
| Astrocytes | Inducible | Chronic cerebral hypoperfusion | Neuroinflammation | [11] |
| Breast Cancer Cells (TNBC) | Variable (Correlates with immune infiltration) | Tumor microenvironment | Apoptosis, Proliferation, Association with TILs | [12][13] |
| Cholesteatoma Cells | Positive | Chronic inflammation | Potential role in cell proliferation and differentiation | [14][15] |
| Colon Carcinoma Cells | Variable | IFN-γ stimulation | Can be deficient in some cancer cell lines | [16] |
Signaling Pathways Involving LMP7
LMP7 is implicated in the modulation of several critical signaling pathways, influencing cellular responses to inflammation and stress.
Antigen Presentation Pathway
The canonical function of LMP7 is within the MHC Class I antigen presentation pathway. By cleaving proteins after large hydrophobic residues, the immunoproteasome, with LMP7 as a key component, generates peptides that are efficiently transported to the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP) for loading onto MHC class I molecules.[3][4]
Caption: MHC Class I Antigen Presentation Pathway involving the Immunoproteasome.
Inflammatory Signaling Pathways
LMP7 also plays a role in non-canonical pathways, particularly in regulating inflammatory responses.
-
TRIF/TRAM Signaling: In macrophages, LMP7 and other immunoproteasome subunits are involved in the Toll-like receptor 4 (TLR4) signaling pathway mediated by the adaptors TRIF and TRAM, which is crucial for the production of nitric oxide in response to lipopolysaccharide (LPS).[10]
-
TGF-β/Smad Signaling: Inhibition of LMP7 has been shown to ameliorate cerebral white matter demyelination, potentially by upregulating the TGF-β/Smad signaling pathway, which is involved in tissue repair and remyelination.[11]
Caption: LMP7's role in TRIF/TRAM and TGF-β signaling pathways.
Experimental Protocols for LMP7 Analysis
Accurate quantification and characterization of LMP7 expression and function are crucial for research and drug development. Below are detailed methodologies for key experiments.
Western Blotting for LMP7 Detection
Western blotting is a widely used technique to detect and quantify LMP7 protein levels in cell lysates or tissue homogenates.
1. Sample Preparation (Cell Lysate):
-
Culture cells to the desired confluency.
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer containing protease inhibitors (e.g., PMSF).[17]
-
Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.[18]
-
Maintain agitation for 30 minutes at 4°C to ensure complete lysis.[18]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[18]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12%) and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for LMP7 (e.g., rabbit monoclonal anti-LMP7) overnight at 4°C with gentle agitation.[19][20] The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three to five times with TBST for 5-10 minutes each.[19]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[19]
-
Wash the membrane again as described above.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The mature form of LMP7 is typically detected at ~23 kDa, while the precursor may be seen at ~28-30 kDa.[20][21]
Caption: A generalized workflow for the detection of LMP7 via Western Blot.
Immunohistochemistry (IHC) for LMP7 Localization
IHC allows for the visualization of LMP7 expression and its subcellular localization within tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue specimens in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the antigen. For LMP7, this is often done using a citrate (B86180) buffer (pH 6.0) in a pressure chamber or water bath.[14]
4. Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with the primary anti-LMP7 antibody at a predetermined optimal dilution overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.[14][15]
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
5. Visualization and Analysis:
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the intensity and localization (nuclear and/or cytoplasmic) of LMP7 staining.[14]
Quantitative Real-Time PCR (qRT-PCR) for LMP7 mRNA Expression
qRT-PCR is a sensitive method for quantifying the relative or absolute levels of LMP7 (PSMB8) mRNA.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a reagent like TRIzol or a column-based kit.[17][22]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[17][22]
3. Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the LMP7 (PSMB8) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Run the reaction on a real-time PCR cycler.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[17]
4. Data Analysis:
-
Determine the cycle threshold (Ct) for LMP7 and the housekeeping gene.
-
Calculate the relative expression of LMP7 mRNA using the comparative Ct (ΔΔCt) method.[17][22]
Flow Cytometry for LMP7 Expression in Single Cells
Flow cytometry can be used to quantify the percentage of cells expressing intracellular LMP7 within a heterogeneous population.
1. Cell Preparation:
-
Prepare a single-cell suspension from blood, bone marrow, or dissociated tissue.[2]
-
Count the cells and adjust the concentration to approximately 1x10^6 cells per sample.
2. Surface Staining (Optional):
-
If desired, stain for cell surface markers to identify specific cell populations (e.g., CD4, CD8, CD11b). Incubate cells with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C.[2]
3. Fixation and Permeabilization:
-
Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., saponin (B1150181) or methanol-based) to allow the anti-LMP7 antibody to access intracellular antigens.
4. Intracellular Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-LMP7 antibody for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash the cells to remove unbound antibody.
5. Data Acquisition and Analysis:
-
Resuspend the cells in a suitable buffer (e.g., FACS buffer).
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to gate on the cell population of interest and determine the percentage of LMP7-positive cells and the mean fluorescence intensity (MFI).[2]
Conclusion
LMP7 is a multifaceted protein with a well-established role in the immune system and emerging functions in a variety of cellular processes and disease states. Its differential expression in immune versus non-immune cells and its inducibility by inflammatory cytokines underscore its importance in the host response to pathogens and cellular stress. The detailed protocols provided in this guide offer a robust framework for the investigation of LMP7, facilitating further research into its biological significance and its potential as a therapeutic target. As our understanding of the immunoproteasome deepens, the development of specific LMP7 inhibitors may offer novel therapeutic strategies for autoimmune diseases, cancers, and viral infections.
References
- 1. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 8. Airway epithelial immunoproteasome subunit LMP7 protects against rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 10. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LMP7-Specific Inhibitor M3258 Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer [mdpi.com]
- 13. Expression of Immunoproteasome Subunit LMP7 in Breast Cancer and Its Association with Immune-Related Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemical Identification and Assessment of the Location of Immunoproteasome Subunits LMP2 and LMP7 in Acquired Cholesteatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemical Identification and Assessment of the Location of Immunoproteasome Subunits LMP2 and LMP7 in Acquired Cholesteatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 18. bio-rad.com [bio-rad.com]
- 19. 7tmantibodies.com [7tmantibodies.com]
- 20. PSMB8/LMP7 (D1K7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. biocompare.com [biocompare.com]
- 22. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LMP7-IN-1 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of LMP7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7, on cytokine production. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This information is intended to support researchers and professionals in the fields of immunology, inflammation, and drug development in understanding and potentially leveraging the immunomodulatory properties of LMP7 inhibition.
Core Concepts: The Immunoproteasome and LMP7
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules. A key catalytic subunit of the immunoproteasome is the Low Molecular Mass Polypeptide 7 (LMP7), also known as β5i. Inhibition of LMP7 has emerged as a therapeutic strategy for autoimmune diseases and other inflammatory conditions due to its impact on immune cell function, including the modulation of cytokine production. This compound represents a class of small molecule inhibitors designed to selectively target this subunit. One of the most extensively studied inhibitors in this class is PR-957, also known as ONX 0914.
Quantitative Data Summary: Cytokine Modulation by this compound
The inhibition of LMP7 by compounds such as ONX 0914 (PR-957) leads to a significant alteration in the cytokine profile of various immune cells. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of ONX 0914 (PR-957) on Pro-inflammatory Cytokine Production in Human PBMCs
| Cytokine | Cell Type | Stimulant | Inhibitor Concentration | % Inhibition | Reference |
| IL-23 | Human PBMCs | LPS (1 ng/ml) | 200 nM | > 90% | [1] |
| TNF-α | Human PBMCs | LPS (1 ng/ml) | 200 nM | ~ 50% | [1] |
| IL-6 | Human PBMCs | LPS (1 ng/ml) | 200 nM | ~ 50% | [1] |
| IL-2 | T cells | - | - | Blocked | [2][3] |
| IFN-γ | T cells | - | - | Blocked | [2][3] |
Note: Higher concentrations of ONX 0914 can lead to further decreases in TNF-α and IL-6 secretion, which may be attributed to the inhibition of other immunoproteasome subunits like LMP2.[1][4]
Table 2: Effect of LMP7 Inhibition on T Helper Cell Differentiation
| T Helper Cell Subset | Key Cytokines | Effect of LMP7 Inhibition | Mechanism | Reference |
| Th1 | IFN-γ | Suppression | Reduced STAT1 phosphorylation | [5][6] |
| Th17 | IL-17 | Suppression | Blocked STAT3 phosphorylation | [5][6] |
| Treg | - | Enhancement | Increased SMAD phosphorylation | [5][6] |
Selective inhibition of LMP7 has been shown to shift the balance of T helper cell differentiation away from pro-inflammatory Th1 and Th17 lineages and towards an anti-inflammatory regulatory T cell (Treg) phenotype.[5][6][7] However, some studies suggest that a more pronounced anti-inflammatory effect, including the reduction of IL-6 secretion and Th17 differentiation, requires the co-inhibition of both LMP7 and LMP2.[4]
Experimental Protocols
This section details the methodologies used in key experiments to determine the effect of LMP7 inhibitors on cytokine production.
In Vitro Cytokine Production Assay from Human PBMCs
This protocol is designed to measure the effect of an LMP7 inhibitor on the secretion of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).
a. Cell Preparation:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with sterile PBS and resuspend in complete RPMI-1640 medium.
b. Treatment and Stimulation:
-
Plate PBMCs at a density of 1 x 10^6 cells/ml.
-
Pre-treat the cells with the LMP7 inhibitor (e.g., 200 nM ONX 0914) or vehicle control (DMSO) for 1 hour at 37°C.[8]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 ng/ml.[1]
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
c. Cytokine Measurement:
-
Centrifuge the cell plates to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentration of cytokines (e.g., IL-23, TNF-α, IL-6) in the supernatant using a commercially available ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex).[9]
T Helper Cell Differentiation and Intracellular Cytokine Staining
This protocol outlines the procedure for assessing the impact of LMP7 inhibition on the differentiation of naive CD4+ T cells into Th1, Th2, Th17, and Treg subsets.
a. Naive CD4+ T Cell Isolation:
-
Isolate CD4+ T cells from mouse spleens or human PBMCs using magnetic-activated cell sorting (MACS) for naive T cells (CD4+CD62L+CD44-).
b. T Cell Culture and Differentiation:
-
Plate the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells in the presence of polarizing cytokines for each subset:
-
Th1: IL-12 and anti-IL-4
-
Th17: TGF-β and IL-6
-
Treg: TGF-β and IL-2
-
-
Add the LMP7 inhibitor (e.g., 200 nM ONX 0914) or vehicle control to the culture medium at the time of plating.[6]
-
Culture for 3-5 days.
c. Intracellular Cytokine Staining:
-
Restimulate the differentiated T cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[10]
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) and transcription factors (e.g., Foxp3 for Tregs) using fluorochrome-conjugated antibodies.
-
Analyze the cells by flow cytometry to determine the percentage of each T helper subset.[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by LMP7 inhibition and a typical experimental workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PR-957 retards rheumatoid arthritis progression and inflammation by inhibiting LMP7-mediated CD4+ T cell imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Downstream Signaling Pathways Affected by LMP7-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP7-IN-1 is a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible in other cells by pro-inflammatory stimuli. By selectively targeting LMP7, this compound and its analogs, such as ONX-0914 (also known as PR-957) and M3258, modulate critical downstream signaling pathways involved in immunity, inflammation, and oncology. This technical guide provides an in-depth overview of the core signaling pathways affected by LMP7 inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by LMP7 Inhibition
Inhibition of LMP7 disrupts the normal proteolytic activity of the immunoproteasome, leading to a cascade of downstream effects on cellular signaling. The primary pathways affected include the regulation of cytokine production, T-cell differentiation, NF-κB signaling, TGFβ/Smad signaling, and the induction of apoptosis through the unfolded protein response.
Inhibition of Pro-inflammatory Cytokine Production
Selective inhibition of LMP7 has been demonstrated to significantly reduce the production of several key pro-inflammatory cytokines. This effect is central to the anti-inflammatory and immunomodulatory properties of LMP7 inhibitors.
-
Interleukin-23 (IL-23): LMP7 inhibition blocks the production of IL-23 by activated monocytes.[1]
-
Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2): The release of IFN-γ and IL-2 by T cells is also suppressed following treatment with LMP7 inhibitors.[1]
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Inhibition of LMP7 leads to a decrease in the secretion of TNF-α and IL-6.
Modulation of T-Cell Differentiation
LMP7 plays a crucial role in determining the fate of T helper (Th) cell lineages. Inhibition of LMP7 can shift the balance from pro-inflammatory Th subsets to regulatory T cells (Tregs).
-
Suppression of Th1 and Th17 Differentiation: LMP7 inhibition has been shown to suppress the differentiation of naive CD4+ T cells into Th1 and Th17 cells.[2][3] This is achieved, in part, by reducing the phosphorylation of STAT1 and STAT3, key transcription factors for Th1 and Th17 development, respectively.[2]
-
Promotion of Regulatory T cell (Treg) Development: Conversely, LMP7 inhibition promotes the differentiation of Tregs.[2][3] This is associated with enhanced phosphorylation of SMAD proteins, which are critical for Treg development.[2]
Attenuation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. The proteasome is responsible for the degradation of IκB, the inhibitor of NF-κB. While the immunoproteasome's precise role in this process is complex, studies have shown that LMP7 inhibition can attenuate NF-κB activation.
-
Reduced NF-κB RelA Activity: Silencing of LMP7 or its inhibition with ONX-0914 has been shown to reduce the activity of the NF-κB subunit RelA.
Involvement of the TGFβ/Smad Signaling Pathway
Recent evidence suggests a connection between LMP7 inhibition and the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway, particularly in the context of neuroinflammation and remyelination.
-
Upregulation of TGFβ1 and Phosphorylation of Smad2/3: Treatment with an LMP7 inhibitor has been observed to upregulate the expression of TGFβ1 and increase the phosphorylation of Smad2 and Smad3.[4]
Induction of Apoptosis via the Unfolded Protein Response
In cancer cells, particularly those of hematopoietic origin, inhibition of the immunoproteasome leads to an accumulation of poly-ubiquitylated proteins.[5] This triggers the unfolded protein response (UPR), a cellular stress response that, when prolonged, can lead to apoptosis.[5]
Quantitative Data
The following tables summarize the quantitative data on the effects of selective LMP7 inhibitors from various studies.
Table 1: In Vitro Inhibitory Activity of Selective LMP7 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| M3258 | MM.1S (Multiple Myeloma) | LMP7 Activity | IC50 = 2.2 nM | [6] |
| M3258 | U266B1 (Multiple Myeloma) | LMP7 Activity | IC50 = 2-37 nM | [6] |
| M3258 | Human PBMCs | LMP7 Activity | IC50 = 2-37 nM | [6] |
| M3258 | BCX-010 (TNBC/IBC) | LMP7 Activity | IC50 = 0.02 µM | |
| M3258 | SUM-149 PT (TNBC/IBC) | LMP7 Activity | IC50 = 0.21 µM | |
| M3258 | FC-IBC02 (TNBC/IBC) | LMP7 Activity | IC50 = 1.21 µM | |
| M3258 | HCC1187 (TNBC) | LMP7 Activity | IC50 = 0.01 µM | |
| M3258 | MM.1S (Multiple Myeloma) | Cell Viability | IC50 = 367 nM | [6] |
| M3258 | MM.1S (Multiple Myeloma) | Ubiquitinated Protein Accumulation | EC50 = 1980 nM | [6] |
| M3258 | MM.1S (Multiple Myeloma) | Caspase 3/7 Activity (Apoptosis) | EC50 = 420 nM | [6][7] |
TNBC: Triple-Negative Breast Cancer; IBC: Inflammatory Breast Cancer; PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of LMP7 inhibitor studies.
LMP7 Proteolytic Activity Assay
This protocol is adapted from a study using the LMP7 inhibitor M3258.[8]
-
Cell Seeding: Seed breast cancer cells at a density of 10,000 to 20,000 cells/well in 96-well black plates.
-
IFNγ Stimulation (Optional): For cells with low basal immunoproteasome expression, add recombinant human IFNγ (100 IU/mL) and incubate for 22 hours at 37 °C.
-
Inhibitor Treatment: Treat the cells with the LMP7 inhibitor at desired concentrations for 2 hours at 37 °C.
-
Cell Lysis and Substrate Addition: Add 50 µL of lysis buffer containing 30 µM of the LMP7 peptidic substrate (e.g., Ac-ANW)2R110.
-
Incubation and Measurement: Incubate the plates for 1 hour at 37 °C. Measure the fluorescence to determine LMP7 activity.
Apoptosis Assay (Caspase-Glo 3/7)
This protocol is based on a method used to assess apoptosis induction by M3258.[7][8]
-
Cell Seeding: Seed cells at 10,000 to 20,000 cells/well in 96-well white plates.
-
IFNγ Stimulation (Optional): If required, add recombinant human IFNγ (25 IU/mL) and culture overnight.
-
Inhibitor Treatment: Apply the LMP7 inhibitor at the desired concentrations and culture for a further 24-72 hours.
-
Substrate Addition: Discard the culture supernatants and add the Caspase-Glo 3/7 substrate solution to each well according to the manufacturer's instructions.
-
Measurement: Incubate as recommended by the manufacturer and measure luminescence to quantify caspase 3/7 activity.
In Vitro T-Cell Differentiation Assay
This protocol is a general guideline for Th17 differentiation, which can be adapted to include an LMP7 inhibitor.
-
Isolation of Naive CD4+ T-cells: Isolate naive CD4+ T-cells from splenocytes using magnetic-activated cell sorting (MACS).
-
T-cell Stimulation: Activate the naive T-cells with plate-bound anti-CD3 and anti-CD28 antibodies.
-
Th17 Polarization: Culture the stimulated T-cells in the presence of a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23, IL-1β) and neutralizing antibodies against IFN-γ and IL-4.
-
Inhibitor Treatment: Add the LMP7 inhibitor (e.g., ONX 0914 at 200 nM) to the culture medium at the time of polarization.[9]
-
Analysis: After 3-5 days, re-stimulate the cells and analyze the expression of IL-17 and the transcription factor RORγt by flow cytometry or RT-PCR.[3]
Cytokine Quantification by ELISA
This protocol describes a general method for measuring cytokine levels in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants after treatment with the LMP7 inhibitor.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., IL-23, IFN-γ, IL-2, IL-6) according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Western Blot for Smad Phosphorylation
This is a general protocol for assessing the phosphorylation status of Smad proteins.
-
Cell Lysis: Lyse cells after treatment with the LMP7 inhibitor and appropriate stimulation (e.g., with TGF-β) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Smad to total Smad.
Visualizations
Signaling Pathways
Caption: Overview of signaling pathways affected by LMP7 inhibition.
Experimental Workflow: T-Cell Differentiation Assay
Caption: Workflow for in vitro T-cell differentiation assay.
Conclusion
This compound and other selective LMP7 inhibitors are valuable tools for dissecting the role of the immunoproteasome in various physiological and pathological processes. Their ability to modulate key downstream signaling pathways, including cytokine production, T-cell differentiation, and NF-κB signaling, underscores their therapeutic potential in autoimmune diseases, inflammatory disorders, and certain cancers. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers and drug development professionals working in this field. Further investigation into the intricate crosstalk between these pathways will continue to illuminate the multifaceted functions of the immunoproteasome and the therapeutic opportunities presented by its selective inhibition.
References
- 1. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation and Inhibition of LMP7 (PSMB8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Low Molecular Mass Polypeptide 7 (LMP7), also known as Proteasome Subunit Beta 8 (PSMB8), is the chymotrypsin-like catalytic subunit of the immunoproteasome.[1] Predominantly expressed in immune cells, the immunoproteasome plays a critical role in processing antigens for MHC class I presentation, thereby shaping cellular immune responses.[1][2] Its expression is tightly regulated by inflammatory cytokines, primarily Interferon-gamma (IFN-γ). Due to its central role in immunity and inflammation, LMP7 has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders, hematologic malignancies, and solid tumors.[3][4] This guide provides a comprehensive overview of the molecular mechanisms governing LMP7 gene expression, details the landscape of its pharmacological inhibitors, and presents key experimental protocols for its study.
The LMP7 (PSMB8) Subunit and the Immunoproteasome
The ubiquitin-proteasome system is the primary pathway for non-lysosomal protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis and regulating cellular processes like cell cycle progression, signal transduction, and apoptosis.[5] The 20S proteasome core particle is a cylindrical complex composed of four stacked heptameric rings. The two outer rings consist of alpha subunits, and the two inner rings contain the catalytically active beta subunits.
In standard proteasomes, the catalytic subunits are β1, β2, and β5. However, upon stimulation with inflammatory cytokines like IFN-γ or TNFα, these are replaced by the inducible subunits β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8) to form the immunoproteasome.[6][7][8] LMP7 replaces the constitutive β5 subunit and confers a "chymotrypsin-like" activity to the complex, enhancing its ability to cleave peptides after large hydrophobic residues.[1][5] This specialized cleavage is critical for generating optimal peptide epitopes for presentation by MHC class I molecules to CD8+ T cells.[2][7]
Regulation of LMP7 (PSMB8) Gene Expression
The expression of the PSMB8 gene is dynamically regulated at both the transcriptional and post-transcriptional levels, ensuring its induction under specific inflammatory conditions.
Transcriptional Regulation
The primary driver of PSMB8 transcription is IFN-γ.[1] The signaling cascade initiated by IFN-γ binding to its receptor converges on the transcription factor Interferon Regulatory Factor 1 (IRF-1) , which directly binds to the PSMB8 promoter to activate its expression.[1][2] Other inflammatory stimuli, such as Tumor Necrosis Factor (TNF) and Lipopolysaccharide (LPS), also upregulate LMP7 expression.[1][6] Additionally, the c-Abl proto-oncogene and its kinase activity have been shown to positively regulate the transcription of PSMB8.[9]
Post-Transcriptional Regulation
Recent studies indicate that PSMB8 is also subject to post-transcriptional control by non-coding RNAs. A competing endogenous RNA (ceRNA) network has been proposed where long non-coding RNAs (lncRNAs) can sponge microRNAs (miRNAs), thereby derepressing their target mRNAs.[10] For instance, the lncRNA PSMB8-AS1 has been shown to act as a ceRNA for miR-22-3p , preventing it from targeting and degrading PSMB8 mRNA.[11] Conversely, in prostate cancer, miR-451a has been identified as a direct negative regulator of PSMB8.[11]
Table 1: Summary of LMP7 (PSMB8) Expression Regulators
| Regulator | Effect on LMP7 Expression | Cellular Context / Disease | Citation(s) |
| Inducers | |||
| IFN-γ | Upregulation | Immune cells, various tissues | [1][2][7] |
| TNF | Upregulation | General inflammatory response | [1][8] |
| IRF-1 | Upregulation | Mediates IFN-γ induction | [1][2] |
| c-Abl Kinase | Upregulation | Laryngeal and hypopharyngeal carcinoma | [9] |
| Lipopolysaccharide (LPS) | Upregulation | Macrophages | [6] |
| Ionizing Radiation | Upregulation | Laryngeal and hypopharyngeal carcinoma | [9] |
| Repressors / Negative Regulators | |||
| miR-451a | Downregulation | Prostate cancer | [11] |
| miR-22-3p | Downregulation | Glioblastoma (via ceRNA network) | [11] |
| HSV-1 Infection | Downregulation | Mature dendritic cells | [1] |
Pharmacological Inhibition of LMP7
The critical role of LMP7 in modulating immune responses has made it an attractive drug target. Selective inhibition of LMP7, as opposed to pan-proteasome inhibition, is expected to retain therapeutic efficacy in immune-mediated diseases while reducing the toxicities associated with blocking the constitutive proteasome.[12]
Mechanism of Action and Therapeutic Effects
LMP7 inhibitors typically bind to the catalytic threonine residue in the β5i subunit's active site, blocking its proteolytic activity. This intervention leads to several key downstream effects:
-
Altered Antigen Presentation: Inhibition prevents the generation of specific MHC class I epitopes, which can be beneficial in autoimmune diseases where self-antigens are targeted.[13][14]
-
Modulation of Cytokine Production: LMP7 inhibition has been shown to block the production of pro-inflammatory cytokines such as IL-23 from monocytes and IFN-γ and IL-2 from T cells.[14]
-
Biased T-Cell Differentiation: Inhibition can suppress the differentiation of pro-inflammatory Th17 cells and promote the development of regulatory T cells (Tregs).[3][12]
-
Induction of Apoptosis: In malignant cells, particularly those of hematolymphoid origin, inhibiting the immunoproteasome leads to an accumulation of ubiquitinated proteins, triggering endoplasmic reticulum stress and apoptosis.[8][15]
Table 2: Key LMP7 Inhibitors and their Properties
| Inhibitor | Other Name(s) | Type / Class | Selectivity | IC50 (LMP7) | Mechanism | Key Therapeutic Areas | Citation(s) |
| M3258 | - | Small Molecule | >600-fold vs. β5 | 4.1 nM | Covalent-Reversible | Multiple Myeloma, TNBC | [3][8][15] |
| ONX 0914 | PR-924 | Tripeptide Epoxyketone | LMP7 selective, but also inhibits LMP2 with prolonged exposure | ~10 nM | Covalent-Irreversible | Autoimmune Disease, Cancer | [3][12][13][16] |
| PR-957 | - | Oligopeptide | LMP7 selective | ~20 nM | Covalent | Rheumatoid Arthritis | [14][17][18] |
| PRN1126 | - | Small Molecule | Highly LMP7 selective | 16 nM (mouse) | Covalent | Autoimmune Disease | [12][13] |
| Ixazomib | MLN9708 | Boronate | Non-selective (Pan-PI) | Potent | Covalent-Reversible | Multiple Myeloma, Coronavirus | [15][19] |
| Salinosporamide A | Marizomib | β-lactone | Non-selective (Pan-PI) | Potent | Covalent-Irreversible | Cancer | [20][21] |
| HT1171 | - | Oxathiazolone | LMP7 selective | 220 nM | Covalent | Autoimmune Disease | [22] |
IC50 values can vary depending on the assay conditions and cell type used.
Key Experimental Methodologies
Studying the regulation and inhibition of LMP7 requires a combination of molecular biology, cell biology, and biochemical techniques.
Protocol: Quantitative Real-Time PCR (RT-qPCR) for PSMB8 mRNA
This protocol is used to quantify the relative expression levels of PSMB8 mRNA following treatment with an inducer (e.g., IFN-γ) or in different disease states.[23]
-
RNA Isolation: Isolate total RNA from cell pellets or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit (e.g., PrimeScript RT reagent kit) with oligo(dT) or random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. For each sample, include:
-
TaqMan Gene Expression Master Mix or SYBR Green Master Mix.
-
TaqMan Gene Expression Assay for PSMB8 (e.g., Hs00162531_m1, Thermo Fisher) or validated SYBR Green primers.
-
TaqMan Assay or primers for a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Diluted cDNA template.
-
Nuclease-free water.
-
-
Thermocycling: Run the plate on a real-time PCR system (e.g., LightCycler 480, Roche) with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) for PSMB8 and the housekeeping gene for each sample. Calculate the relative expression using the comparative Ct (ΔΔCt) method.
Protocol: Proteasome Activity Assay for IC50 Determination
This biochemical assay measures the ability of a compound to inhibit the chymotrypsin-like activity of LMP7.[15]
-
Reagent Preparation:
-
Assay Buffer: e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5.
-
Enzyme: Purified human 20S immunoproteasome or lysate from IFN-γ-stimulated cells (e.g., MM.1S multiple myeloma cells).
-
Substrate: Fluorogenic peptide substrate specific for LMP7, such as (Ac-ANW)₂R110 or Suc-LLVY-AMC. Prepare a stock solution in DMSO and dilute in assay buffer.
-
Inhibitor: Prepare a serial dilution of the test compound (e.g., M3258) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the immunoproteasome enzyme/lysate to each well.
-
Add the serially diluted inhibitor or vehicle (DMSO) control to the wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 490/520 nm for R110 substrates) over 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Western Blot for LMP7 Protein Expression
This method is used to detect and semi-quantify the level of LMP7 protein.[2]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LMP7/PSMB8 (e.g., rabbit monoclonal) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence imager.
-
Analysis: Reprobe the blot with an antibody for a loading control (e.g., β-actin, GAPDH) to normalize protein levels. Quantify band intensity using densitometry software (e.g., ImageJ).
Conclusion and Future Directions
LMP7 (PSMB8) is a tightly regulated and essential component of the immunoproteasome. Its induction during inflammatory conditions places it at a critical nexus of protein degradation and adaptive immunity. The development of highly selective LMP7 inhibitors like M3258 represents a significant advancement, offering the potential for targeted therapy in oncology and autoimmune diseases with an improved safety profile over non-selective proteasome inhibitors.[8][15] Future research will likely focus on elucidating the full range of LMP7's non-immune functions, exploring combination therapies to overcome resistance, and expanding the application of LMP7 inhibitors to a broader spectrum of inflammatory and malignant disorders.
References
- 1. sinobiological.com [sinobiological.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. LMP7 inhibitors (Shouyao) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What are PSMB8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PSMB8 - Wikipedia [en.wikipedia.org]
- 6. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction and Regulation of the Immunoproteasome Subunit β5i (PSMB8) in Laryngeal and Hypopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted investigations of PSMB8 provides insights into prognostic prediction and immunological target in thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSMB8 proteasome 20S subunit beta 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 13. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors | MDPI [mdpi.com]
- 17. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Airway epithelial immunoproteasome subunit LMP7 protects against rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LMP7-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the in vitro characterization of LMP7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i). Low molecular mass protein 7 (LMP7), also known as Proteasome Subunit Beta 8 (PSMB8), is a critical component of the immunoproteasome, playing a key role in antigen presentation, regulation of inflammatory responses, and apoptosis.[1][2][3] These protocols are designed for researchers in immunology, oncology, and drug discovery to assess the efficacy and selectivity of LMP7 inhibitors.
Introduction
The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and is upregulated in other cell types upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ).[4][5] It is composed of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5) in the standard proteasome.[5] LMP7 possesses chymotrypsin-like activity and is crucial for processing proteins into peptides for presentation by MHC class I molecules, thereby initiating CD8+ T cell responses.[1][4] Dysregulation of LMP7 activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[2][3]
This compound is a boronic acid derivative that acts as a potent and selective inhibitor of LMP7 with a reported IC50 of 1.83 nM.[6] This document outlines a detailed protocol for determining the in vitro potency of this compound using a cell-based assay that measures the proteolytic activity of LMP7.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving LMP7 and the experimental workflow for its inhibition assay.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Psmb8 proteasome (prosome, macropain) subunit, beta type 8 (large multifunctional peptidase 7) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PSMB8 proteasome 20S subunit beta 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 5. JCI - A mutation in the immunoproteasome subunit PSMB8 causes autoinflammation and lipodystrophy in humans [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of LMP7-IN-1 in a Mouse Model of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The immunoproteasome, a specialized form of the proteasome expressed in immune cells, plays a crucial role in the inflammatory process, making it an attractive therapeutic target. The LMP7 (low molecular mass polypeptide 7, also known as β5i) subunit of the immunoproteasome is particularly implicated in the pathogenesis of colitis. Inhibition of LMP7 has been shown to ameliorate experimental colitis in murine models by reducing the production of pro-inflammatory cytokines and modulating T-cell responses.[1][2][3][4]
This document provides detailed application notes and protocols for the use of LMP7-IN-1, a potent and selective inhibitor of the LMP7 subunit, in mouse models of colitis. While much of the in vivo data has been generated with the well-characterized LMP7 inhibitor PR-957 (also known as ONX 0914), these protocols provide a strong framework for the investigation of this compound. Researchers should note that specific parameters such as optimal dosage and vehicle for this compound may require empirical determination.
Mechanism of Action of LMP7 Inhibition in Colitis
LMP7 inhibition mitigates colitis through the modulation of key inflammatory pathways. The primary mechanisms include:
-
Reduction of Pro-inflammatory Cytokine Production: LMP7 inhibition suppresses the secretion of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-17, and IL-23.[1][2][5] This dampens the inflammatory cascade that drives tissue damage in colitis.
-
Modulation of T-Cell Differentiation and Function: LMP7 plays a critical role in T helper (Th) cell differentiation. Inhibition of LMP7 has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of anti-inflammatory regulatory T cells (Tregs).[6] This shift in the T-cell balance helps to resolve inflammation and restore immune homeostasis in the gut.
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Studies have shown that LMP7 deficiency or inhibition can lead to reduced NF-κB activation, thereby decreasing the expression of numerous pro-inflammatory genes.[2]
Signaling Pathway of LMP7 Inhibition in Colitis
Caption: this compound inhibits the immunoproteasome, reducing pro-inflammatory cytokine production and modulating T-cell differentiation to ameliorate colitis.
Experimental Protocols
Two common and well-established chemically induced models of colitis in mice are the Dextran Sodium Sulfate (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models. The DSS model primarily induces epithelial injury leading to a breach of the mucosal barrier and subsequent inflammation, resembling ulcerative colitis. The TNBS model induces a T-cell-mediated transmural inflammation that shares features with Crohn's disease.
Experimental Workflow for In Vivo Study
References
- 1. Prevention of colitis-associated cancer by selective targeting of immunoproteasome subunit LMP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. mdpi.com [mdpi.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMP7 Activity Assay with LMP7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokines in other cell types. It plays a crucial role in processing intracellular antigens for presentation by MHC class I molecules, thereby initiating adaptive immune responses.[1][2][3] Large multifunctional peptidase 7 (LMP7), also known as β5i, is a key catalytic subunit of the immunoproteasome, exhibiting chymotrypsin-like activity.[4][5] Dysregulation of LMP7 activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.
LMP7-IN-1 is a potent and selective boronic acid-based inhibitor of the LMP7 subunit.[6] These application notes provide a detailed protocol for measuring LMP7 activity in cell lysates using a fluorometric assay and for determining the inhibitory potency (IC50) of this compound.
Signaling Pathway: Antigen Presentation via the Immunoproteasome
The canonical pathway involving LMP7 is the MHC Class I antigen presentation pathway. Intracellular proteins, including viral or tumor antigens, are targeted for degradation by the immunoproteasome. The resulting peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, these peptides are loaded onto MHC Class I molecules, which then traffic to the cell surface to present the antigen to CD8+ cytotoxic T-lymphocytes, initiating an immune response.
Caption: MHC Class I antigen presentation pathway involving the LMP7 subunit of the immunoproteasome.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant proteasome inhibitors is summarized below. This data is essential for designing experiments and for comparison purposes.
| Compound | Target Subunit | IC50 (nM) | Compound Type | Reference |
| This compound | LMP7 (β5i) | 1.83 | Boronic acid derivative | [6] |
| M3258 | LMP7 (β5i) | 3.6 | Reversible inhibitor | [7] |
| ONX 0914 | LMP7 (β5i) | ~5-10 | Epoxyketone | [8] |
| LMP7/LMP2-IN-1 | LMP7 (β5i) | 257 | α-amido boronic acid | [9] |
| LMP2 (β1i) | 10 | [9] | ||
| Bortezomib | β5 & LMP7 | ~5 | Pan-proteasome inhibitor | [5] |
| Carfilzomib | β5 & LMP7 | ~5 | Pan-proteasome inhibitor | [5] |
Experimental Protocol: LMP7 Activity Assay
This protocol details the steps to measure the chymotrypsin-like activity of LMP7 in cell lysates and to determine the IC50 value of this compound.
Materials and Reagents
-
Cells: Cell line expressing the immunoproteasome (e.g., hematological cell lines like Jurkat or THP-1, or interferon-γ stimulated non-immune cells).
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -80°C.
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). Prepare a 50 mM stock solution in DMSO. Store at -20°C, protected from light.[10]
-
Positive Control Inhibitor (Optional): MG-132. Prepare a 10 mM stock solution in DMSO.
-
Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.8), 0.5 mM DTT, 5 mM ATP, 5 mM MgCl2.[11] Prepare fresh or store aliquots at -80°C. Note: Do not add protease inhibitors.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol.[10] Prepare fresh.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Equipment:
-
Cell scraper
-
Microcentrifuge (refrigerated)
-
Sonicator (optional)
-
Black, flat-bottom 96-well microplates (for fluorescence)
-
Fluorescence microplate reader with filters for Ex/Em = 350-380/440-460 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Experimental Workflow Diagram
Caption: Workflow for the LMP7 activity assay and IC50 determination of this compound.
Detailed Protocol Steps
Part 1: Preparation of Cell Lysate
-
Culture cells to the desired density. For adherent cells, wash with cold PBS and then scrape into a minimal volume of cold PBS. For suspension cells, pellet by centrifugation and wash with cold PBS.
-
Resuspend the cell pellet in an appropriate volume of cold Cell Lysis Buffer (e.g., 400 µL for a 60 mm dish).[12]
-
Incubate on ice for 15-20 minutes with periodic vortexing. Alternatively, sonicate briefly (e.g., 10 seconds) on ice to ensure complete lysis.[12]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (clarified cell lysate) to a new pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
Adjust the lysate concentration with Lysis Buffer to a working concentration (e.g., 1-2 mg/mL). Aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.[13]
Part 2: Fluorometric Assay for IC50 Determination
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO or Assay Buffer to create a range of concentrations for testing. A 10-point, 3-fold dilution series starting from 1 µM is a good starting point to span the expected IC50. Remember to include a DMSO-only control (vehicle control, representing 0% inhibition).
-
Set up the 96-well Plate:
-
Blank Wells: Add 100 µL of Assay Buffer.
-
Vehicle Control Wells (Max Activity): Add cell lysate (e.g., 20-50 µg of total protein) and bring the volume to 90 µL with Assay Buffer. Then add 1 µL of DMSO.
-
Inhibitor Wells: Add the same amount of cell lysate and bring the volume to 90 µL with Assay Buffer. Then add 1 µL of the corresponding this compound dilution.
-
Positive Inhibition Control (Optional): Add cell lysate, bring volume to 90 µL with Assay Buffer, and add 1 µL of 10 mM MG-132 (final concentration 100 µM).
-
Note: All conditions should be performed in triplicate.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to LMP7.
-
Reaction Initiation: Prepare a 2X working solution of the Suc-LLVY-AMC substrate in Assay Buffer (e.g., 200 µM).[10] Add 10 µL of this substrate solution to all wells (final concentration 100 µM) to start the reaction. The total volume in each well should now be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Excitation: 350 nm, Emission: 440 nm) every 1-2 minutes for 30-60 minutes.[14]
Part 3: Data Analysis and IC50 Calculation
-
Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (minutes). The rate of the reaction is the slope of the linear portion of this curve (ΔRFU/min).
-
Calculate Percent Inhibition:
-
Average the rates from the triplicate wells for each condition.
-
Subtract the average rate of the blank wells from all other average rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Rateinhibitor / Ratevehicle))
-
-
Determine IC50:
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[15] GraphPad Prism, R, or online calculators are suitable for this analysis.[16][17][18]
-
Conclusion
This protocol provides a robust framework for assessing the enzymatic activity of the immunoproteasome subunit LMP7 and for characterizing the potency of its inhibitors, such as this compound. Accurate determination of LMP7 activity is critical for understanding its role in immune regulation and for the development of novel therapeutics targeting autoimmune and oncological diseases.
References
- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antigen Processing and Presentation | British Society for Immunology [immunology.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ubpbio.com [ubpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: LMP7-IN-1 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the neuroinflammatory process is the immunoproteasome, a specialized form of the proteasome that is upregulated in response to inflammatory stimuli. The LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i) subunit of the immunoproteasome possesses chymotrypsin-like activity and is instrumental in processing proteins for antigen presentation and regulating the production of pro-inflammatory cytokines.
LMP7-IN-1 is a potent and selective inhibitor of the LMP7 subunit. By targeting LMP7, this compound offers a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects on the central nervous system (CNS). These application notes provide a comprehensive overview of the use of this compound and other selective LMP7 inhibitors in neuroinflammation research, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation: Efficacy of LMP7 Inhibitors
The following tables summarize the quantitative data for this compound and other well-characterized LMP7 inhibitors, such as ONX-0914 (also known as PR-957) and KZR-616 (Zetomipzomib), which are frequently used in neuroinflammation studies.
Table 1: In Vitro Efficacy of LMP7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/System | Reference(s) |
| This compound | LMP7 (β5i) | 1.83 | Cell-free assay | [1] |
| ONX-0914 (PR-957) | LMP7 (β5i) | ~10 | Cell-free assay | [2] |
| LMP7 (cellular) | 4.4 | RPMI 8226 cells | [3] | |
| LMP2 (β1i) | 110 | Cell-free assay | [4] | |
| β5 (constitutive) | >10,000 | Cell-free assay | [3] | |
| KZR-616 (Zetomipzomib) | hLMP7 (β5i) | 39 | Cell-free assay | [5][6][7] |
| mLMP7 (β5i) | 57 | Cell-free assay | [5][6][7] | |
| hLMP2 (β1i) | 131 | Cell-free assay | [5][6][7] | |
| mLMP2 (β1i) | 179 | Cell-free assay | [5][6][7] | |
| MECL-1 (β2i) | 623 | Cell-free assay | [5][6] | |
| β5 (constitutive) | 688 | Cell-free assay | [5][6] |
h: human, m: mouse
Table 2: In Vitro and In Vivo Applications and Effects of LMP7 Inhibitors on Neuroinflammation
| Inhibitor | Model System | Concentration/Dose | Key Findings | Reference(s) |
| ONX-0914 | Human C20 microglia | 200 nM | Attenuated proteasomal activity, induced proteotoxic stress, and modulated innate immune signaling. | [8] |
| Mouse model of hypoxic-ischemic brain damage | 20 mg/kg | Reduced expression of LMP7, TNF-α, IL-1β, and IL-6; improved neurological function. | [9] | |
| Mouse model of experimental autoimmune encephalomyelitis (EAE) | 10 mg/kg (i.v., 3x/week) | Delayed disease onset, reduced severity, and decreased CNS inflammation. | [10] | |
| PR-957 (ONX-0914) | Mouse model of chronic cerebral hypoperfusion (BCAS) | Not specified in abstract | Mitigated white matter damage and suppressed inflammatory response. | [6] |
| Mouse model of ischemic stroke (MCAO) | Not specified in abstract | Decreased infarct volume and reduced levels of IL-1β, IL-6, IL-12, IL-17A, and TNF-α. | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by LMP7 inhibition and a general workflow for studying the effects of this compound in a mouse model of neuroinflammation.
Caption: LMP7 signaling in neuroinflammation and the impact of this compound.
Caption: Workflow for in vivo studies using this compound.
Experimental Protocols
The following are detailed protocols for key experiments cited in the study of LMP7 inhibitors in neuroinflammation.
Protocol 1: Primary Microglia Culture and this compound Treatment
This protocol is adapted from established methods for isolating and culturing primary microglia from neonatal mouse pups.[12][13]
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Preparation of Mixed Glial Culture: a. Euthanize neonatal pups according to approved institutional animal care guidelines. b. Dissect cortices in ice-cold HBSS and remove meninges. c. Mince the tissue and digest with trypsin and DNase I at 37°C for 15 minutes. d. Triturate the tissue into a single-cell suspension and plate in PDL-coated T-75 flasks in DMEM. e. Culture for 7-10 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.
-
Isolation of Microglia: a. Vigorously shake the flasks for 2-5 minutes on an orbital shaker at 180-220 rpm to detach the microglia. b. Collect the supernatant containing the microglia and centrifuge at 300 x g for 5 minutes. c. Resuspend the microglial pellet in fresh DMEM and plate at the desired density.
-
This compound Treatment and Inflammatory Challenge: a. Allow microglia to adhere for 24 hours after plating. b. Pre-treat the cells with the desired concentration of this compound (e.g., 10-200 nM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. d. Incubate for the desired time (e.g., 6-24 hours) before collecting cell lysates or supernatants for downstream analysis (ELISA, Western Blot, RT-qPCR).
Protocol 2: Bilateral Common Carotid Artery Stenosis (BCAS) Mouse Model
This protocol describes the induction of chronic cerebral hypoperfusion in mice, a model for studying white matter demyelination and cognitive impairment.[14][15][16][17]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Isoflurane (B1672236) anesthesia
-
Surgical microscope
-
Microcoils (e.g., 0.18 mm internal diameter)
-
Surgical tools (forceps, scissors)
-
Sutures
Procedure:
-
Anesthesia and Surgical Preparation: a. Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance). b. Place the mouse in a supine position and make a midline cervical incision.
-
Carotid Artery Isolation: a. Carefully dissect the soft tissues to expose both common carotid arteries (CCAs), taking care to avoid the vagus nerve.
-
Microcoil Implantation: a. Gently place a microcoil around the right CCA. b. Repeat the procedure on the left CCA. The coils will reduce blood flow without complete occlusion.
-
Closure and Recovery: a. Suture the skin incision. b. Allow the mouse to recover on a heating pad. Provide post-operative analgesics as per institutional guidelines.
-
Sham Operation Control: a. Perform the same surgical procedure on control mice, exposing the CCAs but without implanting the microcoils.
-
Post-Operative Care and this compound Administration: a. Monitor the mice daily for any signs of distress. b. Administer this compound or vehicle at the desired dose and schedule (e.g., intraperitoneal or intravenous injection) starting at a specified time point post-surgery. c. Tissues are typically harvested for analysis 4 weeks after BCAS surgery.
Protocol 3: Immunofluorescence Staining for Iba1 and GFAP
This protocol details the immunofluorescent labeling of microglia (Iba1) and astrocytes (GFAP) in brain tissue sections to assess neuroinflammation.[18][19]
Materials:
-
4% Paraformaldehyde (PFA) fixed, cryoprotected brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer: PBS with 5% normal donkey serum and 0.3% Triton X-100
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP
-
Secondary antibodies: Donkey anti-rabbit Alexa Fluor 488, Donkey anti-mouse Alexa Fluor 594
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Antigen Retrieval (optional but recommended): a. Incubate free-floating sections in a citrate-based antigen retrieval solution at 80°C for 30 minutes. b. Allow sections to cool to room temperature.
-
Permeabilization and Blocking: a. Wash sections three times in PBS for 5 minutes each. b. Incubate sections in blocking buffer for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute primary antibodies (anti-Iba1 and anti-GFAP) in blocking buffer. b. Incubate sections with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: a. Wash sections three times in PBS for 10 minutes each. b. Dilute fluorescently labeled secondary antibodies in blocking buffer. c. Incubate sections with the secondary antibody solution for 2 hours at room temperature, protected from light.
-
Nuclear Staining and Mounting: a. Wash sections three times in PBS for 10 minutes each. b. Incubate sections with DAPI solution for 5-10 minutes. c. Wash sections twice in PBS. d. Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.
-
Imaging: a. Acquire images using a confocal or fluorescence microscope. Analyze the intensity and morphology of Iba1 and GFAP staining to quantify microgliosis and astrogliosis.
Conclusion
This compound and other selective LMP7 inhibitors represent a powerful class of compounds for investigating the role of the immunoproteasome in neuroinflammation. The data and protocols provided here offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting LMP7 in a variety of neurological disorders. By specifically inhibiting the pro-inflammatory functions of the immunoproteasome, these molecules hold promise for the development of novel neurotherapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Immunoproteasomes control activation of innate immune signaling and microglial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of immunoproteasome subunit low molecular mass polypeptide 7 with ONX-0914 improves hypoxic-ischemic brain damage via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PR-957 mediates neuroprotection by inhibiting Th17 differentiation and modulating cytokine production in a mouse model of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bilateral Common Carotid Artery Stenosis in Mice: A Model of Chronic Cerebral Hypoperfusion-Induced Vascular Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A brief overview of a mouse model of cerebral hypoperfusion by bilateral carotid artery stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transcriptome Profiling of Mouse Corpus Callosum After Cerebral Hypoperfusion [frontiersin.org]
- 17. Bilateral Common Carotid Artery Stenosis in Mice: A Model of Chronic Cerebral Hypoperfusion-Induced Vascular Cognitive Impairment [bio-protocol.org]
- 18. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of LMP7-IN-1 in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of LMP7-IN-1 (also known as PR-957 or ONX 0914), a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is implicated in the pathogenesis of autoimmune diseases, including rheumatoid arthritis. Inhibition of LMP7 has been shown to modulate immune responses by blocking the production of pro-inflammatory cytokines and influencing T-cell differentiation, thereby attenuating disease progression in preclinical arthritis models.[1][2][3] These protocols are intended to guide researchers in the design and execution of in vivo studies to evaluate the therapeutic potential of LMP7 inhibitors in arthritis.
Mechanism of Action
This compound is a peptide-ketoepoxide that selectively and covalently modifies the N-terminal threonine active site of the LMP7 (also known as β5i) subunit of the immunoproteasome.[4] This selective inhibition of the chymotrypsin-like activity of LMP7 disrupts downstream signaling pathways crucial for the inflammatory cascade in arthritis.[1][5]
Key mechanistic effects include:
-
Inhibition of Pro-inflammatory Cytokine Production: LMP7 inhibition blocks the production of key cytokines such as Interleukin-23 (IL-23) by activated monocytes, and Interferon-gamma (IFN-γ) and IL-2 by T cells.[1][2][3]
-
Modulation of T-cell Differentiation: The inhibitor suppresses the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs).[6] This is achieved, in part, by reducing STAT1 and STAT3 phosphorylation, respectively.[6]
-
Reduced Antigen Presentation: this compound can block the presentation of LMP7-specific, MHC-I-restricted antigens.[1][2][4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in arthritis models.
Table 1: In Vivo Efficacy of this compound in Mouse Arthritis Models
| Animal Model | Administration Route | Dosage | Treatment Regimen | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | Intravenous (i.v.) | 1-20 mg/kg | Daily | Reversal of disease signs, reduced cellular infiltration, cytokine production, and autoantibody levels. | [1][2] |
| Collagen Antibody-Induced Arthritis (CAIA) | Subcutaneous (s.c.) | 10 mg/kg | Daily | Attenuation of disease progression. | [7] |
| Dextran Sodium Sulfate-induced Colitis | Not specified | Not specified | Not specified | Reduced Th1 and Th17 expansion, promoted Treg development. | [6] |
Table 2: Pharmacodynamic Effects of this compound in Mice
| Parameter | Tissue/Cell Type | Dosage (i.v.) | Measurement Time | Result | Reference |
| LMP7 Inhibition (IC50) | Whole Blood | <1 mg/kg | 1 hour post-dosing | Half-maximal inhibition achieved at <1 mg/kg. | [4][5] |
| LMP7 Inhibition (IC50) | Kidney | <1 mg/kg | 1 hour post-dosing | Efficient tissue penetration and inhibition. | [4][5] |
| Maximum Tolerated Dose (MTD) | Mice | 30 mg/kg | Not specified | Inhibition of LMP7 is well-tolerated. | [4][5] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) Model in Mice
This protocol describes the induction of arthritis using type II collagen and the subsequent treatment with this compound.[8]
Materials:
-
DBA/1 mice (male, 8-12 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate, pH 6)[7]
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Arthritis Development and Scoring:
-
Monitor mice daily for the onset of arthritis, which typically occurs between days 24 and 28.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Treatment with this compound:
-
Once clinical signs of arthritis are evident (e.g., a score of ≥2), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via the desired route (e.g., intravenous injection at 1-20 mg/kg or subcutaneous injection at 10 mg/kg).
-
-
Endpoint Analysis:
-
Continue treatment and scoring for a predefined period (e.g., 10-14 days).
-
At the end of the study, collect blood for serum cytokine and autoantibody analysis.
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Model in Mice
This model has a more rapid onset and is useful for studying the effector phase of arthritis.[9]
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
Cocktail of monoclonal antibodies against type II collagen
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Antibody Administration (Day 0):
-
Administer the anti-collagen antibody cocktail intravenously or intraperitoneally to each mouse.
-
-
LPS Challenge (Day 3):
-
Administer LPS (e.g., 25 µg) intraperitoneally to synchronize and enhance the development of arthritis.
-
-
Arthritis Development and Scoring:
-
Monitor mice for the onset of arthritis, which typically appears within 24-48 hours after the LPS challenge.
-
Score arthritis severity as described in the CIA protocol.
-
-
Treatment with this compound:
-
Initiate treatment with this compound or vehicle on the day of or one day after the LPS challenge.
-
Administer the compound daily via the desired route.
-
-
Endpoint Analysis:
-
Continue treatment and scoring for 7-10 days.
-
Collect blood and tissues for analysis as described in the CIA protocol.
-
Visualizations
Signaling Pathway of LMP7 Inhibition in Arthritis
Caption: this compound inhibits the immunoproteasome, reducing pro-inflammatory cytokine production and modulating T-cell differentiation, thereby ameliorating joint inflammation.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A generalized workflow for evaluating the efficacy of this compound in mouse models of arthritis, from induction to endpoint analysis.
Concluding Remarks
The selective inhibition of the immunoproteasome subunit LMP7 by this compound represents a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis. The protocols and data presented here provide a foundation for researchers to further investigate the in vivo effects of this class of inhibitors. Careful consideration of the experimental model, dosage, and endpoints is crucial for obtaining robust and reproducible results. Some studies suggest that combined inhibition of LMP7 and LMP2 may be necessary for maximal therapeutic benefit, a factor that could be explored in future research.[10][11]
References
- 1. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. kezarlifesciences.com [kezarlifesciences.com]
- 5. d-nb.info [d-nb.info]
- 6. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 9. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 10. Selective Inhibition of the Immunoproteasome Subunit LMP7 Is Not Sufficient for Blocking Cytokine Production or Attenuating Progression of Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMP7-IN-1 Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP7-IN-1 is a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7), also known as β5i, a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and can be induced in other cell types by inflammatory cytokines like interferon-gamma (IFN-γ).[1][2] It plays a crucial role in processing proteins for presentation on MHC class I molecules, thereby shaping the adaptive immune response.[1][3] Beyond antigen presentation, the immunoproteasome is involved in cytokine production and T-cell differentiation.[1][4][5]
Inhibition of LMP7 has emerged as a promising therapeutic strategy in various diseases, including multiple myeloma, autoimmune disorders, and certain cancers.[4][6][7] By selectively targeting LMP7, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded proteins. This triggers the unfolded protein response (UPR) and ultimately induces apoptosis in malignant cells.[3] Furthermore, LMP7 inhibition has been shown to modulate the production of pro-inflammatory cytokines and influence the differentiation of T helper cells, highlighting its immunomodulatory potential.[1][4][5]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound selectively and reversibly inhibits the chymotrypsin-like proteolytic activity of the LMP7 subunit of the immunoproteasome.[3] This selective inhibition leads to a blockage of the ubiquitin-proteasome degradation pathway within immunoproteasome-expressing cells.[3] The subsequent accumulation of poly-ubiquitinated proteins induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[3] Prolonged UPR activation ultimately triggers apoptosis, leading to cancer cell death.[3][6][7] Additionally, LMP7 inhibition has been demonstrated to suppress the production of pro-inflammatory cytokines such as IL-6, IL-17, IL-23, and IFN-γ, and to modulate T-cell differentiation by suppressing Th1 and Th17 lineages while promoting regulatory T cells (Tregs).[1][4][5][8]
Caption: Mechanism of this compound induced apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative LMP7 inhibitors in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration of this compound in your specific cell culture model.
Table 1: In Vitro Potency of LMP7 Inhibitor M3258
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | 2.2 | [9] |
| U266B1 | Multiple Myeloma | 2-37 (range) | [9] |
Table 2: Effects of LMP7 Inhibitor M3258 on Cell Viability and Apoptosis
| Cell Line | Assay | EC50 (nM) | Effect | Reference |
| MM.1S | Cell Viability | 367 | Reduction in viability | [9] |
| MM.1S | Caspase 3/7 Activity | 420 | >3.5-fold induction | [9] |
| MM.1S | Ubiquitinated Protein Accumulation | 1980 | >4-fold accumulation | [9] |
Experimental Protocols
Here we provide detailed protocols for common cell culture experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A starting concentration range of 1 nM to 10 µM is recommended.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS/MTT Addition:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Caption: Workflow for a cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound at concentrations around the determined IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
For adherent cells, detach them using a gentle cell scraper or trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Protocol 3: Western Blotting for UPR Markers and Apoptosis Proteins
This protocol is used to detect changes in the expression of proteins involved in the unfolded protein response and apoptosis.
Materials:
-
This compound
-
Target cell line
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-cleaved Caspase-3, anti-PARP, anti-ubiquitin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described in Protocol 2.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: this compound effect on signaling pathways.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. High concentrations of DMSO can be toxic to cells; keep the final DMSO concentration below 0.1%.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines, depending on their expression level of the immunoproteasome. It is crucial to determine the IC50 for each cell line used.
-
Off-Target Effects: While this compound is designed to be selective, it is good practice to include a negative control compound and to assess the effects on the constitutive proteasome subunits (e.g., β5) at higher concentrations to confirm selectivity.
-
Incubation Time: The optimal incubation time for observing specific effects (e.g., apoptosis vs. changes in cytokine secretion) may vary. Time-course experiments are recommended.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the immunoproteasome in various biological processes and to explore its therapeutic potential.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LMP7-Specific Inhibitor M3258 Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LMP7-Specific Inhibitor M3258 Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
Measuring LMP7 Inhibition in Peripheral Blood Mononuclear Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as peripheral blood mononuclear cells (PBMCs). It plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of inflammatory responses through cytokine production. The Low Molecular Mass Polypeptide 7 (LMP7), also known as β5i, is a key catalytic subunit of the immunoproteasome, exhibiting chymotrypsin-like activity. Inhibition of LMP7 has emerged as a promising therapeutic strategy for various autoimmune and inflammatory diseases.[1][2] Selective LMP7 inhibitors can modulate cytokine secretion and T-cell differentiation, thereby dampening pathogenic immune responses.[3][4]
This document provides detailed application notes and protocols for measuring the inhibition of LMP7 in human PBMCs. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of immunoproteasome inhibitors. The protocols cover PBMC isolation, assessment of LMP7 activity, evaluation of downstream effects on cytokine production, and cell viability assays.
Data Presentation
Table 1: In Vitro Activity of LMP7 Inhibitors in Human PBMCs
| Compound | Target(s) | Assay | Endpoint | IC50 / % Inhibition | Reference(s) |
| ONX-0914 (PR-957) | LMP7 (selective) | Proteasome Activity Assay | LMP7 chymotrypsin-like activity | >80% inhibition at 100 nM | [5] |
| Cytokine Release Assay (LPS-stimulated) | IL-6 Secretion | Potent inhibition (specific IC50 not provided) | [3] | ||
| Cytokine Release Assay (LPS-stimulated) | IL-23 Secretion | Potent inhibition (specific IC50 not provided) | [6] | ||
| Cytokine Release Assay (CD3/CD28 stimulated) | GM-CSF Secretion | Reduction to background levels at 300 nM | [1] | ||
| KZR-616 | LMP7, LMP2, MECL-1 | Proteasome Activity Assay | LMP7 chymotrypsin-like activity | IC50: 0.039 µM | |
| Cytokine Release Assay (LPS-stimulated) | Pro-inflammatory cytokines (>30 types) | Broad inhibition |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by LMP7 inhibition and the general experimental workflow for assessing inhibitor efficacy in PBMCs.
Caption: LMP7-mediated degradation of IκB and subsequent NF-κB activation.
Caption: Experimental workflow for assessing LMP7 inhibition in PBMCs.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs by Density Gradient Centrifugation
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Sterile 50 mL and 15 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature with the brake on.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for downstream assays.
Protocol 2: Proteasome Activity Assay in PBMC Lysates
Materials:
-
Isolated PBMCs
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with freshly added protease inhibitors (optional, depending on assay design)
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Fluorogenic substrate specific for LMP7 chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
LMP7 inhibitor (test compound) and positive control inhibitor (e.g., ONX-0914)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/mL and treat with various concentrations of the LMP7 inhibitor for a predetermined time (e.g., 1-2 hours).
-
Lyse the cells by adding Lysis Buffer and incubating on ice.
-
Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).
-
In a new 96-well black microplate, add the cell lysate to wells containing Proteasome Assay Buffer.
-
Add the LMP7-specific fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) at multiple time points.
-
Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.
-
Determine the percent inhibition of LMP7 activity by comparing the activity in inhibitor-treated wells to the vehicle control.
Protocol 3: Cytokine Profiling by ELISA
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, anti-CD3/anti-CD28 antibodies for T-cells)
-
LMP7 inhibitor (test compound)
-
96-well cell culture plate
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β)
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with various concentrations of the LMP7 inhibitor for 1-2 hours.
-
Add the stimulating agent to the wells to induce cytokine production.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample and determine the dose-dependent inhibition by the test compound.
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
LMP7 inhibitor (test compound)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1-5 x 10^5 cells per well in a 96-well plate.
-
Treat the cells with various concentrations of the LMP7 inhibitor. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB memory coordinates transcriptional responses to dynamic inflammatory stimuli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMP7 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of LMP7 inhibitors, such as M3258 and ONX-0914, in cancer research. The protocols outlined below are intended to serve as a foundation for investigating the therapeutic potential of LMP7 inhibition in various cancer models.
Introduction
The immunoproteasome is a specialized form of the proteasome that plays a crucial role in processing proteins for antigen presentation and is highly expressed in hematopoietic cells.[1] The LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) subunit is a key catalytic component of the immunoproteasome.[1] Elevated LMP7 expression has been observed in several cancer types, including colorectal, breast, and multiple myeloma, where it is implicated in promoting cancer cell survival, proliferation, and immune evasion.[2][3] Inhibition of LMP7 has emerged as a promising therapeutic strategy to directly induce cancer cell death and modulate the tumor microenvironment to enhance anti-tumor immunity.[3][4]
LMP7 inhibitors, such as M3258 and ONX-0914, are selective small molecules that have demonstrated potent anti-tumor activity in preclinical cancer models.[5][6] These compounds suppress the chymotrypsin-like activity of the immunoproteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[7] Furthermore, LMP7 inhibition can reshape the tumor microenvironment by reducing the population of immunosuppressive M2 macrophages and enhancing the activity of cytotoxic CD8+ T cells.[3][4]
These notes provide detailed protocols for evaluating the efficacy of LMP7 inhibitors in both in vitro and in vivo cancer models.
Data Presentation
Table 1: In Vitro Efficacy of LMP7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Assay Type | Reference |
| M3258 | Multiple Myeloma | MM.1S | 2.2 | Proteolytic Activity | [5] |
| M3258 | Multiple Myeloma | U266B1 | 2-37 | Proteolytic Activity | [3][5] |
| M3258 | Triple-Negative Breast Cancer | SUM-149 PT | ~1000-20000 | Cell Viability | [8] |
| M3258 | Inflammatory Breast Cancer | BCX-010 | ~1000-20000 | Cell Viability | [8] |
| ONX-0914 | Acute Lymphoblastic Leukemia | RS4;11 | ~800 | Cell Viability | [6] |
Table 2: In Vivo Efficacy of LMP7 Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Model | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference | |---|---|---|---|---| | M3258 | Multiple Myeloma (U266B1 xenograft) | H2d Rag2 female | 10 mg/kg, oral, daily | Significant |[7] | | M3258 | Triple-Negative Breast Cancer (SUM-149 PT humanized xenograft) | Not Specified | 10 mg/kg, oral | 31.4 |[8] | | ONX-0914 | Colorectal Cancer (ApcMin/+ mice) | ApcMin/+ | 10 mg/kg, s.c., every other day | Significant reduction in tumor number |[9][10] | | ONX-0914 | Acute Lymphoblastic Leukemia | NSG | 15 mg/kg, s.c., 2 times per week | Significant delay in tumor growth |[6][11] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol determines the effect of an LMP7 inhibitor on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
LMP7 inhibitor (e.g., M3258, ONX-0914)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the LMP7 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.[4]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with an LMP7 inhibitor.
Materials:
-
Cancer cell lines
-
LMP7 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the LMP7 inhibitor at various concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[14]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.[2]
Western Blot Analysis
This protocol assesses the levels of LMP7 and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
LMP7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LMP7, anti-cleaved caspase-3, anti-PARP, anti-p-STAT3, anti-STAT3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the LMP7 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of an LMP7 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line
-
Matrigel (optional)
-
LMP7 inhibitor
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells, optionally mixed with Matrigel, into the flank of each mouse.[15]
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.[15]
-
When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.[15]
-
Administer the LMP7 inhibitor (e.g., 10 mg/kg M3258 orally, daily; or 10-15 mg/kg ONX-0914 subcutaneously, every other day) and the vehicle control to the respective groups.[7][9]
-
Measure tumor volume and body weight 2-3 times per week.[15]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
Caption: LMP7 signaling in cancer and the mechanism of its inhibition.
Caption: A typical experimental workflow for evaluating LMP7 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. MTT Assay [protocols.io]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting LMP7-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LMP7-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
A1: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).
Recommended Stock Solution Protocol:
-
Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration. A common stock concentration is 10 mM.[1]
-
To aid dissolution, vortex the solution and then sonicate in a water bath for 10-15 minutes until the solution is clear and all particulate matter is dissolved.
For aqueous buffers , it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice. Be aware that the compound may precipitate out of solution at higher aqueous concentrations.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5%) to minimize solvent-induced artifacts in your experiments, but high enough to maintain solubility.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween-80 (at a final concentration of 0.01-0.1%) or Pluronic F-68, to the aqueous buffer can help maintain the compound's solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution may improve solubility.
-
Vortex During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent results in cell-based assays can stem from several factors related to the handling of this compound:
-
Incomplete Dissolution: Ensure your stock solution is fully dissolved. Any undissolved particles will lead to inaccurate concentrations.
-
Precipitation in Media: As mentioned in Q2, this compound can precipitate in cell culture media. This will reduce the effective concentration of the inhibitor and can lead to variability. Visually inspect your media for any signs of precipitation after adding the compound.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your DMSO stock solution. It is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to plastic surfaces. When preparing dilutions, especially at low concentrations, it can be helpful to use low-adhesion microcentrifuge tubes.
-
Cell Density and Health: Ensure your cells are healthy and seeded at a consistent density across all experiments, as this can influence the cellular response to the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder should be stored at -20°C for long-term storage. The DMSO stock solution should be aliquoted into single-use vials and stored at -80°C.
Q2: What is the known solubility of this compound in common solvents?
A2: Specific quantitative solubility data for this compound in a wide range of solvents is limited. However, based on available data and information for similar compounds, the following can be used as a guide:
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | The most common and recommended solvent for stock solutions.[1] |
| Ethanol | Sparingly Soluble | May require warming. Not ideal for high concentration stock solutions. |
| Water | Insoluble | This compound is not soluble in water. |
| PBS (pH 7.2) | Very Sparingly Soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary, but precipitation may occur. |
Q3: How should I prepare this compound for in vivo studies?
Example Formulation for a Similar Compound (ONX-0914):
-
A common formulation involves dissolving the compound in a vehicle containing a solubilizing agent such as sulfobutylether-β-cyclodextrin (SBE-β-CD). For example, ONX-0914 has been formulated in an aqueous solution of 10% (w/v) SBE-β-CD and 10 mM sodium citrate (B86180) (pH 6).[2][3]
-
Another general approach for preparing compounds for in vivo use is to use a co-solvent system, such as:
-
DMSO/PEG300/Tween 80/Saline: A common ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline or PBS. The exact ratios should be optimized for this compound.
-
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i, a catalytic subunit of the immunoproteasome.[4] The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ). By inhibiting the chymotrypsin-like activity of LMP7, this compound can modulate downstream inflammatory pathways.
Q5: Which signaling pathways are affected by this compound?
A5: Inhibition of LMP7 can impact several key signaling pathways involved in the immune response:
-
MHC Class I Antigen Presentation: The immunoproteasome plays a crucial role in processing intracellular antigens for presentation on MHC class I molecules to CD8+ T cells. LMP7 inhibition can alter this process.
-
Cytokine Production: LMP7 inhibition has been shown to reduce the production of pro-inflammatory cytokines such as IL-23, IFN-γ, and IL-2.[5]
-
T-Cell Differentiation: Inhibition of LMP7 can suppress the differentiation of Th1 and Th17 cells, which are key drivers of autoimmune responses.[6]
-
NF-κB Signaling: The proteasome is critical for the degradation of IκBα, an inhibitor of the NF-κB transcription factor. While the direct effects of selective LMP7 inhibition on NF-κB are still being elucidated, it is a potential downstream target.
-
TGF-β/Smad Signaling: Some studies suggest a possible link between LMP7 inhibition and the modulation of the TGF-β/Smad signaling pathway, which is involved in inflammation and tissue repair.[7]
Experimental Protocols
1. Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Bring the vial containing the this compound powder to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 430.28 g/mol . For 1 mg of this compound, you will need to add 232.4 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is completely clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
2. General Protocol for a Cell-Based Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
-
Assay-specific reagents (e.g., for viability, cytokine measurement)
Procedure:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period.
-
At the end of the incubation, proceed with your specific assay (e.g., measure cell viability using an MTT or CellTiter-Glo assay, or collect the supernatant to measure cytokine levels by ELISA).
3. General Western Blot Protocol to Detect LMP7
Materials:
-
Cell lysate buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LMP7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LMP7 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathways influenced by LMP7 inhibition.
Caption: General experimental workflow for cell-based assays.
References
- 1. immunomart.com [immunomart.com]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LMP7-IN-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of LMP7-IN-1 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: LMP7 (low-molecular-mass polypeptide-7), also known as β5i or PSMB8, is a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ.[1][2] It plays a crucial role in processing proteins for presentation on MHC class I molecules, thereby influencing T-cell responses.[2][3] Additionally, the immunoproteasome is involved in regulating cytokine production and T-cell differentiation.[4][5] this compound is a selective inhibitor of the chymotrypsin-like activity of the LMP7 subunit.[3] By inhibiting LMP7, this compound can modulate various immune responses, including cytokine signaling and T-cell function, and can induce apoptosis in certain cancer cell lines.[1][4]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, assay duration, and the desired biological endpoint. Based on published data for various LMP7 inhibitors, a broad concentration range to start with for a cell viability assay would be from the low nanomolar (nM) to the low micromolar (µM) range. For instance, some studies have used concentrations as low as 30 nM with no observed cytotoxicity, while others have used up to 50 µM to induce cell death.[1][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: For accurate and reproducible results, proper handling of this compound is essential. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To ensure complete dissolution, gentle vortexing may be applied. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q4: Are there known off-target effects of LMP7 inhibitors?
A4: While this compound is designed to be a selective inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. Some LMP7 inhibitors have been shown to inhibit other proteasome subunits, such as LMP2, at higher concentrations.[7][8] It is important to characterize the selectivity of the specific inhibitor you are using and to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Incorrect concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the optimal concentration for your cell line.[1] |
| Degradation of the compound: Improper storage or handling of the inhibitor can lead to a loss of activity. | Ensure the stock solution is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Cell line resistance: The cell line being used may not be sensitive to LMP7 inhibition. | Research the expression levels of LMP7 in your cell line. Consider using a positive control cell line known to be sensitive to LMP7 inhibitors. | |
| High levels of cell death, even at low concentrations | High sensitivity of the cell line: The cell line may be particularly sensitive to the cytotoxic effects of LMP7 inhibition. | Perform a more granular dose-response curve starting from very low concentrations (e.g., picomolar to low nanomolar range) to identify a non-toxic working concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.1%). Include a vehicle control (medium with solvent only) in your experimental setup. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Ensure cells are seeded at a uniform density and are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can lead to variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the inhibitor at each concentration to add to replicate wells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1 nM to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantitative Data Summary
Table 1: Effect of LMP7 Inhibitors on Cell Viability in Different Cell Lines
| Inhibitor | Cell Line(s) | Concentration Range | Incubation Time | Viability Assay | Observed Effect | Reference |
| M3258 | TNBC/IBC cell lines | 0 to 50 µM | 72 h | CellTiter-Blue | Reduced viability and induced apoptosis | [1] |
| ONX 0914 | Human cells | 300 nM | 3 days | Not specified | Induced cell apoptosis | [6] |
| ONX 0914 | Not specified | 30 nM | Not specified | Not specified | No cytotoxicity | [6][9] |
| Ixazomib | Huh7 and HEK293 cells | Not specified | 24 h | CellTiter-Glo® 2.0 | Low cytotoxicity | [10] |
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 10. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
avoiding off-target effects of LMP7 inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LMP7 inhibitors. Our goal is to help you navigate common experimental challenges and avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is LMP7 and why is it a therapeutic target?
A1: Low molecular mass polypeptide 7 (LMP7 or β5i) is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for presentation on major histocompatibility complex (MHC) class I molecules, a key step in the immune response.[3] It is also involved in cytokine signaling and T-cell differentiation.[4][5] Due to its role in immune responses and its elevated expression in certain cancers and inflamed tissues, LMP7 has become an attractive therapeutic target for autoimmune diseases and oncology.[6][7]
Q2: What are the common off-target effects of LMP7 inhibitors?
A2: A primary off-target effect of LMP7 inhibitors is the simultaneous inhibition of other proteasome subunits. For instance, some compounds initially identified as selective for LMP7 also demonstrate activity against the constitutive proteasome subunit β5 and the immunoproteasome subunit LMP2.[2][8] This cross-reactivity can lead to broader biological effects and potential toxicity. For example, the inhibitor ONX 0914, initially described as LMP7-selective, also inhibits LMP2, and this co-inhibition is thought to be necessary for its therapeutic effects in some autoimmune models.[1][2][9] Highly selective LMP7 inhibitors, such as PRN1126, have shown limited efficacy in certain disease models when used alone, suggesting that co-inhibition of LMP2 may be required for a robust anti-inflammatory response.[1][8]
Q3: How can I be sure my LMP7 inhibitor is engaging its target in my cellular model?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[10][11][12][13] This method is based on the principle that a protein's thermal stability increases upon ligand binding.[13][14] By heating cell lysates treated with your inhibitor to various temperatures and then quantifying the amount of soluble LMP7, you can determine if the compound is binding to its target in a physiological context.
Q4: What are the key signaling pathways affected by LMP7 inhibition?
A4: LMP7 inhibition can modulate several critical signaling pathways. In immune cells, it can suppress the NF-κB pathway and alter cytokine production, such as reducing IL-6 and TNF-α secretion.[4][6] It has also been shown to influence T-cell differentiation by suppressing the development of pro-inflammatory Th1 and Th17 cells while promoting the generation of regulatory T cells (Tregs).[5] In some contexts, LMP7 inhibition can affect the TGF-β/Smad signaling pathway, which is involved in inflammation and tissue repair.[15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with LMP7 inhibitors.
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Poor Compound Selectivity. The observed phenotype may be due to the inhibition of other proteasome subunits (e.g., LMP2, β5) and not solely LMP7.
-
Possible Cause 2: Lack of Target Engagement. The inhibitor may not be effectively reaching and binding to LMP7 within the cell due to poor cell permeability or rapid efflux.
-
Possible Cause 3: Cell Line-Specific Expression of Immunoproteasome. The expression levels of immunoproteasome subunits can vary significantly between different cell lines.
Problem 2: Difficulty in determining the specific contribution of LMP7 inhibition to the observed phenotype.
-
Possible Cause: Confounding effects from co-inhibition of other subunits. As mentioned, many "LMP7-selective" inhibitors also hit LMP2, and this co-inhibition can be synergistic.[1][2]
-
Troubleshooting Step 1: Use a combination of highly selective inhibitors. For example, combine a highly specific LMP7 inhibitor (like PRN1126) with a selective LMP2 inhibitor to deconvolute the effects of inhibiting each subunit individually versus together.[1]
-
Troubleshooting Step 2: Utilize genetic knockdown or knockout models (e.g., siRNA, CRISPR/Cas9) for LMP7 and other relevant subunits to validate the pharmacological findings.
-
Problem 3: My inhibitor shows potent activity in biochemical assays but weak or no activity in cellular assays.
-
Possible Cause 1: Low Cell Permeability. The chemical properties of the inhibitor may prevent it from efficiently crossing the cell membrane.
-
Troubleshooting Step: If not already confirmed, perform cell permeability assays. Consider structural modifications to the inhibitor to improve its physicochemical properties.
-
-
Possible Cause 2: Active Efflux from the Cell. The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.
-
Troubleshooting Step: Test for inhibitor efflux using specific efflux pump inhibitors.
-
-
Possible Cause 3: Intracellular Metabolism. The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
Troubleshooting Step: Investigate the metabolic stability of the compound in your cell line using techniques like LC-MS/MS.
-
Data Presentation: LMP7 Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50) of several common LMP7 inhibitors against various proteasome subunits. This data highlights the differences in selectivity.
| Inhibitor | LMP7 (β5i) IC50 (nM) | LMP2 (β1i) IC50 (nM) | β5 (c) IC50 (nM) | Reference(s) |
| ONX 0914 (PR-957) | 15-40 fold selective for LMP7 vs β5 | ~ equivalent to β5 | - | [8] |
| PRN1126 | Highly Selective | No significant inhibition | No significant inhibition | [1] |
| M3258 | 4.1 | >30,000 | 2,519 | [18] |
| Ixazomib | Potent | Also inhibits | Potent | [19][20] |
Note: IC50 values can vary depending on the assay conditions and the source of the purified proteasome.
Experimental Protocols
1. Proteasome Activity Assay (Fluorogenic Peptide Substrate)
This protocol is a general guideline for measuring the chymotrypsin-like activity of LMP7 in cell lysates or with purified proteasomes.
-
Principle: A fluorogenic peptide substrate, such as Suc-LLVY-AMC, is cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule (AMC) that can be quantified.[21]
-
Materials:
-
Cell lysate or purified immunoproteasome
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
LMP7-selective substrate (e.g., Suc-LLVY-AMC)
-
LMP7 inhibitor of interest
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em ~350/440 nm for AMC)
-
-
Procedure:
-
Prepare serial dilutions of the LMP7 inhibitor in the assay buffer.
-
Add the cell lysate or purified immunoproteasome to the wells of the microplate.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm inhibitor binding to LMP7 in intact cells.
-
Principle: Ligand binding to a target protein increases its thermal stability. CETSA measures this change in stability to confirm target engagement.[10][12][14]
-
Materials:
-
Cultured cells of interest
-
LMP7 inhibitor and vehicle control (e.g., DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-LMP7 antibody
-
-
Procedure:
-
Treat cultured cells with the LMP7 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LMP7 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Caption: LMP7 signaling pathways affected by inhibitors.
Caption: Workflow for characterizing LMP7 inhibitors.
Caption: Troubleshooting inconsistent cellular assay results.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 3. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 5. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 15. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteasome-Glo™ Assays [promega.sg]
- 17. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 18. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
LMP7-IN-1 stability in different experimental conditions
For researchers, scientists, and drug development professionals utilizing the selective immunoproteasome subunit LMP7 inhibitor, LMP7-IN-1, this guide provides comprehensive troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective, boronic acid-based inhibitor of the immunoproteasome subunit LMP7 (β5i), with a reported IC50 of 1.83 nM[1][2][3]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory signals in other cell types[4]. The LMP7 subunit possesses chymotrypsin-like proteolytic activity. By inhibiting this activity, this compound can modulate downstream cellular processes such as antigen presentation, cytokine production, and T-cell differentiation[5]. This makes it a valuable tool for studying the role of the immunoproteasome in various diseases, particularly autoimmune disorders and some cancers.
2. How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. As a boronic acid derivative, it may be susceptible to moisture and oxidation[6][7][8].
-
Solid Form: Store the solid compound in a tightly sealed container in a dry, cool place. For long-term storage, refrigeration at 2-8°C under an inert gas atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation[6].
-
Stock Solutions: Prepare a concentrated stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO)[3]. For example, a 10 mM stock solution in DMSO is commonly prepared[3]. Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution into your aqueous cell culture medium immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use[9].
3. In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO, where it can be prepared at concentrations up to 10 mM[3]. Its solubility in aqueous buffers is expected to be limited. Therefore, a concentrated stock solution in DMSO is the recommended starting point for preparing working solutions in aqueous media.
4. What is the recommended working concentration for this compound?
The optimal working concentration of this compound will vary depending on the cell type, assay conditions, and the desired level of LMP7 inhibition. Based on its potent IC50 of 1.83 nM, typical working concentrations for in vitro cell-based assays would likely range from low nanomolar to micromolar concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or No Inhibitory Effect Observed.
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound, as a boronic acid, may be susceptible to degradation due to improper storage (exposure to moisture or air) or repeated freeze-thaw cycles of the stock solution[6]. Prepare fresh aliquots of the stock solution from a new vial of solid compound stored under recommended conditions. |
| Incorrect Concentration | Verify the calculations for the preparation of stock and working solutions. Perform a dose-response experiment to ensure the concentration range used is appropriate for the target cells and assay. |
| Low Cell Permeability | While many inhibitors are cell-permeable, this can vary between cell types. If poor uptake is suspected, consider increasing the incubation time or using a permeabilization agent if compatible with the assay. |
| Low Immunoproteasome Expression | The target of this compound, the immunoproteasome, is not constitutively expressed in all cell types. Its expression is typically high in hematopoietic cells and can be induced in other cells by inflammatory stimuli like IFN-γ[4]. Verify the expression of LMP7 in your cell line of interest by Western blot or qPCR. If expression is low, consider pre-treating cells with IFN-γ to induce immunoproteasome expression. |
| Rapid Compound Metabolism | The inhibitor may be metabolized by the cells over time, leading to a decrease in its effective concentration. Consider a time-course experiment to determine the optimal incubation time. |
Problem 2: High Background or Off-Target Effects.
| Possible Cause | Recommended Solution |
| High DMSO Concentration | The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤0.1%) as higher concentrations can be toxic to cells and interfere with the assay. Ensure your vehicle control contains the same final concentration of DMSO as your experimental samples. |
| Off-Target Inhibition | Some LMP7 inhibitors have been reported to also inhibit the LMP2 subunit of the immunoproteasome, especially at higher concentrations[10][11][12]. Consider using a lower concentration of this compound or comparing its effects with a more selective LMP2 inhibitor to dissect the specific roles of each subunit. |
| Non-Specific Effects | At very high concentrations, inhibitors can have non-specific effects on cellular processes. It is crucial to use the lowest effective concentration determined from a dose-response curve. Include appropriate positive and negative controls in your experiment. |
Problem 3: Cell Viability is Compromised.
| Possible Cause | Recommended Solution |
| Inhibitor Cytotoxicity | High concentrations or prolonged exposure to this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT, WST-1, or ATP-based assays) to determine the cytotoxic concentration range of the inhibitor in your specific cell line[4][13][14][15]. |
| Solvent Toxicity | As mentioned, high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is non-toxic for your cells. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration for cell culture experiments.
Caption: Workflow for this compound solution preparation.
2. Western Blot Analysis of LMP7 Inhibition
This protocol describes how to assess the downstream effects of LMP7 inhibition on protein ubiquitination, a common indicator of proteasome activity.
Caption: Western blot workflow for assessing LMP7 inhibition.
3. Cell Viability Assay (WST-1)
This protocol provides a method to determine the cytotoxicity of this compound using a WST-1 assay.
Caption: Cell viability assay (WST-1) workflow.
4. Cytokine Secretion Assay (ELISA)
This protocol outlines the steps to measure the effect of this compound on the secretion of a specific cytokine (e.g., IL-6) from stimulated immune cells.
Caption: Cytokine secretion assay (ELISA) workflow.
Signaling Pathway
Inhibition of LMP7-Mediated Protein Degradation and Antigen Presentation
This compound selectively targets the chymotrypsin-like activity of the LMP7 subunit within the immunoproteasome. This inhibition disrupts the normal degradation of ubiquitinated proteins, which can lead to their accumulation. A key function of the immunoproteasome is the generation of peptides for presentation on MHC class I molecules to CD8+ T cells. By inhibiting LMP7, this compound can alter the repertoire of presented peptides, thereby modulating the adaptive immune response.
References
- 1. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 11. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: LMP7 Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing LMP7 (β5i) inhibition assays.
Troubleshooting Guides
High-quality, reproducible data is critical for the successful development of LMP7 inhibitors. Below is a guide to common problems encountered during LMP7 inhibition assays, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Degradation: The fluorogenic substrate may be degrading spontaneously or due to non-specific protease activity.[1] 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. 3. Cell Lysis Issues: Incomplete cell lysis can release interfering substances. | 1. Run a substrate-only control (no enzyme) to determine the rate of spontaneous degradation. Prepare fresh substrate for each experiment. 2. Use fresh, high-quality reagents and sterile techniques. Filter-sterilize buffers. 3. Optimize the lysis buffer and procedure. Ensure complete cell disruption through sonication or other methods.[2] |
| Weak or No Signal | 1. Inactive Enzyme: The LMP7-containing proteasome may be inactive due to improper storage or handling. 2. Incorrect Substrate: The substrate may not be specific for LMP7 or may be used at a suboptimal concentration.[1][3] 3. Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be optimal for enzyme activity.[4][5] 4. Low Target Expression: The cells or tissues used may have low levels of immunoproteasome expression.[6] | 1. Use a positive control with known active enzyme. Aliquot and store the enzyme at -80°C and avoid repeated freeze-thaw cycles. 2. Use a validated LMP7-specific substrate, such as (Ac-ANW)2R110.[7][8] Determine the optimal substrate concentration by running a substrate titration curve. 3. Optimize assay conditions. Titrate pH and temperature. Ensure the buffer composition supports enzyme stability and activity. 4. Confirm LMP7 expression in your experimental system using Western blot or qPCR.[9][10] Consider stimulating cells with IFNγ to induce immunoproteasome expression.[8][11][12] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Inconsistent Incubation Times: Variations in the timing of reagent addition or plate reading. 3. Microplate Effects: The type of microplate used can significantly affect measured proteasome activity.[13] 4. Edge Effects: Wells on the edge of the plate may experience different temperature or evaporation rates. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting steps. 2. Use a multichannel pipette or automated liquid handler for simultaneous reagent addition. Read plates promptly after the final incubation step. 3. Use the same type of microplate for all experiments. Be aware that different plate surfaces (e.g., high-binding vs. medium-binding) can yield different results.[13] 4. Avoid using the outer wells of the plate. Fill them with PBS or water to create a humidity barrier. |
| Inconsistent IC50/EC50 Values | 1. Compound Solubility Issues: The inhibitor may not be fully dissolved in the assay buffer. 2. Time-Dependent Inhibition: The inhibitor may have a slow binding mechanism, leading to different IC50 values at different pre-incubation times. 3. Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement). | 1. Check the solubility of the compound in the final assay buffer. Use a suitable solvent like DMSO and ensure the final concentration does not inhibit the enzyme. 2. Perform a pre-incubation time course to determine if the inhibitor's potency changes over time. 3. Run a control with the compound and the fluorescent product (without the enzyme) to check for interference. |
| False Positives | 1. Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes. 2. Reactive Compounds: The compound may be chemically reactive and modify the enzyme or substrate. 3. Assay Artifacts: The compound may interfere with the assay technology itself.[14] | 1. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. 2. Perform secondary assays and mechanism-of-action studies to confirm specific inhibition. 3. Use orthogonal assays with different detection methods (e.g., luminescence vs. fluorescence) to validate hits. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure my assay is measuring LMP7 activity and not the constitutive β5 subunit?
A1: Specificity is crucial. Use a fluorogenic peptide substrate that shows high selectivity for LMP7 over the constitutive β5 subunit.[3] A commonly used and validated selective substrate for LMP7 is (Ac-ANW)2R110.[7][8] To further confirm specificity, you can use cell lines deficient in LMP7 (LMP7 knockout) as a negative control.[15]
Q2: My cells have low immunoproteasome expression. How can I increase LMP7 levels for my assay?
A2: The expression of immunoproteasome subunits, including LMP7, is induced by inflammatory cytokines.[11][12] You can treat your cells with interferon-gamma (IFNγ) for 24-48 hours to upregulate LMP7 expression before harvesting them for the assay.[8]
Q3: What is the optimal concentration of substrate to use in my inhibition assay?
A3: The optimal substrate concentration should be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate. This ensures that the assay is sensitive to competitive inhibitors. To determine the Km, you should measure the initial reaction rate at various substrate concentrations and fit the data to the Michaelis-Menten equation.
Q4: My inhibitor, ONX 0914, seems to affect other proteasome subunits. Is this expected?
A4: While ONX 0914 was initially described as a selective LMP7 inhibitor, subsequent studies have shown that prolonged exposure can lead to the inhibition of the LMP2 subunit as well.[9][10][15] This is an important consideration for interpreting your results, as co-inhibition of LMP7 and LMP2 may be required for certain biological effects.[9][10][15]
Q5: Can the type of microplate I use really affect my results?
A5: Yes, research has shown that the properties of the microplate can significantly impact the measured activity of the proteasome.[13] Different plate surfaces can lead to variations in enzyme activity and even affect the fluorescence of the released reporter group.[13] For consistency, it is recommended to use the same type of plate for all related experiments and to be cautious when comparing data generated using different plates.
Experimental Protocols
Detailed Protocol for Cellular LMP7 Inhibition Assay
This protocol is for measuring the inhibitory activity of a compound on LMP7 in a cellular context using a fluorogenic substrate.
Materials:
-
Cells expressing LMP7 (e.g., multiple myeloma cell lines like MM.1S or U266B1).[7][16]
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Test compound (inhibitor) at various concentrations.
-
IFNγ (optional, for inducing LMP7 expression).
-
96-well black, clear-bottom microplates.
-
Lysis buffer: 100 mM HEPES (pH 7.6), 60 mM MgSO4, 1 mM EDTA, and 40 µg/mL digitonin.[7]
-
LMP7 substrate: (Ac-ANW)2R110 (prepare a stock solution in DMSO).[7][8]
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).[7]
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in PBS or culture medium.
-
Remove the culture medium from the wells and wash the cells once with 100 µL of PBS.
-
Add 100 µL of the diluted compound or vehicle control (e.g., DMSO in PBS) to the respective wells.
-
-
Cell Lysis and Substrate Addition:
-
Enzymatic Reaction and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome System highlighting the role of LMP7.
Experimental Workflow
Caption: Workflow for a cellular LMP7 inhibition assay.
References
- 1. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LMP7-Specific Inhibitor M3258 Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer | MDPI [mdpi.com]
- 9. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 10. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 12. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncovering false positives on a virtual screening search for cruzain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving LMP7-IN-1 Efficacy In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of LMP7-IN-1, a potent and selective immunoproteasome subunit LMP7 (β5i) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| Lack of or lower than expected in vivo efficacy | 1. Suboptimal Dosing: The dose may be too low to achieve sufficient target engagement in the tissue of interest. 2. Poor Bioavailability: The formulation may not be optimal for absorption and distribution. 3. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from circulation. 4. Inappropriate Animal Model: The selected animal model may not have the appropriate expression profile of the immunoproteasome or the disease pathology may not be LMP7-dependent. | 1. Dose-Escalation Study: Perform a dose-response study to determine the optimal dose that provides maximal efficacy with minimal toxicity. For similar LMP7 inhibitors like ONX 0914, doses around 10 mg/kg have been used in mouse models[1][2]. 2. Formulation Optimization: this compound is a boronic acid derivative[3]. Consider using formulation vehicles known to improve the solubility and bioavailability of similar compounds. For instance, ONX 0914 has been formulated in an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (B86180) (pH 6.0)[4]. 3. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life, clearance, and exposure (AUC) of this compound. This will inform the dosing frequency required to maintain therapeutic concentrations. 4. Model Validation: Confirm the expression of LMP7 in the target tissues of your animal model. Ensure that the disease pathogenesis in the chosen model is indeed driven by LMP7 activity. |
| High Toxicity or Adverse Events | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other proteasome subunits or have other off-target effects. For example, at higher doses, some LMP7 inhibitors also show partial inhibition of the constitutive proteasome subunit β5[1]. 2. Vehicle Toxicity: The formulation vehicle may be causing toxicity. 3. Dose Too High: The administered dose may be above the maximum tolerated dose (MTD). | 1. Selectivity Profiling: If possible, perform a kinome scan or a broader proteasome subunit inhibition panel to understand the selectivity profile of this compound at the concentrations achieved in vivo. Consider co-inhibition of other subunits like LMP2, which can be synergistic or lead to different biological outcomes[2][5][6][7]. 2. Vehicle Control Group: Always include a vehicle-only control group to assess any toxicity related to the formulation. 3. MTD Study: Conduct a maximum tolerated dose study to establish the safe dosing range for this compound. |
| Inconsistent Results Between Experiments | 1. Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variable drug exposure. 2. Biological Variability: Differences in animal age, weight, or health status can impact drug metabolism and response. 3. Inconsistent Dosing Procedure: Variations in the administration technique (e.g., subcutaneous vs. intravenous) can affect bioavailability. | 1. Standardized Formulation Protocol: Develop and adhere to a strict, standardized protocol for preparing the this compound formulation. 2. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure all animals are healthy before starting the experiment. 3. Consistent Administration: Ensure the route and technique of administration are consistent across all animals and all experiments. |
Frequently Asked Questions (FAQs)
???+ question "What is the mechanism of action of this compound?" this compound is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i), with an IC50 of 1.83 nM[3]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by inflammatory signals[8][9]. By inhibiting the chymotrypsin-like activity of LMP7, this compound can modulate various immune responses, including cytokine production and antigen presentation[8][10].
???+ question "How does this compound differ from other proteasome inhibitors like bortezomib?" Unlike broad-spectrum proteasome inhibitors such as bortezomib, which inhibit both the constitutive proteasome and the immunoproteasome, this compound is designed to be selective for the LMP7 subunit of the immunoproteasome[3][8]. This selectivity is intended to minimize the toxicities associated with inhibiting the constitutive proteasome, which is essential for normal cellular function in all cells, and may offer a better safety profile for treating chronic inflammatory and autoimmune diseases[8][11].
???+ question "What is the role of LMP7 in disease?" LMP7 is a key component of the immunoproteasome and plays a crucial role in shaping the immune response. It is involved in processing antigens for presentation on MHC class I molecules, which is vital for the activation of cytotoxic T lymphocytes[1]. Additionally, LMP7 has been shown to be involved in cytokine production and the differentiation of T helper cells[1][8][12]. Dysregulation of LMP7 activity has been implicated in various autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in some cancers[1][8][11][13].
???+ question "Should I be concerned about the co-inhibition of other immunoproteasome subunits?" While this compound is reported to be selective for LMP7, it is important to consider the potential for inhibition of other subunits, particularly at higher concentrations. Some studies with other LMP7 inhibitors, like ONX 0914, have shown that co-inhibition of LMP2 can occur at higher doses and that this combined inhibition may be necessary for therapeutic efficacy in certain autoimmune models[2][5][6][7]. Therefore, characterizing the selectivity of this compound in your experimental system is recommended.
???+ question "What are some key pharmacodynamic markers to assess this compound activity in vivo?" To confirm that this compound is engaging its target in vivo, you can measure the inhibition of LMP7's chymotrypsin-like activity in tissues of interest (e.g., spleen, peripheral blood mononuclear cells). This can be done ex vivo using fluorogenic substrates. Additionally, you can assess downstream biological effects, such as the reduction of pro-inflammatory cytokines (e.g., IL-6, IL-23, IFN-γ) or changes in the populations of specific immune cells (e.g., Th1, Th17)[1][8][12].
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Mouse Model of Autoimmunity
-
Animal Model: Select a relevant mouse model for your disease of interest (e.g., collagen-induced arthritis for rheumatoid arthritis, DSS-induced colitis for inflammatory bowel disease).
-
Formulation of this compound:
-
Based on protocols for similar compounds like ONX 0914, a potential starting formulation for this compound is 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate, pH 6.0[4].
-
Prepare the formulation fresh before each administration.
-
Ensure the inhibitor is fully dissolved. Sonication may be required.
-
-
Dosing and Administration:
-
Based on data from other LMP7 inhibitors, a starting dose could be in the range of 10 mg/kg, administered subcutaneously or intravenously[1][2].
-
The dosing frequency will depend on the pharmacokinetic profile of this compound. A once-daily or every-other-day schedule is a reasonable starting point.
-
Include a vehicle control group and a positive control group (if available).
-
-
Monitoring Efficacy:
-
Monitor disease-specific readouts (e.g., clinical score for arthritis, body weight changes for colitis).
-
At the end of the study, collect tissues for histological analysis to assess inflammation and tissue damage.
-
Collect blood and/or tissues to measure pharmacodynamic markers (e.g., cytokine levels, immune cell populations).
-
-
Toxicity Monitoring:
-
Monitor animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
At the end of the study, consider performing a complete blood count (CBC) and serum chemistry analysis to assess for any organ toxicity.
-
Visualizations
Caption: LMP7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting decision tree for suboptimal in vivo efficacy.
References
- 1. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGFβ/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Animal Studies with LMP7 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LMP7 inhibitors in animal studies. The focus is on minimizing toxicity while maintaining efficacy, drawing upon preclinical data from well-characterized selective LMP7 inhibitors.
Troubleshooting Guide: Common Issues in Preclinical LMP7 Inhibitor Studies
Issue 1: Observed Animal Toxicity (Weight Loss, Lethargy)
Researchers may observe signs of toxicity, such as significant body weight loss or lethargy, during in vivo studies with LMP7 inhibitors.
-
Possible Cause 1: Suboptimal Dosing Regimen. The administered dose may be too high or the dosing frequency too frequent, leading to off-target effects or exaggerated on-target toxicity.
-
Troubleshooting Steps:
-
Dose Titration: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD). The MTD is the dose that does not cause irreversible clinical or pathological findings or more than 20% body weight loss[1].
-
Intermittent Dosing: Consider switching from a daily to an intermittent dosing schedule (e.g., twice weekly). Studies with the LMP7 inhibitor M3258 showed that doses of 1 and 10 mg/kg were tolerated when administered daily or intermittently[1].
-
Dose Reduction: If toxicity is observed at a presumed therapeutic dose, reduce the dose. For M3258, daily oral doses of 20 and 30 mg/kg were associated with a recoverable 5-10% body weight loss in mice when treatment was paused[1].
-
Monitor Target Engagement: Assess LMP7 activity in tumors or relevant tissues at different doses and time points to correlate target inhibition with efficacy and toxicity. A single 10 mg/kg oral dose of M3258 significantly suppressed LMP7 activity in tumors for up to 24 hours[1].
-
-
Possible Cause 2: Formulation and Vehicle Effects. The formulation or vehicle used for drug delivery may contribute to the observed toxicity.
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Run a control group of animals treated with the vehicle alone to assess its contribution to any observed toxicity.
-
Alternative Formulations: Explore alternative, well-tolerated formulation vehicles. For example, ONX 0914 (also known as PR-957) has been formulated in an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (B86180) (pH 6) for subcutaneous administration[2].
-
-
Possible Cause 3: Off-Target Effects. While designed to be selective, high concentrations of the inhibitor may affect other proteasome subunits or cellular targets.
-
Troubleshooting Steps:
-
Confirm Selectivity: Review the inhibitor's selectivity profile. M3258, for instance, shows high selectivity for LMP7 over other proteasome subunits[1][3].
-
Co-inhibition of other subunits: Be aware that some LMP7 inhibitors, like ONX 0914, can also inhibit the LMP2 subunit, especially with prolonged exposure. This co-inhibition might be necessary for therapeutic effects in some models but could also contribute to toxicity[2][4].
-
Issue 2: Lack of Efficacy at Non-Toxic Doses
A common challenge is the lack of a therapeutic window, where doses high enough to be effective are also toxic.
-
Possible Cause 1: Insufficient Target Engagement. The dose may not be sufficient to achieve the required level of LMP7 inhibition in the target tissue.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to understand the drug's absorption, distribution, metabolism, and excretion, and to correlate plasma exposure with target inhibition in the tissue of interest[1].
-
Optimize Administration Route: The route of administration can significantly impact bioavailability. M3258 is an orally bioavailable inhibitor[1][3][5]. Other inhibitors might require intravenous or subcutaneous injection to achieve sufficient exposure[6][7].
-
-
Possible Cause 2: Model Resistance. The chosen animal model may not be sensitive to LMP7 inhibition.
-
Troubleshooting Steps:
-
Confirm LMP7 Expression: Verify the expression of the immunoproteasome and specifically the LMP7 subunit in your tumor or disease model. The immunoproteasome is predominantly expressed in hematolymphoid cells[1][3].
-
Combination Therapy: Explore combining the LMP7 inhibitor with other therapeutic agents. This may allow for a dose reduction of the LMP7 inhibitor, thereby minimizing toxicity while achieving a synergistic therapeutic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for an LMP7 inhibitor in mice?
A1: A typical starting point would be based on prior in vivo studies with similar compounds. For M3258, oral doses of 1 and 10 mg/kg were well-tolerated and effective in multiple myeloma xenograft models[1]. For ONX 0914, intravenous doses ranging from 1 to 20 mg/kg have been used, and a subcutaneous dose of 10 mg/kg has been employed in autoimmune models[6]. It is crucial to perform a dose-finding study for any new compound.
Q2: How should I formulate my LMP7 inhibitor for in vivo studies?
A2: The formulation depends on the inhibitor's physicochemical properties and the intended route of administration. For oral administration of M3258, the specific vehicle used in the published studies is not detailed but would typically involve a suspension or solution in a vehicle like methylcellulose (B11928114) or PEG. For subcutaneous injection of ONX 0914, a formulation of 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6) has been successfully used[2].
Q3: What are the key signaling pathways affected by LMP7 inhibition?
A3: LMP7 is a catalytic subunit of the immunoproteasome, which plays a crucial role in protein degradation and the generation of peptides for MHC class I antigen presentation[8][9]. Inhibition of LMP7 can suppress the production of pro-inflammatory cytokines such as IL-6, IL-23, IFN-γ, and IL-2[6][8]. It can also modulate T-cell differentiation, suppressing the development of pro-inflammatory Th1 and Th17 cells while promoting regulatory T cells (Tregs)[10].
Q4: What are the expected on-target toxicities of LMP7 inhibition?
A4: Since the immunoproteasome is predominantly expressed in hematopoietic cells, on-target toxicities are expected to be primarily immune-related. However, highly selective LMP7 inhibitors like M3258 have shown a favorable non-clinical safety profile[5]. The maximum tolerated dose of PR-957 (ONX 0914) in mice was determined to be 30 mg/kg, indicating that selective LMP7 inhibition is generally well-tolerated[7].
Data Summary Tables
Table 1: Preclinical Dosing and Tolerability of Selected LMP7 Inhibitors in Mice
| Inhibitor | Animal Model | Route of Administration | Dosing Regimen | Observed Tolerability/Toxicity | Reference |
| M3258 | Multiple Myeloma Xenografts | Oral | 1 and 10 mg/kg (daily or intermittent) | Well-tolerated, no adverse effects on body weight. | [1] |
| M3258 | Multiple Myeloma Xenografts | Oral | 20 and 30 mg/kg (daily) | 5-10% body weight loss, which recovered upon pausing treatment. | [1] |
| ONX 0914 (PR-957) | Naive BALB/c | Intravenous | Single dose up to 20 mg/kg | Maximum tolerated dose (MTD) determined to be 30 mg/kg. | [7] |
| ONX 0914 | DSS-induced colitis | Subcutaneous | 10 mg/kg (daily) | Protected mice from colitis-associated weight loss. | [2] |
| PRN1126 | DSS-induced colitis | Subcutaneous | 40 mg/kg (daily) | Minor reduction in colitis-associated weight loss. | [2] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the appropriate mouse strain for your disease model (e.g., immunodeficient mice for xenografts).
-
Groups: Establish several dose groups for the LMP7 inhibitor and a vehicle control group.
-
Administration: Administer the inhibitor and vehicle according to the planned therapeutic route (e.g., oral gavage, subcutaneous injection).
-
Monitoring: Monitor the animals twice weekly for body weight changes and clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, irreversible clinical findings, or more than 20% body weight loss[1].
Protocol 2: Pharmacodynamic (PD) Analysis of LMP7 Inhibition in Tumors
-
Animal Model: Use tumor-bearing mice.
-
Treatment: Administer a single dose of the LMP7 inhibitor or vehicle.
-
Tissue Collection: Collect tumor tissue at various time points post-administration (e.g., 4, 24, 48 hours)[1].
-
Lysate Preparation: Lyse 50-100 mg of tumor tissue[1].
-
LMP7 Activity Assay: Assess LMP7 activity using a fluorogenic peptide substrate such as (Ac-ANW)2R110[1][5].
-
Biomarker Analysis: Measure downstream markers of proteasome inhibition, such as the accumulation of ubiquitinated proteins and induction of apoptosis (e.g., caspase 3/7 activity)[1].
Visualizations
Caption: Signaling pathway of LMP7 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kezarlifesciences.com [kezarlifesciences.com]
- 8. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with LMP7-IN-1
Welcome to the technical support center for LMP7-IN-1 and other selective LMP7 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results and optimize their experiments.
Troubleshooting Guides
Issue 1: Weaker than expected or no observable phenotype in cellular assays.
Q1: My LMP7 inhibitor is not producing the expected anti-inflammatory or cytotoxic effect in my cell-based assay. What could be the reason?
A1: Several factors could contribute to a weaker-than-expected phenotype. Consider the following troubleshooting steps:
-
Inhibitor Selectivity and Co-inhibition: Highly selective LMP7 inhibitors may have a muted effect on certain cellular responses, such as cytokine production.[1][2][3] Research suggests that for some anti-inflammatory effects, co-inhibition of both LMP7 and the LMP2 subunit of the immunoproteasome is necessary.[2][3][4] The commonly used inhibitor ONX 0914 (PR-957), while described as LMP7-selective, also inhibits LMP2 at effective doses, which may explain its broader efficacy in some models.[3][5] If you are using a very specific LMP7 inhibitor and not seeing an effect, consider if your biological system requires dual LMP2/LMP7 inhibition.
-
Cell Type and Immunoproteasome Expression: The immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory stimuli like IFNγ.[6] Ensure your cell line expresses sufficient levels of the immunoproteasome, and specifically the LMP7 subunit. You can verify expression levels by western blot or RT-PCR.
-
Inhibitor Concentration and Incubation Time: Ensure you are using the inhibitor at an appropriate concentration and for a sufficient duration to achieve target engagement. Refer to the manufacturer's datasheet or published literature for recommended working concentrations. You can confirm target inhibition by performing a cellular LMP7 activity assay.
Experimental Workflow for Investigating Weak Phenotype
Caption: Troubleshooting logic for a weak LMP7 inhibitor phenotype.
Issue 2: Discrepancy between results from different "LMP7-selective" inhibitors.
Q2: We are seeing different results with two different inhibitors that are both supposed to be selective for LMP7. Why is this happening?
A2: This is a documented phenomenon in the literature.[2][3] The discrepancy often arises from the varying selectivity profiles of the inhibitors. For example, ONX 0914 (PR-957) is often used as a selective LMP7 inhibitor, but it also exhibits inhibitory activity against LMP2, another subunit of the immunoproteasome.[3][5] In contrast, other inhibitors like PRN1126 are more highly selective for LMP7 and show minimal off-target effects on LMP2.[2][3]
The "unexpected" result may be that the highly selective LMP7 inhibitor has a weaker effect. This suggests that the phenotype you are observing may require the inhibition of both LMP7 and LMP2.[2][3]
Table 1: Comparison of Selectivity and Efficacy of Different Immunoproteasome Inhibitors
| Inhibitor | Primary Target | Also Inhibits | Efficacy in some Autoimmune Models | Reference |
| ONX 0914 (PR-957) | LMP7 | LMP2 (at effective doses) | Yes | [3][5] |
| PRN1126 | LMP7 | - | Limited | [2][3] |
| M3258 | LMP7 | Highly Selective | Effective in Multiple Myeloma Models | [6][7][8][9] |
Issue 3: Unexpected toxicity or off-target effects.
Q3: We are observing cellular toxicity at concentrations where we expect LMP7-selective inhibition. What could be the cause?
A3: While highly selective LMP7 inhibitors like M3258 have a favorable safety profile compared to pan-proteasome inhibitors, cellular toxicity can still occur.[6][7] Here are some potential reasons:
-
Inhibition of Constitutive Proteasome: At higher concentrations, even selective inhibitors can begin to inhibit the constitutive proteasome (β5 subunit), which can lead to general cytotoxicity.[9][10] It is crucial to perform a dose-response curve to determine the therapeutic window for your specific cell line.
-
Cell Line Sensitivity: Different cell lines may have varying dependencies on the immunoproteasome and constitutive proteasome, leading to different sensitivities to inhibitors.
-
Off-Target Effects of the Specific Compound: While designed to be selective, any small molecule inhibitor may have unforeseen off-target effects. It is important to consult the literature for any known off-target activities of the specific inhibitor you are using.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound and similar inhibitors are designed to selectively target the LMP7 (also known as β5i or PSMB8) subunit of the immunoproteasome.[6][9] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells during an inflammatory response.[6] By inhibiting the chymotrypsin-like activity of LMP7, these compounds disrupt the degradation of ubiquitinated proteins and the generation of peptides for presentation on MHC class I molecules.[6][10] This can modulate immune responses and induce apoptosis in certain cancer cells.[9][11]
Signaling Pathway of Immunoproteasome Inhibition
Caption: Mechanism of LMP7 inhibition on cellular pathways.
Q5: How can I confirm that my LMP7 inhibitor is working in my cells?
A5: The most direct way to confirm target engagement is to perform a cellular LMP7 activity assay. This typically involves lysing the cells after treatment with the inhibitor and then measuring the cleavage of a fluorogenic peptide substrate specific for LMP7, such as (Ac-ANW)2R110.[8] A reduction in substrate cleavage in treated cells compared to vehicle control would confirm LMP7 inhibition.
Q6: Are there any known resistance mechanisms to LMP7 inhibitors?
A6: While research is ongoing, potential resistance mechanisms could involve mutations in the LMP7 subunit that prevent inhibitor binding or upregulation of the constitutive proteasome to compensate for immunoproteasome inhibition.
Experimental Protocols
Cellular LMP7 Activity Assay
This protocol is adapted from published methods.[8]
-
Cell Seeding: Seed cells (e.g., multiple myeloma cell lines or PBMCs) in a 96-well plate at a density of 10,000-20,000 cells per well.
-
Inhibitor Treatment: Treat cells with your LMP7 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis and Substrate Addition: Add a lysis buffer containing a fluorogenic LMP7 substrate (e.g., 10 µM (Ac-ANW)2R110). The lysis buffer typically contains a non-ionic detergent like digitonin.
-
Signal Measurement: Incubate the plate at 37°C and measure the fluorescence signal at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of your inhibitor.
Workflow for Cellular LMP7 Activity Assay
Caption: Key steps in a cellular LMP7 activity assay.
References
- 1. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Improved nonclinical safety profile of a novel, highly selective inhibitor of the immunoproteasome subunit LMP7 (M3258) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. kezarlifesciences.com [kezarlifesciences.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing LMP7-IN-1 Resistance in Cell Lines
Welcome to the technical support center for LMP7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly resistance, encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the chymotrypsin-like activity of the LMP7 (also known as β5i or PSMB8) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). By inhibiting LMP7, this compound can modulate inflammatory responses and induce apoptosis in certain cancer cell lines that are dependent on immunoproteasome activity.[1][2][3]
Q2: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are the possible reasons for this resistance?
A2: Resistance to this compound can be multifactorial. Here are some potential reasons:
-
Low or absent LMP7 expression: The target cell line may not express sufficient levels of the LMP7 subunit.[4][5][6]
-
Expression of the non-functional LMP7E1 isoform: Some cancer cell lines express a splice variant of LMP7 called LMP7E1, which is not efficiently incorporated into the immunoproteasome, leading to a deficient phenotype and thus resistance to LMP7 inhibitors.[7][8][9][10]
-
Requirement for co-inhibition of LMP2: For some biological effects, the simultaneous inhibition of both LMP7 and another immunoproteasome subunit, LMP2 (β1i), may be necessary.[11][12][13][14][15] The selectivity of some LMP7 inhibitors is dose-dependent, and higher concentrations may be needed to achieve LMP2 co-inhibition.[16]
-
Alternative protein degradation pathways: Cells may compensate for proteasome inhibition by upregulating alternative degradation pathways, such as autophagy.[17][18]
-
General mechanisms of drug resistance: This can include increased drug efflux, metabolic inactivation, or alterations in downstream signaling pathways.
Q3: How can I determine if my cell line is a good model for this compound studies?
A3: Before starting extensive experiments, it is crucial to characterize your cell line.
-
Assess LMP7 expression: Perform Western blotting or RT-PCR to confirm the expression of the LMP7 protein or mRNA. It's also advisable to check for the expression of the functional LMP7E2 isoform versus the non-functional LMP7E1 isoform.[8][9]
-
Induce immunoproteasome expression: If basal LMP7 expression is low in your non-hematopoietic cell line, you can try stimulating the cells with IFN-γ (e.g., 100 IU/mL for 24-48 hours) to upregulate immunoproteasome expression.[8][10][19]
-
Measure immunoproteasome activity: Use a specific fluorogenic substrate for LMP7 (e.g., Ac-ANW-AMC) to measure its activity in cell lysates and confirm inhibition by this compound.[20][21]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Action |
| No or low cytotoxicity observed | 1. Inherent resistance of the cell line | - Confirm LMP7 and LMP2 expression levels by Western blot. - Check for the expression of the non-functional LMP7E1 isoform by RT-PCR.[7][8][9] - Consider using a different cell line with known sensitivity to LMP7 inhibitors. |
| 2. Suboptimal inhibitor concentration | - Perform a dose-response curve to determine the IC50 value for your specific cell line.[22] - Test higher concentrations to investigate the effect of LMP2 co-inhibition.[16] | |
| 3. Insufficient incubation time | - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| 4. Inhibitor instability | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. - Minimize the time the inhibitor is in culture media before being added to the cells.[22] | |
| Inconsistent results between experiments | 1. Variation in cell culture conditions | - Ensure consistent cell passage number, confluency, and media composition.[23] |
| 2. Variability in IFN-γ stimulation | - If using IFN-γ to induce immunoproteasome expression, ensure consistent concentration and incubation time. | |
| 3. Issues with the cell viability assay | - Use a reliable and validated cell viability assay (e.g., MTT, CellTiter-Glo). - Include appropriate positive and negative controls. | |
| Difficulty confirming target engagement | 1. Ineffective cell lysis for activity assays | - Use a lysis buffer that is compatible with proteasome activity assays. |
| 2. Low immunoproteasome activity | - Use a sufficient amount of cell lysate for the assay. - Confirm the activity of your fluorogenic substrate and detection instrument. | |
| 3. Antibody issues in Western blotting | - Use a validated antibody for LMP7. - Include a positive control cell lysate with known LMP7 expression. |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for various LMP7 inhibitors in different cell lines. Note that "this compound" is a placeholder; the data is derived from studies on known LMP7 inhibitors like ONX-0914 (PR-957) and M3258.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| ONX-0914 | Raji | LMP7 activity | 5.7 | [1] |
| M3258 | MM.1S | LMP7 activity | 2-37 | [24] |
| M3258 | U266B1 | LMP7 activity | 2-37 | [24] |
| Ixazomib | Huh7 | HCoV-229E inhibition | 26.88 | [25] |
| Analog of Ixazomib | Huh7 | HCoV-229E inhibition | 28.40 | [25] |
| Analog of Ixazomib | Huh7 | HCoV-229E inhibition | 5.729 | [25] |
Experimental Protocols
Protocol 1: Assessment of LMP7 Expression by Western Blot
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For IFN-γ induction, treat cells with 100 IU/mL of IFN-γ for 24-48 hours.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LMP7 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Protocol 2: Measurement of Immunoproteasome Activity
This protocol is based on the use of a fluorogenic substrate to measure the chymotrypsin-like activity of LMP7.[20][26][27]
-
Cell Lysate Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in a lysis buffer suitable for proteasome activity assays (e.g., a buffer containing 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA).
-
Lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration.
-
-
Proteasome Activity Assay:
-
In a 96-well black plate, add 10-20 µg of cell lysate per well.
-
To some wells, add this compound at the desired concentration. As a control for specific LMP7 inhibition, use a known selective LMP7 inhibitor like ONX-0914.[20]
-
Add the LMP7-specific fluorogenic substrate (e.g., Ac-ANW-AMC) to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 460-500 nm at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescent plate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Compare the activity in this compound-treated samples to untreated controls to determine the percentage of inhibition.
-
Visualizations
Caption: LMP7 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. The expression of MHC class I, TAP1/2, and LMP2/7 gene in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Immunoproteasome Subunit LMP7 in Breast Cancer and Its Association with Immune-Related Markers [e-crt.org]
- 6. Expression of Immunoproteasome Subunit LMP7 in Breast Cancer and Its Association with Immune-Related Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor cell lines expressing the proteasome subunit isoform LMP7E1 exhibit immunoproteasome deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 13. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 14. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 enables prevention of transplant arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 16. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Proteasome Inhibitors [labome.com]
- 24. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for LMP7-IN-1 Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods for the delivery and use of LMP7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a boronic acid derivative that acts as a potent and selective inhibitor of the Large Multifunctional Peptidase 7 (LMP7, also known as β5i or PSMB8), a catalytic subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with inflammatory cytokines. By inhibiting the chymotrypsin-like activity of LMP7, this compound can modulate downstream cellular processes such as cytokine production and antigen presentation.
2. What is the recommended solvent for dissolving and storing this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. To prepare working solutions for cell-based assays, the DMSO stock can be further diluted in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.[3]
3. What are the recommended starting concentrations for in vitro experiments?
The IC50 of this compound for LMP7 is 1.83 nM.[1] For initial cell-based experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint. A starting range of 10 nM to 1 µM is often a reasonable starting point for potent inhibitors. For other LMP7 inhibitors like ONX-0914, concentrations around 200-300 nM have been used in cell culture experiments.[4]
4. How can I verify the inhibitory activity of this compound in my cells?
The activity of LMP7 can be assessed using a fluorogenic peptide substrate that is specifically cleaved by LMP7, such as (Ac-ANW)2R110.[5] Cells can be treated with this compound for a specified period, after which cell lysates are prepared and incubated with the fluorogenic substrate. The reduction in fluorescence compared to a vehicle-treated control indicates the level of LMP7 inhibition. A detailed protocol is provided in the "Experimental Protocols" section.
5. What are potential off-target effects of LMP7 inhibitors?
While this compound is described as a selective inhibitor, it is important to be aware of potential off-target effects. Some LMP7 inhibitors have been shown to also inhibit other proteasome subunits, such as LMP2.[6][7] Co-inhibition of LMP2 and LMP7 can have synergistic effects.[6] Researchers should consider validating the selectivity of this compound in their experimental system or using it in conjunction with other specific inhibitors to dissect the individual roles of LMP7 and other proteasome subunits. Non-covalent inhibitors are generally expected to have fewer off-target effects and less toxicity compared to covalent inhibitors.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Incubation time is too short. | Increase the incubation time. For some downstream effects, longer incubation periods (e.g., 24-72 hours) may be necessary. | |
| Cell line is resistant to LMP7 inhibition. | Confirm LMP7 expression in your cell line using Western blot or qPCR. | |
| Inhibitor has degraded. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background in assays | Non-specific binding of the inhibitor or detection reagents. | Optimize washing steps in your protocol. Include appropriate controls, such as a vehicle-only control and a bead-only control for immunoprecipitation.[9] |
| Incomplete cell lysis. | Ensure complete cell lysis by using an appropriate lysis buffer and technique. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inaccurate inhibitor concentration. | Calibrate pipettes and ensure accurate dilution of the stock solution. | |
| Cell toxicity observed | Inhibitor concentration is too high. | Determine the cytotoxic concentration of this compound for your cell line using a viability assay (e.g., MTT or resazurin (B115843) assay).[10] Use concentrations below the toxic level for your experiments. |
| High DMSO concentration in the final working solution. | Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).[3] Include a vehicle control with the same DMSO concentration. |
Data Presentation
Table 1: Properties of this compound and Other LMP7 Inhibitors
| Inhibitor | Target(s) | IC50 (LMP7) | Solubility | Notes |
| This compound | Selective LMP7 | 1.83 nM[1] | 10 mM in DMSO[2] | Boronic acid derivative. |
| M3258 | Selective LMP7 | 4.1 nM[5] | Orally bioavailable. | Reversible inhibitor.[11] |
| ONX-0914 (PR-957) | LMP7, LMP2 | ~15-40 fold selectivity for LMP7 vs. β5[12] | Formulated in 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (B86180) (pH 6) for in vivo use.[6] | Epoxyketone inhibitor. Prolonged exposure can lead to inhibition of both LMP7 and LMP2.[7] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay, apoptosis assay, cytokine measurement, or Western blotting.
Protocol 2: Measurement of Cellular LMP7 Activity
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 for a desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., 100 mmol/L HEPES pH 7.6, 60 mmol/L MgSO4, 1 mmol/L EDTA, and 40 µg/mL digitonin).[13]
-
Proteasome Activity Assay: Add a fluorogenic LMP7 substrate (e.g., (Ac-ANW)2R110) to the cell lysates at a final concentration of 10 µmol/L.[13]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader at different time points (e.g., immediately and after 1 hour).
-
Data Analysis: Calculate the rate of substrate cleavage and compare the activity in this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Inhibition of LMP7 by this compound blocks the degradation of ubiquitinated proteins and subsequent antigen presentation and cytokine production.
Caption: A general workflow for utilizing this compound in cell-based experiments, from preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 8. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LMP7-IN-1 Selectivity: A Comparative Guide for Researchers
For Immediate Publication
SOUTH SAN FRANCISCO, CA – [Current Date] – For researchers and drug development professionals investigating the therapeutic potential of immunoproteasome-specific inhibitors, validating the selectivity of these compounds is a critical step. This guide provides a comprehensive comparison of LMP7-IN-1 (also known as ONX-0914 or PR-957), a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i), against other proteasome subunits.[1][2][3] The data presented herein, supported by detailed experimental protocols and visual workflows, will aid in the objective assessment of this compound's performance.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory signals in other cells. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is implicated in the pathogenesis of various autoimmune diseases and cancers. The proteasome complex contains several catalytic subunits, including the constitutive subunits (β1, β2, and β5) and the immunoproteasome-specific subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). The therapeutic strategy of selectively targeting immunoproteasome subunits aims to modulate immune responses while minimizing the side effects associated with broader proteasome inhibition.
Comparative Selectivity Profile of LMP7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (ONX-0914/PR-957) and another notable selective LMP7 inhibitor, M3258, against a panel of human and mouse proteasome subunits. The data clearly illustrates the high selectivity of these compounds for the LMP7 subunit.
| Inhibitor | Subunit | Species | IC50 (nM) | Reference |
| This compound (ONX-0914/PR-957) | LMP7 (β5i) | Human | ~10 - 73 | [1][4] |
| LMP7 (β5i) | Mouse | 65 | [4] | |
| β5 | Human | 1040 | [4] | |
| β5 | Mouse | 920 | [4] | |
| LMP2 (β1i) | Human | >100 (partially inhibited at higher concentrations) | [1][5] | |
| β1 | Human | >1000 | [5] | |
| MECL-1 (β2i) | Human | >1000 | [5] | |
| β2 | Human | >1000 | [5] | |
| M3258 | LMP7 (β5i) | Human | 4.1 | |
| β5 | Human | 2519 | ||
| LMP2 (β1i) | Human | >30,000 | ||
| MECL-1 (β2i) | Human | >30,000 | ||
| β1 | Human | >30,000 | ||
| β2 | Human | >30,000 |
Experimental Protocols
Biochemical Assay for Proteasome Subunit Selectivity using Fluorogenic Substrates
This protocol outlines a common method for determining the IC50 values of an inhibitor against various proteasome subunits.
1. Reagents and Materials:
-
Purified 20S human and mouse constitutive proteasomes and immunoproteasomes.
-
This compound (ONX-0914/PR-957) and other inhibitors of interest.
-
Fluorogenic peptide substrates specific for each subunit:
-
Chymotrypsin-like (β5 and LMP7): Suc-LLVY-AMC
-
Caspase-like (β1 and LMP2): Z-LLE-AMC
-
Trypsin-like (β2 and MECL-1): Boc-LRR-AMC
-
-
Assay Buffer: 20 mM HEPES, pH 7.8, 0.5 mM EDTA.
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution.
-
Black 96-well microplates.
-
Fluorescence microplate reader.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions creating a range of concentrations to be tested.
-
Assay Setup:
-
Add assay buffer to the wells of a black 96-well plate.
-
Add the diluted compounds to the respective wells. Include a DMSO-only control (vehicle).
-
Add the purified proteasome (constitutive or immunoproteasome) to the wells. The final concentration of the proteasome should be optimized for the linear range of the assay (e.g., 0.5 - 2 nM).
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Reaction Initiation: Add the appropriate fluorogenic substrate to each well to a final concentration that is at or near its Michaelis-Menten constant (Km) (typically 10-20 µM).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm for AMC).
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the data by setting the rate of the vehicle control to 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of LMP7 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining IC50 values.
Caption: Simplified signaling pathway affected by LMP7 inhibition.
Conclusion
The data presented in this guide substantiates the high selectivity of this compound (ONX-0914/PR-957) for the LMP7 subunit of the immunoproteasome over constitutive proteasome subunits and other immunoproteasome subunits. This selectivity is crucial for its potential as a targeted therapeutic agent in immunology and oncology. The provided experimental protocol offers a standardized method for researchers to independently verify these findings and assess the selectivity of other potential immunoproteasome inhibitors. The visualized workflows and pathways offer a clear overview of the experimental logic and the biological ramifications of LMP7 inhibition.
References
A Comparative Guide to Immunoproteasome Inhibitors: LMP7-IN-1 vs. ONX 0914 (PR-957)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent immunoproteasome inhibitors, LMP7-IN-1 and ONX 0914 (also known as PR-957). The immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells, is a key regulator of immune responses. Its inhibition presents a promising therapeutic strategy for autoimmune diseases and certain cancers. This document summarizes the available biochemical and cellular activity of these two inhibitors, supported by experimental data and detailed methodologies.
Data Presentation
Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ONX 0914 against the catalytic subunits of the immunoproteasome (LMP7/β5i, LMP2/β1i, MECL-1/β2i) and the constitutive proteasome (β5, β1, β2). This data is crucial for understanding the potency and selectivity profile of each inhibitor.
| Inhibitor | LMP7 (β5i) IC50 (nM) | LMP2 (β1i) IC50 (nM) | MECL-1 (β2i) IC50 (nM) | β5 IC50 (nM) | β1 IC50 (nM) | β2 IC50 (nM) | Selectivity (β5/LMP7) |
| This compound | 1.83[1] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| ONX 0914 (PR-957) | ~5-10 | >100 (significant inhibition at higher concentrations)[2][3] | >1000[3] | ~180-400 | >1000[3] | >1000[3] | ~20-40 fold[2] |
Note: Data for this compound is limited to its potency against LMP7, as reported in patent literature. Further studies are required to fully characterize its selectivity profile. Some studies suggest that the therapeutic efficacy of ONX 0914 may be attributed to the co-inhibition of both LMP7 and LMP2 subunits at effective doses.[4][5]
Cellular Activity: Inhibition of Cytokine Production
Inhibition of the immunoproteasome has been shown to modulate the production of pro-inflammatory cytokines. The table below outlines the effects of ONX 0914 on the secretion of key cytokines from immune cells. Data for this compound is currently unavailable.
| Inhibitor | Cell Type | Cytokine | Effect |
| This compound | Data not available | Data not available | Data not available |
| ONX 0914 (PR-957) | Activated Monocytes | IL-23 | Inhibition |
| T cells | IFN-γ, IL-2, IL-17 | Inhibition | |
| Murine Splenocytes | IL-6, TNF-α | Inhibition |
Experimental Protocols
Immunoproteasome Activity Assay (Fluorogenic Substrate-Based)
This protocol describes a general method for determining the inhibitory activity of compounds against immunoproteasome and constitutive proteasome subunits using fluorogenic substrates.
1. Materials:
-
Purified human or murine 20S immunoproteasome and constitutive proteasome (commercially available).
-
Fluorogenic substrates specific for each subunit (e.g., Suc-LLVY-AMC for β5/LMP7, Z-LLE-AMC for β1, Boc-LRR-AMC for β2, Ac-PAL-AMC for LMP2, and Ac-ANW-AMC for LMP7).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
-
Test compounds (this compound, ONX 0914) dissolved in DMSO.
-
Black 96-well plates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the diluted compound to each well. For control wells, add 2 µL of DMSO.
-
Add 98 µL of assay buffer containing the purified proteasome (e.g., 0.5 nM final concentration) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of assay buffer containing the fluorogenic substrate (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
Record the fluorescence every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytokine Secretion Assay (ELISA)
This protocol outlines a general method for measuring the effect of inhibitors on cytokine secretion from activated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials:
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, anti-CD3/CD28 antibodies for T cells).
-
Test compounds (this compound, ONX 0914) dissolved in DMSO.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plates.
-
Plate reader.
2. Procedure:
-
Seed the immune cells in a 96-well culture plate at a desired density (e.g., 1 x 10^6 cells/mL).
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., LPS at 1 µg/mL).
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards to the wells.
-
Adding the biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
-
Determine the effect of the inhibitor on cytokine production by comparing the cytokine levels in treated versus untreated stimulated cells.
Mandatory Visualization
Caption: Mechanism of action of this compound and ONX 0914 on proteasome systems and downstream effects.
Caption: General experimental workflow for comparing immunoproteasome inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 5. Frontiers | Interferon-β and interleukin-6 exert opposing effects on Foxp3 acetylation to control regulatory T cell induction [frontiersin.org]
A Comparative Guide: LMP7-IN-1 vs. Pan-Proteasome Inhibitors in Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum inhibitors is critical for experimental design and therapeutic strategy. This guide provides an objective comparison of LMP7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i), and pan-proteasome inhibitors, which target both the constitutive proteasome (c20S) and the immunoproteasome (i20S).
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Pan-proteasome inhibitors like Bortezomib (B1684674) and Carfilzomib (B1684676) have revolutionized the treatment of multiple myeloma by inducing apoptosis in rapidly dividing cancer cells. However, their broad activity can lead to significant off-target effects and toxicities. The advent of selective inhibitors, such as this compound and its analogs (e.g., M3258, ONX 0914), offers a more targeted approach by focusing on the immunoproteasome, which is predominantly expressed in hematopoietic cells. This targeted strategy aims to enhance therapeutic efficacy in specific contexts while potentially reducing side effects.
Performance Comparison: this compound vs. Pan-Proteasome Inhibitors
The following tables summarize quantitative data on the inhibitory activity, cellular effects, and selectivity of a representative selective LMP7 inhibitor (M3258, an analog of this compound) and two widely used pan-proteasome inhibitors (Bortezomib and Carfilzomib).
Table 1: Inhibitory Concentration (IC50) Against Proteasome Subunits
| Inhibitor | Target Subunit | Cell Line/System | IC50 (nM) | Citation |
| M3258 (LMP7 Inhibitor) | LMP7 (β5i) | MM.1S (Multiple Myeloma) | 2.2 | [1] |
| LMP7 (β5i) | U266B1 (Multiple Myeloma) | 4.1 | [2] | |
| β5 (Constitutive) | Cell-free assay | 2519 | [1][2] | |
| Bortezomib (Pan-PI) | 20S Proteasome (overall) | Cell-free assay | 0.6 (Ki) | [3] |
| Chymotrypsin-like | Mouse Myeloma Plasma Cells | 22-32 | [4] | |
| Chymotrypsin-like | PC3 (Prostate Cancer) | 32.8 | [5] | |
| Chymotrypsin-like | B16F10 (Melanoma) | 2.46 | [6] | |
| Carfilzomib (Pan-PI) | Chymotrypsin-like | Multiple Myeloma Cell Lines | 21.8 (average) | [7] |
| Chymotrypsin-like | Various Cancer Cell Lines | 18.3 - 70.4 | [8] | |
| Chymotrypsin-like | Various Cancer Cell Lines | 10 - 30 (72h exposure) | [9] |
Table 2: Cellular Effects - Cell Viability (IC50) and Apoptosis
| Inhibitor | Cell Line | Assay | Metric | Value (nM) | Citation |
| M3258 (LMP7 Inhibitor) | MM.1S | Cell Viability | IC50 | 367 | [1] |
| MM.1S | Caspase 3/7 Activity | EC50 | 420 | [1] | |
| Bortezomib (Pan-PI) | Multiple Myeloma | Cell Viability | IC50 | <50 | |
| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 50 | ||
| PC-3 (Prostate Cancer) | Cell Viability | IC50 | 20 (48h) | [3] | |
| Carfilzomib (Pan-PI) | Various Cancer Cell Lines | Cell Viability | IC50 | 50 - 300 (24h) | [9] |
| ONX 0914 (LMP7 Inhibitor) | Caco-2 | Cell Viability | EC50 | 1300 | [10] |
| HCT-116 | Cell Viability | EC50 | 110 | [10] |
Signaling Pathways
The differential targeting of proteasome subunits by this compound and pan-proteasome inhibitors leads to distinct effects on downstream signaling pathways.
Caption: Pan-proteasome inhibitors block both proteasome types, leading to broad NF-κB pathway inhibition and apoptosis. This compound selectively targets the immunoproteasome, primarily affecting immune cells.
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
Proteasome inhibitor (this compound or pan-proteasome inhibitor)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% NP-40)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 100 mM KCl)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and treat with the proteasome inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay:
-
In a black 96-well plate, add a standardized amount of cell lysate to each well.
-
Add Assay Buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 10-20 µM).
-
Immediately measure the fluorescence kinetically at 37°C using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm) for 30-60 minutes.
-
-
Data Analysis:
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the inhibitors on cultured cells.[14]
Materials:
-
Cells of interest
-
Proteasome inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)
-
96-well plate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the proteasome inhibitor for 24, 48, or 72 hours. Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Apoptosis Markers
This protocol detects the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare whole-cell lysates from treated and untreated cells using RIPA buffer.[20]
-
Quantify the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
Logical Workflow for Inhibitor Comparison
Caption: A logical workflow for comparing the efficacy and selectivity of this compound and pan-proteasome inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Synergistic Potential of LMP7 Inhibitors: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells, has emerged as a compelling target for therapeutic intervention in autoimmune diseases and cancer. A key catalytic subunit of the immunoproteasome, LMP7 (low molecular mass polypeptide 7, also known as β5i), plays a crucial role in processing proteins for antigen presentation and is implicated in cytokine production and immune cell differentiation. Selective inhibition of LMP7 has shown promise, but a growing body of evidence suggests that the true therapeutic potential of LMP7 inhibitors may be unlocked through synergistic combinations with other agents. This guide provides a comparative analysis of the synergistic effects of LMP7 inhibitors with other drugs, supported by experimental data, to inform future research and drug development strategies.
I. Synergistic Co-inhibition of LMP7 and LMP2 in Autoimmune Diseases
A significant finding in the field of immunoproteasome inhibition is the synergistic anti-inflammatory effect achieved by the simultaneous blockade of both the LMP7 and LMP2 (low molecular mass polypeptide 2, also known as β1i) subunits. While selective LMP7 inhibition alone demonstrates limited efficacy in preclinical models of autoimmunity, its combination with an LMP2 inhibitor results in a more profound therapeutic effect, comparable to that of dual LMP7/LMP2 inhibitors like ONX-0914.[1][2][3][4]
Comparative Efficacy of LMP7 Inhibition Alone vs. Co-inhibition
| Drug(s) | Target(s) | Key In Vitro Effects | Key In Vivo Efficacy | Reference(s) |
| PRN1126 | Selective LMP7 | Limited effect on IL-6 secretion and Th17 differentiation. | Minor reduction in colitis-associated weight loss in DSS-induced colitis model. No significant impact on the clinical manifestation of EAE. | [1][2] |
| LU-001i or ML604440 | Selective LMP2 | No significant effect on IL-6 secretion or Th17 differentiation alone. | Not protective in DSS-induced colitis when used alone. | [1][2] |
| PRN1126 + LU-001i/ML604440 | LMP7 + LMP2 | Significantly reduced IL-6 secretion from mouse splenocytes and human PBMCs. Reduced Th17 differentiation to a similar degree as ONX-0914. | Strongly ameliorated disease in experimental models of colitis and EAE. | [1][2] |
| ONX-0914 | Dual LMP7/LMP2 | Potently inhibits IL-6 secretion and Th17 differentiation. | Protects mice from DSS-induced colitis and delays the onset and reduces the severity of EAE. | [1][2][4] |
Experimental Protocols
Objective: To quantify the effect of LMP7 inhibitors, alone and in combination, on the secretion of the pro-inflammatory cytokine IL-6 from immune cells.
Methodology:
-
Cell Culture: Mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of the LMP7 inhibitor (e.g., PRN1126), the LMP2 inhibitor (e.g., LU-001i or ML604440), the combination of both, or a dual inhibitor (e.g., ONX-0914) for a specified period (e.g., 1 hour).
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response and IL-6 secretion.
-
Incubation: The treated and stimulated cells are incubated for a defined period (e.g., overnight).
-
Quantification: The concentration of IL-6 in the cell culture supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5][6]
Objective: To assess the impact of LMP7 inhibition, alone and in combination, on the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.
Methodology:
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice.
-
Th17 Polarization: The isolated naïve CD4+ T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β and IL-6.
-
Treatment: The LMP7 inhibitor, LMP2 inhibitor, the combination, or a dual inhibitor are added to the culture medium at the initiation of the differentiation process.
-
Incubation: Cells are cultured for several days (e.g., 3-5 days) to allow for differentiation.
-
Analysis: The percentage of Th17 cells is quantified by intracellular staining for the signature cytokine IL-17A, followed by flow cytometric analysis.[7][8][9][10]
Objective: To evaluate the in vivo efficacy of LMP7 inhibitors, alone and in combination, in a mouse model of inflammatory bowel disease.
Methodology:
-
Induction of Colitis: Acute colitis is induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).[11]
-
Treatment: Mice are treated daily with the LMP7 inhibitor (e.g., PRN1126), the LMP2 inhibitor (e.g., LU-001i), the combination of both, or a dual inhibitor (e.g., ONX-0914) via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for macroscopic evaluation (length) and histological analysis to assess inflammation and tissue damage.
Signaling Pathway and Experimental Workflow
Caption: Co-inhibition of LMP7 and LMP2 synergistically blocks NF-κB signaling, leading to reduced IL-6 secretion.
Caption: Workflow for evaluating synergistic efficacy in a DSS-induced colitis model.
II. Synergistic Combination of LMP7 Inhibitors with Dexamethasone (B1670325) in Multiple Myeloma
In the context of oncology, particularly multiple myeloma, selective LMP7 inhibitors like M3258 have demonstrated potent single-agent anti-tumor activity. Preclinical and clinical studies are now exploring the synergistic potential of combining these agents with standard-of-care therapies such as the corticosteroid dexamethasone. This combination aims to enhance the pro-apoptotic effects in myeloma cells, potentially overcoming resistance and improving patient outcomes.
Preclinical Evidence for M3258 and Dexamethasone Synergy
While detailed quantitative synergy data from preclinical studies are emerging, the rationale for this combination is strong. Dexamethasone is a cornerstone of multiple myeloma treatment and is known to induce apoptosis through various mechanisms. The selective LMP7 inhibitor M3258 also induces apoptosis in multiple myeloma cells. The combination is being investigated in a Phase I clinical trial (NCT04075721), suggesting a strong preclinical basis for synergistic or additive effects.
| Drug | Target/Mechanism | Key Effects in Multiple Myeloma |
| M3258 | Selective LMP7 inhibitor | Induces apoptosis, suppresses tumor growth in xenograft models. |
| Dexamethasone | Glucocorticoid Receptor Agonist | Induces apoptosis, enhances the efficacy of other anti-myeloma agents. |
| M3258 + Dexamethasone | Combined LMP7 inhibition and Glucocorticoid signaling | Expected synergistic induction of apoptosis and enhanced anti-tumor activity. Currently under clinical investigation. |
Experimental Protocols
Objective: To determine if the combination of an LMP7 inhibitor and dexamethasone synergistically induces apoptosis in multiple myeloma cell lines.
Methodology:
-
Cell Culture: Human multiple myeloma cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of the LMP7 inhibitor (e.g., M3258), dexamethasone, and the combination of both for a specified time (e.g., 24-48 hours).
-
Apoptosis Measurement: Apoptosis is quantified using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase-Glo 3/7 Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
-
Synergy Analysis: The combination index (CI) is calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Objective: To evaluate the in vivo anti-tumor efficacy of the combination of an LMP7 inhibitor and dexamethasone.
Methodology:
-
Tumor Implantation: Human multiple myeloma cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, LMP7 inhibitor alone, dexamethasone alone, and the combination of both.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Signaling Pathway for Synergistic Apoptosis
Caption: M3258 and Dexamethasone may induce synergistic apoptosis through parallel pro-apoptotic pathways.
III. Future Directions: LMP7 Inhibitors and Immunotherapy in Solid Tumors
The role of the immunoproteasome in shaping the tumor microenvironment suggests a strong rationale for combining LMP7 inhibitors with immunotherapy, particularly in "cold" tumors with low immune infiltration like some triple-negative breast cancers (TNBC).[3] Selective LMP7 inhibition with agents like M3258 has been shown to modulate the tumor microenvironment by reducing M2 macrophages and activating CD8+ T cells in preclinical TNBC models.[3] While direct experimental data on the synergistic effects of LMP7 inhibitors with immune checkpoint inhibitors is still forthcoming, this represents a promising area for future investigation.
Conclusion
The therapeutic strategy of targeting LMP7 is evolving from a single-agent approach to one that embraces synergistic combinations. The co-inhibition of LMP7 and LMP2 has demonstrated clear synergistic anti-inflammatory effects in preclinical models of autoimmune diseases, providing a strong rationale for the development of dual inhibitors or combination therapies. In oncology, the combination of selective LMP7 inhibitors with established anti-cancer agents like dexamethasone holds promise for enhancing therapeutic efficacy in hematological malignancies. Furthermore, the immunomodulatory properties of LMP7 inhibitors open up exciting possibilities for synergistic combinations with immunotherapies in solid tumors. Continued research into the mechanisms of synergy and the identification of optimal combination partners will be crucial for realizing the full therapeutic potential of LMP7 inhibition.
References
- 1. Highly specific Immunoproteasome inhibitor M3258 induces proteotoxic stress and apoptosis in KMT2A::AFF1 driven acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 3. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. igh.cnrs.fr [igh.cnrs.fr]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple myeloma: low-dose Dexamethasone combined with Lenalidomide prolongs survival compared with high-dose Dexamethasone - Xagena [xagena.it]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
Comparative Guide to Cellular On-Target Activity of LMP7 Inhibitors
This guide provides a comparative analysis of the on-target activity of prominent LMP7 inhibitors in cellular assays. It is intended for researchers, scientists, and drug development professionals engaged in the study of immunoproteasome function and the development of targeted therapies. The data presented here is compiled from various studies to facilitate an objective comparison of different inhibitory compounds.
Introduction to LMP7 and its Inhibition
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory cytokines in other cell types. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and is involved in various cellular processes, including cytokine signaling and cell survival. The Low Molecular Mass Polypeptide 7 (LMP7), also known as β5i or PSMB8, is one of the three catalytic subunits of the immunoproteasome, exhibiting chymotrypsin-like activity.[1][2][3] Inhibition of LMP7 is a therapeutic strategy being explored for autoimmune diseases, inflammatory disorders, and some cancers.[4][5][6]
This guide focuses on the on-target cellular activity of several key LMP7 inhibitors: ONX 0914 (also known as PR-957), M3258, and PRN1126.
Comparison of LMP7 Inhibitor On-Target Activity
The following table summarizes the quantitative data on the on-target activity of selected LMP7 inhibitors in cellular contexts. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LMP7 by 50%.
| Inhibitor | Cell Line(s) | Assay Type | Cellular LMP7 IC50 | Selectivity Notes | Reference(s) |
| ONX 0914 (PR-957) | MOLT-4 (human T cell leukemia) | Active-site ELISA | ~10 nM | Selective for LMP7 at lower concentrations. Higher concentrations can inhibit LMP2. Prolonged exposure can lead to inhibition of both LMP7 and LMP2.[1][3][7][8] | [3][8] |
| Human PBMCs | Active-site ELISA | ~20 nM | --- | [3][8] | |
| M3258 | MM.1S, U266B1 (multiple myeloma) | Fluorogenic peptide cleavage | 2-37 nM | Highly selective for LMP7 over other immunoproteasome (LMP2, MECL-1) and constitutive proteasome (β1, β2) subunits. Weak activity against β5 at much higher concentrations.[9] | [9] |
| Human, rat, and dog PBMCs | Fluorogenic peptide cleavage | 2-37 nM | --- | [9] | |
| PRN1126 | LCL721.145 (immunoproteasome-expressing) | Fluorogenic substrate hydrolysis | Potent inhibition demonstrated | Described as a highly selective, reversible covalent inhibitor of LMP7.[1] | [1] |
| Human PBMCs | Fluorogenic substrate hydrolysis | Effective at 1 µM | --- | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for assessing the on-target activity of LMP7 inhibitors in cells.
Cellular LMP7 Activity Assay using a Fluorogenic Substrate
This protocol is adapted from studies on M3258 and PRN1126.[1][4][9]
Objective: To measure the chymotrypsin-like activity of LMP7 in intact cells treated with an inhibitor.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell lines, PBMCs)
-
LMP7 inhibitor (e.g., M3258)
-
Phosphate-Buffered Saline (PBS)
-
96-well black plates
-
Lysis buffer containing a specific LMP7 fluorogenic substrate (e.g., (Ac-ANW)2R110 or Suc-LLVY-AMC)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Seed cells at a density of 10,000 to 20,000 cells per well in a 96-well black plate.
-
For experiments involving cytokine induction of the immunoproteasome, pre-stimulate cells with IFNγ (e.g., 100 IU/mL) for 22-24 hours.[4]
-
Treat the cells with a serial dilution of the LMP7 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 2 hours) at 37°C.[4][9]
-
Add a lysis buffer containing the LMP7-specific fluorogenic substrate to each well.
-
Incubate the plate for 1 hour at 37°C to allow for the enzymatic reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Normalize the fluorescence values to the DMSO-treated control wells and plot the results to determine the IC50 value.
Active-Site ELISA for Proteasome Subunit Activity
This method was used to characterize PR-957 (ONX 0914).[3][8]
Objective: To determine the specific activity of different proteasome subunits (both immunoproteasome and constitutive proteasome) in cell lysates after inhibitor treatment.
Materials:
-
Cell line (e.g., MOLT-4)
-
LMP7 inhibitor (e.g., PR-957)
-
Lysis buffer
-
ELISA plates coated with antibodies specific to each proteasome subunit (LMP7, LMP2, MECL-1, β5, β1, β2)
-
Biotinylated active site-directed probe
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Treat cells with varying concentrations of the LMP7 inhibitor or DMSO for 1 hour.
-
Lyse the cells to obtain total protein extracts.
-
Add the cell lysates to ELISA plates pre-coated with antibodies specific for each proteasome subunit.
-
Incubate to allow the proteasome complexes to bind to the antibodies.
-
Add a biotinylated active site-directed probe that binds to the active sites of the proteasome subunits.
-
Wash the plates to remove any unbound probe.
-
Add streptavidin-HRP conjugate, which will bind to the biotinylated probe.
-
Add the HRP substrate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Normalize the activity of each subunit to the DMSO-treated controls.
Visualizing LMP7 Signaling and Inhibition
The following diagrams illustrate the LMP7 signaling pathway and the experimental workflow for assessing inhibitor activity.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 2. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of LMP7 Inhibitors in Autoimmune Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key LMP7 inhibitors used in preclinical autoimmune models. It delves into their selectivity, efficacy, and the critical role of co-inhibition of other immunoproteasome subunits, supported by experimental data and detailed protocols.
The immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells, plays a crucial role in the pathogenesis of autoimmune diseases. Its catalytic subunits, including LMP7 (low molecular mass polypeptide 7 or β5i), are key for processing antigens for MHC class I presentation and for regulating cytokine production and immune cell differentiation. Consequently, LMP7 has emerged as a promising therapeutic target for a range of autoimmune disorders. This guide compares the performance of prominent LMP7 inhibitors, highlighting the evolution of thought from targeting LMP7 alone to the necessity of dual LMP7 and LMP2 (low molecular mass polypeptide 2 or β1i) inhibition for optimal therapeutic effect.
Inhibitor Selectivity and Potency: A Shift in Paradigm
Initial efforts in targeting the immunoproteasome for autoimmune diseases focused on the selective inhibition of the LMP7 subunit. ONX-0914 (formerly PR-957) was a pioneering inhibitor in this class. However, subsequent research has revealed that the efficacy of ONX-0914 in preclinical models is likely attributable to its inhibition of both LMP7 and, with prolonged exposure, LMP2.[1][2][3] This understanding has led to the development of second-generation inhibitors, such as KZR-616 (Zetomipzomib), designed for potent and selective dual inhibition of LMP7 and LMP2.[4] In contrast, highly selective LMP7 inhibitors like PRN1126 have shown limited efficacy in autoimmune models when used as a monotherapy, reinforcing the concept that co-inhibition of LMP7 and LMP2 is advantageous for treating autoimmune diseases.[5][6]
Table 1: Comparative Selectivity and Potency of LMP7 Inhibitors
| Inhibitor | Target(s) | IC50 (Human LMP7) | IC50 (Human LMP2) | IC50 (Human MECL-1) | IC50 (Constitutive β5) | Selectivity Notes |
| ONX-0914 (PR-957) | LMP7, LMP2 | <100 nM | ~60% inhibition at efficacious doses | Minor effects | 20- to 40-fold selective for LMP7 over β5 | Initially described as LMP7-selective, but prolonged exposure leads to significant LMP2 inhibition.[2][7][8] |
| KZR-616 (Zetomipzomib) | LMP7, LMP2 | 39 nM | 131 nM | 623 nM | 688 nM | Designed for potent dual inhibition of LMP7 and LMP2 with high selectivity over constitutive proteasome.[1][9] |
| PRN1126 | LMP7 | Potent (specific IC50 not readily available) | Not specified | Not specified | Not specified | Highly selective for LMP7 with limited off-target effects.[5][10] |
In Vivo Efficacy in Preclinical Autoimmune Models
The therapeutic potential of LMP7 inhibitors has been evaluated in a variety of animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis for inflammatory bowel disease, and lupus models.
Table 2: Comparative Efficacy of LMP7 Inhibitors in Autoimmune Models
| Inhibitor | Autoimmune Model | Dosing Regimen (Mice) | Key Findings |
| ONX-0914 | EAE | 10 mg/kg, three times a week | Significantly later disease onset and lower disease severity.[11] |
| DSS-induced Colitis | Not specified | Reduced Th1 and Th17 expansion.[12] | |
| Psoriasis (Imiquimod-induced) | Daily treatment | Significantly reduced skin thickness and inflammation scores.[13] | |
| Allergic Airway Inflammation | 10 mg/kg, subcutaneous | Reduced Th2 cell frequency.[14] | |
| KZR-616 | Lupus (NZB/W F1 mice) | Not specified | Complete resolution of proteinuria and significant reductions in autoantibody production.[15] |
| PRN1126 | EAE, DSS-induced Colitis | Not specified | Limited efficacy when used alone.[6] |
| PRN1126 + LMP2 inhibitor | EAE, DSS-induced Colitis | Not specified | Efficacy equivalent to ONX-0914, demonstrating the need for dual inhibition.[5] |
Signaling Pathways and Rationale for Dual Inhibition
The immunoproteasome is integral to the function of various immune cells. In antigen-presenting cells (APCs), it generates peptides for MHC class I presentation. In T cells, it influences differentiation into pro-inflammatory subsets like Th1 and Th17 cells, and regulates the production of inflammatory cytokines. Inhibition of LMP7, and more effectively, dual inhibition of LMP7 and LMP2, can disrupt these pathogenic processes.
Caption: Role of the immunoproteasome in immune activation and the impact of its inhibition.
The diagram above illustrates how the immunoproteasome in APCs processes antigens for presentation to T cells. This activation, along with a specific cytokine milieu, drives the differentiation of naive T cells into effector subsets. Dual LMP7/LMP2 inhibitors have been shown to more effectively block the differentiation of pro-inflammatory Th1 and Th17 cells and may promote the development of regulatory T cells (Tregs), thereby dampening the autoimmune response.[12]
Caption: The scientific reasoning that led to the development of dual LMP7/LMP2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summarized protocols for key in vivo and in vitro assays used to evaluate LMP7 inhibitors.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is widely used to study inflammatory bowel disease.
Caption: Experimental workflow for the DSS-induced colitis model.
Protocol:
-
Induction: Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days.[16][17][18]
-
Treatment: Administer the LMP7 inhibitor or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and frequency, starting from day 0 (prophylactic) or after disease induction (therapeutic).[19]
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.
-
Endpoint Analysis: At the end of the study (typically day 8-10), euthanize the mice and collect colons. Measure colon length and weight. A portion of the colon can be fixed for histological analysis of inflammation and tissue damage. Another portion can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration, or for cytokine protein/mRNA analysis. Lamina propria lymphocytes can be isolated for flow cytometric analysis of T cell populations.[17][19]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis.
Protocol:
-
Induction: Immunize mice (e.g., C57BL/6 or SJL strains) subcutaneously with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA).[20][21][22] Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of encephalitogenic T cells into the central nervous system.[20][21]
-
Treatment: Administer the LMP7 inhibitor or vehicle control as per the study design. For example, ONX-0914 has been administered at 10 mg/kg three times a week.[11]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.[20]
-
Endpoint Analysis: At the peak of disease or at the study endpoint, tissues can be harvested. The brain and spinal cord can be analyzed for immune cell infiltration by histology and flow cytometry. Draining lymph nodes and spleen can be used to assess T cell responses, including proliferation and cytokine production in response to the immunizing antigen.
In Vitro T-Helper 17 (Th17) Differentiation Assay
This assay is used to assess the effect of inhibitors on the differentiation of a key pro-inflammatory T cell subset.
Protocol:
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).[23]
-
Differentiation: Culture the naive CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. Add a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and anti-interferon-γ and anti-IL-4 antibodies to the culture medium to promote Th17 differentiation.[23][24][25][26]
-
Inhibitor Treatment: Add the LMP7 inhibitor or vehicle control at various concentrations to the cell cultures at the time of stimulation.
-
Analysis: After 3-5 days of culture, analyze Th17 differentiation. This can be done by intracellular staining for the master transcription factor RORγt and the signature cytokine IL-17, followed by flow cytometry.[23] The concentration of IL-17 in the culture supernatant can also be measured by ELISA or other immunoassays.
Cytokine Secretion Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the effect of inhibitors on the production of inflammatory cytokines by immune cells.
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll).[27][28]
-
Stimulation and Treatment: Plate the PBMCs and stimulate them with a pro-inflammatory agent such as lipopolysaccharide (LPS) or with anti-CD3/anti-CD28 antibodies.[27][29] Concurrently, treat the cells with the LMP7 inhibitor or vehicle control.
-
Cytokine Measurement: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant. Measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IL-23) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[27][29][30][31]
Conclusion
The targeting of the immunoproteasome, specifically the LMP7 subunit, has shown significant promise in the preclinical treatment of autoimmune diseases. The evolution from first-generation inhibitors like ONX-0914 to second-generation dual LMP7/LMP2 inhibitors such as KZR-616 reflects a deeper understanding of the immunoproteasome's role in autoimmunity. The collective evidence strongly suggests that co-inhibition of both LMP7 and LMP2 is a more effective strategy for modulating the pathogenic immune responses that drive these debilitating diseases. This guide provides a framework for researchers to compare these inhibitors and to design and interpret experiments aimed at further elucidating the therapeutic potential of immunoproteasome inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 4. Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616 ((2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONX-0914 (PR-957) | LMP7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 14. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mpbio.com [mpbio.com]
- 17. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. socmucimm.org [socmucimm.org]
- 19. mdpi.com [mdpi.com]
- 20. immunology.kserre.net [immunology.kserre.net]
- 21. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 22. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 25. antbioinc.com [antbioinc.com]
- 26. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 30. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. static.miltenyibiotec.com [static.miltenyibiotec.com]
A Comparative Guide to LMP7 Inhibitors in Triple-Negative Breast Cancer: M3258 vs. LMP7-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective inhibitors of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8): M3258 and LMP7-IN-1, with a focus on their potential therapeutic application in triple-negative breast cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer with limited targeted treatment options.[1] The immunoproteasome, and specifically the LMP7 subunit, has emerged as a promising therapeutic target in various cancers due to its role in regulating protein homeostasis and its involvement in the tumor microenvironment.[2][3]
This comparison is based on currently available preclinical data. It is important to note that while substantial research has been published on M3258 in the context of TNBC, publicly available experimental data for this compound in this indication is limited.
Executive Summary
M3258 is an orally bioavailable, potent, and selective LMP7 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of TNBC.[4][5][6] In vitro, M3258 effectively inhibits the proliferation of TNBC cell lines and induces apoptosis.[7][8] In vivo, M3258 has been shown to suppress tumor growth and modulate the tumor microenvironment by reducing the abundance of M2 macrophages and activating CD8+ T cells.[2][4][7]
This compound is also a potent and selective LMP7 inhibitor.[2] However, to date, there is a lack of published studies detailing its effects in TNBC cell lines or in vivo models. Therefore, a direct, data-driven comparison of its performance against M3258 in TNBC is not currently possible.
M3258: A Detailed Profile
Mechanism of Action
M3258 is a reversible and highly selective inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[6] The immunoproteasome is a specialized form of the proteasome that is highly expressed in immune cells and can be induced in other cells by inflammatory signals.[9] In cancer cells, the immunoproteasome is involved in the degradation of ubiquitinated proteins, which is crucial for maintaining cellular homeostasis and promoting survival.[3][6] By inhibiting LMP7, M3258 disrupts this process, leading to an accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.[6] Furthermore, M3258's impact extends to the tumor microenvironment, where it has been shown to modulate immune cell populations.[2][4][7]
In Vitro Performance
M3258 has demonstrated potent activity against a panel of TNBC and inflammatory breast cancer (IBC) cell lines. The half-maximal inhibitory concentration (IC50) for LMP7 proteolytic activity and cell viability are summarized below.
| Cell Line | Cancer Type | LMP7 Activity IC50 (nM)[4] | Cell Viability IC50 (µM)[4] |
| DU4475 | TNBC | 6.5 - 212.8 | 1 - 20 |
| HCC1187 | TNBC | 6.5 - 212.8 | 1 - 20 |
| SUM-149 PT | TN-IBC | 6.5 - 212.8 | 1 - 20 |
| BCX-010 | TN-IBC | 6.5 - 212.8 | 1 - 20 |
| FC-IBC02 | TN-IBC | 6.5 - 212.8 | 1 - 20 |
Studies have also shown that M3258 induces apoptosis in TNBC/IBC cell lines.[7][8] Furthermore, treatment with interferon-gamma (IFNγ), which upregulates immunoproteasome expression, sensitized TNBC and IBC cells to M3258, leading to a 2- to 5-fold increase in sensitivity.[4]
In Vivo Performance
In a humanized SUM-149 PT TN-IBC xenograft mouse model, orally administered M3258 at 10 mg/kg significantly inhibited tumor growth compared to the vehicle control.[4] The treatment was well-tolerated, with no significant differences in body weight observed between the treatment and control groups.[2]
| Animal Model | Treatment | Outcome | Citation |
| Humanized SUM-149 PT xenograft mice | M3258 (10 mg/kg, oral, daily) | Significant inhibition of tumor growth (31.4%, P < 0.01) | [4] |
Impact on the Tumor Microenvironment
A key finding from preclinical studies is the ability of M3258 to modulate the tumor microenvironment (TME) in TNBC.[2][4][7] Single-cell RNA sequencing of tumors from the humanized mouse model revealed that M3258 treatment led to:
-
Reduced abundance of M2 macrophages: M2 macrophages are generally considered pro-tumorigenic.[2][4][7]
-
Activation of CD8+ T cells: Activated CD8+ T cells are crucial for anti-tumor immunity.[2][4][7]
-
Suppression of inflammatory gene signatures: M3258 suppressed the expression of genes involved in inflammatory responses, including IFNα, IFNγ, and TNFα signaling in immune cells.[4]
In co-culture experiments, M2 macrophages enhanced the invasiveness of TNBC cells, and this effect was significantly inhibited by M3258.[4][10]
This compound: A Brief Overview
This compound is described as a potent and selective inhibitor of the LMP7 immunoproteasome subunit.
| Compound | Target | In Vitro Potency (IC50) | Citation |
| This compound | LMP7 | 1.83 nM | [2] |
This IC50 value indicates high potency in a biochemical assay. However, there is a notable absence of published experimental data regarding the activity of this compound in cell-based assays for TNBC or in any in vivo cancer models. Without this information, a meaningful comparison of its performance against M3258 in the context of triple-negative breast cancer cannot be made.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of M3258.
Cell Viability Assay
-
Method: CellTiter-Blue Cell Viability Assay.
-
Protocol: TNBC/IBC cells were seeded in 96-well plates and treated with varying concentrations of M3258. In some experiments, cells were pre-treated with IFNγ. After the incubation period, CellTiter-Blue reagent was added, and fluorescence was measured to determine cell viability.[4]
LMP7 Proteolytic Activity Assay
-
Method: Fluorogenic peptide substrate assay.
-
Protocol: TNBC/IBC cells were treated with M3258. A specific fluorogenic substrate for LMP7, (Ac-ANW)2R110, was then added. The cleavage of this substrate by LMP7 results in a fluorescent signal, which was measured to determine the level of LMP7 inhibition.[4][11]
In Vivo Tumor Growth Study
-
Animal Model: Humanized mice subcutaneously implanted with SUM-149 PT TN-IBC cells.
-
Treatment: M3258 was administered orally at a dose of 10 mg/kg daily.
-
Endpoint: Tumor volume was measured regularly to assess the effect of the treatment on tumor growth. Body weight was also monitored to assess toxicity.[4]
Single-Cell RNA Sequencing (scRNA-seq)
-
Sample: Tumors were harvested from the in vivo study at the experimental endpoint.
-
Protocol: Tumors were dissociated into single-cell suspensions. scRNA-seq was then performed to analyze the gene expression profiles of individual cells within the tumor, allowing for the characterization of different cell populations (e.g., tumor cells, immune cells) and the effect of M3258 on these populations.[4]
Conclusion
M3258 has emerged as a promising therapeutic agent for triple-negative breast cancer based on robust preclinical data. Its dual action of directly targeting tumor cells and favorably modulating the tumor microenvironment provides a strong rationale for its further development.
While this compound is a potent LMP7 inhibitor, the lack of published data on its efficacy in TNBC models prevents a direct comparison with M3258 at this time. Further research is required to elucidate the potential of this compound as a therapeutic agent for this aggressive disease. For researchers and drug development professionals, M3258 currently represents a more characterized and validated lead compound for targeting the immunoproteasome in triple-negative breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PSMB8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. LMP7-Specific Inhibitor M3258 Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. kezarlifesciences.com [kezarlifesciences.com]
- 11. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to LMP7-IN-1 and Alternative Immunoproteasome Inhibitors
For researchers, scientists, and drug development professionals, the precise targeting of the immunoproteasome's catalytic subunit LMP7 (low molecular mass polypeptide 7, also known as β5i) is a critical objective in the development of therapies for autoimmune diseases and certain cancers. This guide provides a detailed comparison of LMP7-IN-1's specificity for the immunoproteasome against other notable LMP7 inhibitors, supported by experimental data and methodologies.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1] Its distinct catalytic subunits, LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), play a crucial role in processing proteins for presentation on MHC class I molecules and are implicated in various immune responses.[1][2] Consequently, selective inhibition of these subunits is a promising therapeutic strategy. This guide focuses on assessing the specificity of inhibitors targeting the chymotrypsin-like activity of LMP7.
Comparative Specificity of LMP7 Inhibitors
The ideal LMP7 inhibitor demonstrates high potency for its target while exhibiting minimal off-target effects on the other immunoproteasome subunits (LMP2, MECL-1) and the constitutively expressed proteasome subunits (β1c, β2c, β5c). The following tables summarize the inhibitory activity (IC50 values) of several key LMP7 inhibitors, providing a quantitative comparison of their selectivity profiles.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. β5c | Selectivity vs. LMP2 | Source |
| M3258 | LMP7 | <10 | >1000-fold | >1000-fold | [1] |
| β5c | >10000 | [1] | |||
| LMP2 | >10000 | [1] | |||
| ONX-0914 (PR-957) | LMP7 | ~10-20 | 15 to 40-fold | Variable | [3] |
| β5c | ~300-400 | ||||
| LMP2 | ~40-100 | [4][5] | |||
| PRN1126 | LMP7 | Potent | Highly Selective | Highly Selective | [4][5] |
| LMP2 | No significant inhibition | [4][5] | |||
| LMP7/LMP2-IN-1 | LMP7 | 257 | - | 0.04-fold (LMP2 is preferred) | [6] |
| LMP2 | 10 | [6] |
Table 1: Biochemical selectivity of LMP7 inhibitors against key proteasome subunits. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in cell-free biochemical assays.
| Inhibitor | Cell Line | Cellular LMP7 IC50 (nM) | Off-Target Cellular Inhibition | Source |
| M3258 | MM.1S | 2 | Minimal inhibition of other subunits | [1] |
| ONX-0914 (PR-957) | MOLT-4 | ~20-50 | Inhibition of LMP2 and β5c at higher concentrations or prolonged exposure | [7][8] |
Table 2: Cellular activity of LMP7 inhibitors. Cellular IC50 values reflect the inhibitor's potency within a cellular context, which can be influenced by factors such as cell permeability and off-target engagement.
Key Findings on Specificity
Recent studies have revealed that the specificity of some LMP7 inhibitors is more complex than initially reported. For instance, ONX-0914 , a widely used tool compound, was first characterized as a highly selective LMP7 inhibitor.[8][9] However, subsequent research demonstrated that at concentrations commonly used in in vitro and in vivo studies (e.g., 300 nM), or with extended exposure, ONX-0914 also significantly inhibits the LMP2 subunit.[4][5] This dual inhibition of LMP7 and LMP2 appears to be crucial for some of its observed anti-inflammatory effects, such as the reduction of IL-6 secretion and efficacy in models of colitis and experimental autoimmune encephalomyelitis (EAE).[4][5]
In contrast, inhibitors like PRN1126 have been developed to be more exclusively specific for LMP7, showing limited effects on cytokine secretion and autoimmune disease models when used alone.[4][5] This suggests that for certain therapeutic outcomes, a degree of polypharmacology involving both LMP7 and LMP2 inhibition might be advantageous.
M3258 is presented as a highly selective, reversible, and orally bioavailable LMP7 inhibitor.[1] It has demonstrated potent anti-tumor activity in multiple myeloma models, even in those resistant to broader proteasome inhibitors like bortezomib.[10] Its high selectivity is thought to contribute to an improved safety profile by avoiding the dose-limiting toxicities associated with pan-proteasome inhibition.[10]
The compound referred to as LMP7/LMP2-IN-1 is, as its name suggests, a dual inhibitor with significantly higher potency for LMP2 over LMP7.[6] This highlights the diverse range of selectivity profiles that have been developed for immunoproteasome inhibitors.
Experimental Protocols
The determination of inhibitor specificity relies on a combination of biochemical and cellular assays.
Biochemical Assays for Proteasome Subunit Activity
Objective: To determine the IC50 values of an inhibitor against purified 20S immunoproteasome and constitutive proteasome.
Methodology:
-
Purified human 20S immunoproteasome and constitutive proteasome are incubated with a range of inhibitor concentrations.
-
Fluorogenic peptide substrates specific for the chymotrypsin-like (LMP7 and β5c), trypsin-like (MECL-1 and β2c), and caspase-like (LMP2 and β1c) activities are added.
-
LMP7/β5c substrate example: Suc-LLVY-AMC.
-
LMP2/β1c substrate example: Ac-PAL-AMC.
-
MECL-1/β2c substrate example: Bz-VGR-AMC.
-
-
The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.
-
The rate of substrate hydrolysis is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][4]
Cellular Proteasome Activity Assays
Objective: To measure the inhibition of specific proteasome subunits in intact cells.
Methodology:
-
Cell lines expressing both immunoproteasome and constitutive proteasome (e.g., MM.1S, MOLT-4) or primary cells (e.g., PBMCs) are treated with the inhibitor for a defined period (e.g., 1-2 hours).[1][8]
-
Cells are lysed in a buffer containing a specific fluorogenic substrate for the subunit of interest.
-
The fluorescence is measured to determine the remaining enzymatic activity.
-
Alternatively, active-site probes that covalently bind to the active subunits can be used, followed by quantification via methods like ELISA or Western blotting to determine the percentage of occupied sites.[8]
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in assessing inhibitor specificity and the role of the immunoproteasome, the following diagrams are provided.
Caption: Workflow for determining inhibitor specificity.
Caption: Role of LMP7 in antigen presentation.
Conclusion
The assessment of LMP7 inhibitor specificity is a nuanced process that requires rigorous biochemical and cellular characterization. While the term "this compound" does not correspond to a widely documented specific molecule in the scientific literature, the principles of its evaluation can be understood through the lens of well-characterized inhibitors like ONX-0914, PRN1126, and M3258. The choice of an appropriate inhibitor for research or therapeutic development depends critically on the desired selectivity profile. Highly selective inhibitors like M3258 may offer a better safety profile, whereas compounds with a broader spectrum of activity, such as the dual LMP7/LMP2 inhibition seen with ONX-0914 at higher concentrations, may be necessary for efficacy in certain inflammatory conditions. Future research will continue to refine the design of immunoproteasome inhibitors to optimize their therapeutic potential while minimizing off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Navigating Proteasome Inhibition: A Comparative Guide to LMP7-IN-1 and its Cross-Reactivity with the Constitutive Proteasome
For researchers, scientists, and drug development professionals, the selective inhibition of specific proteasome subunits is a critical aspect of developing targeted therapies for a range of diseases, including cancer and autoimmune disorders. This guide provides a comparative analysis of LMP7-IN-1, a potent immunoproteasome inhibitor, with a focus on its cross-reactivity with the constitutive proteasome. We present supporting experimental data for related compounds to infer its likely selectivity profile and detail the methodologies for assessing such interactions.
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis. Eukaryotic cells express two major forms of the proteasome: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory signals. The immunoproteasome contains distinct catalytic subunits, namely LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts β1, β2, and β5, respectively.
Selective inhibition of the immunoproteasome subunit LMP7 is a promising therapeutic strategy due to its role in cytokine production and T-cell differentiation. This compound, a boronic acid derivative, has emerged as a highly potent inhibitor of LMP7 with an IC50 of 1.83 nM.[1] However, a comprehensive understanding of its selectivity and potential off-target effects on the constitutive proteasome is paramount for its therapeutic development.
Comparative Analysis of LMP7 Inhibitor Selectivity
One such well-characterized inhibitor is M3258. It demonstrates high potency for LMP7 with an IC50 of 4.1 nM.[2][3] Importantly, its activity against the constitutive proteasome subunit β5 is significantly weaker, with a mean IC50 of 2,519 nM.[2] Furthermore, at concentrations up to 30,000 nM, M3258 showed no significant inhibition of the constitutive subunits β1 and β2.[2] This translates to a selectivity of over 600-fold for LMP7 versus β5.[2]
Another relevant compound is ONX 0914 (also known as PR-957), which exhibits potent LMP7 inhibition. However, its selectivity is less pronounced compared to M3258, with a 20- to 40-fold greater selectivity for LMP7 over the constitutive β5 subunit.[4][5]
The table below summarizes the inhibitory activity (IC50 values) of these compounds against the catalytic subunits of both the immunoproteasome and the constitutive proteasome.
| Inhibitor | Immunoproteasome Subunit IC50 (nM) | Constitutive Proteasome Subunit IC50 (nM) |
| LMP7 (β5i) | LMP2 (β1i) | |
| This compound | 1.83[1] | Data not available |
| M3258 | 4.1[2][3] | >30,000[2] |
| ONX 0914 | ~5-10 | ~40-60 |
Note: IC50 values for ONX 0914 are approximated from various sources and may vary depending on the assay conditions.
Based on the data from M3258, it is highly probable that this compound, as a potent and selective boronic acid-based LMP7 inhibitor, exhibits a favorable selectivity profile with minimal cross-reactivity against the constitutive proteasome subunits. This high selectivity is a critical attribute for minimizing off-target effects and associated toxicities in a clinical setting.
Visualizing Proteasome Inhibition
The following diagrams illustrate the targeted inhibition of the immunoproteasome by a selective inhibitor and the general workflow for assessing inhibitor selectivity.
Caption: Selective inhibition of the immunoproteasome subunit LMP7 by this compound.
Caption: Experimental workflow for determining the IC50 and selectivity of a proteasome inhibitor.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of the half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency and selectivity of an inhibitor. Below is a generalized protocol for a biochemical assay to determine the IC50 of a compound against different proteasome subunits.
Objective: To determine the IC50 values of this compound against the catalytic subunits of the human immunoproteasome (LMP7, LMP2, MECL-1) and constitutive proteasome (β5, β1, β2).
Materials:
-
Purified human 20S immunoproteasome and constitutive proteasome (commercially available or purified from cell lines).
-
This compound (or other test inhibitor) dissolved in DMSO.
-
Fluorogenic peptide substrates specific for each subunit:
-
Chymotrypsin-like activity (LMP7 and β5): Suc-LLVY-AMC
-
Caspase-like activity (LMP2 and β1): Z-LLE-AMC
-
Trypsin-like activity (MECL-1 and β2): Ac-RLR-AMC
-
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be in the high micromolar range, with subsequent 10-fold or 3-fold dilutions to cover a wide concentration range.
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed amount of purified proteasome (immunoproteasome or constitutive proteasome).
-
Add the serially diluted this compound to the wells. Include control wells with DMSO only (vehicle control) and wells without any enzyme (background control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the fluorophore (for AMC: Ex/Em ≈ 360/460 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the velocity of the vehicle control (DMSO) to 100% activity and the background to 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Selectivity Calculation: The selectivity of the inhibitor for LMP7 over a constitutive subunit (e.g., β5) is calculated by dividing the IC50 value for the constitutive subunit by the IC50 value for LMP7.
Conclusion
This compound is a highly potent inhibitor of the immunoproteasome subunit LMP7. While direct experimental data on its cross-reactivity with the constitutive proteasome is limited, evidence from structurally and functionally similar inhibitors like M3258 strongly suggests a high degree of selectivity. This favorable selectivity profile is a crucial characteristic for a therapeutic candidate, as it implies a lower risk of off-target effects and associated toxicities. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the selectivity of this compound and other novel proteasome inhibitors, a critical step in their preclinical and clinical development. Further studies are warranted to definitively characterize the full selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LMP7-IN-1
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount for ensuring a safe work environment and adhering to environmental regulations. This document provides a comprehensive, step-by-step guide for the safe disposal of LMP7-IN-1, a potent and selective immunoproteasome subunit LMP7 (β5i) inhibitor.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is mandatory. The following procedures are based on established best practices for the disposal of laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Classification
| Hazard Statement | Classification | Precautionary Statement |
| H290: May be corrosive to metals | Corrosive to metals (Category 1) | P390: Absorb spillage to prevent material damage. |
| H315: Causes skin irritation | Skin irritation (Category 2) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | Eye irritation (Category 2) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This data is based on a Safety Data Sheet for a comparable laboratory chemical and should be used as a precautionary guide.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.
-
Waste Segregation :
-
Solid Waste : Collect all solid this compound waste, including unused or expired powder, and any contaminated consumables such as weighing papers, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste : All aqueous and solvent solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Container Selection and Labeling :
-
Use only approved, leak-proof containers with secure, tight-fitting lids for all this compound waste.
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Irritant," "Corrosive").
-
-
Decontamination of Labware :
-
Reusable Glassware : To decontaminate reusable glassware, first rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining this compound. This initial rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses with detergent and water can follow, with the rinsate being disposed of according to institutional guidelines.
-
Disposable Labware : Any disposable labware that has come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
-
-
Storage of Waste :
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area within the laboratory, away from incompatible materials.
-
It is highly recommended to use secondary containment for liquid waste containers to prevent spills.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper and safe disposal of this compound waste.
By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research setting. Always consult your institution's specific guidelines and protocols for hazardous waste management.
References
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling LMP7-IN-1
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling the potent and selective immunoproteasome subunit LMP7 inhibitor, LMP7-IN-1. Given the absence of a specific Safety Data Sheet (SDS), and recognizing its nature as a potent, small-molecule inhibitor, a conservative approach based on established protocols for handling cytotoxic and hazardous compounds is mandated. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This guide is intended for researchers, scientists, and drug development professionals. By providing clear, actionable information, we aim to be your preferred resource for laboratory safety and chemical handling, building a foundation of trust that extends beyond the product itself.
I. Essential Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must be trained in the proper selection, use, and disposal of the following equipment.
A. Quantitative Guidance for PPE Selection
To facilitate clear understanding and comparison, the following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving, with the outer glove over the gown cuff and the inner glove underneath, offers enhanced protection. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. The low-permeability material prevents the passage of chemical splashes or aerosols. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against accidental splashes and the generation of aerosols during handling procedures. A face shield is preferred when there is a higher risk of splashing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Prevents the inhalation of airborne particles of the compound, especially when handling the solid form or when aerosolization is possible. |
II. Operational Plan: Handling and Preparation
All procedures involving this compound must be conducted in a designated controlled area, such as a certified chemical fume hood or a containment ventilated enclosure, to minimize the risk of exposure.
A. Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure that all necessary materials, including the full complement of PPE, spill kits, and designated waste disposal containers, are readily accessible within the containment area.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, and appropriate hazard symbols.
-
Weighing and Reconstitution: When handling the solid compound, conduct these operations within a chemical fume hood to control airborne particles. Use disposable equipment where possible to minimize cross-contamination and cleaning requirements.
-
Transport: When moving this compound, even for short distances within the laboratory, use a sealed, leak-proof secondary container to prevent spills.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Dispose of all contaminated PPE in the designated cytotoxic waste container immediately.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: This includes any unused or expired compound, contaminated PPE (gloves, gowns, etc.), and lab materials such as weigh boats and pipette tips. All solid waste must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, shatter-resistant container with a secure screw-top cap. Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
Final Disposal: All waste generated from the handling of this compound must be disposed of as hazardous chemical waste, typically through high-temperature incineration by a certified waste management provider. Never dispose of this compound or its containers in the regular trash or down the drain.
IV. Visual Workflow for PPE Selection
The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing personal and environmental risks. This proactive approach to safety is paramount in the pursuit of scientific advancement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
